PBN1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSLIPHIVSGVAALAKHL |
Origin of Product |
United States |
Foundational & Exploratory
PBN1 Protein Function in Yeast: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pbn1p is an essential protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER), where it plays a critical role in protein maturation and quality control. This guide provides a comprehensive overview of the known functions of Pbn1p, detailing its involvement in protein processing, its role as a component of the glycosylphosphatidylinositol-mannosyltransferase I complex, and its connection to the unfolded protein response (UPR) and ER-associated degradation (ERAD). This document summarizes key quantitative data, provides detailed experimental methodologies for studying Pbn1p, and includes visualizations of relevant biological pathways and experimental workflows.
Core Functions of Pbn1p
Pbn1p is a type I transmembrane glycoprotein residing in the ER and is indispensable for cell viability.[1] Its primary functions revolve around ensuring the proper folding and processing of a specific subset of proteins transiting through the secretory pathway.
Chaperone-like Activity and Protein Processing
Pbn1p exhibits chaperone-like functions, essential for the correct maturation of several proteins. Depletion of Pbn1p leads to the abrogation of processing for the ER precursor forms of protease B (PrB), the GPI-anchored cell-wall protein Gas1p, and the vacuolar membrane protein Pho8p.[1][2] However, it does not affect the ER exit of all proteins, as proprotease A and procarboxypeptidase Y are processed normally in its absence.[1] This selectivity suggests that Pbn1p is required for the proper folding or stability of a specific subset of ER client proteins.[1] The absence of Pbn1p leads to a significant induction of the Unfolded Protein Response (UPR), a hallmark of ER stress caused by the accumulation of unfolded proteins.[1][2]
Role in GPI Anchor Biosynthesis
Pbn1p is an essential component of the glycosylphosphatidylinositol-mannosyltransferase I (GPI-MT-I) complex.[3][4][5] This complex is responsible for transferring the first mannose residue to the GPI anchor precursor, a critical step in the biosynthesis of GPI-anchored proteins.[3][5] Pbn1p forms a complex with Gpi14p (the yeast homolog of mammalian PIG-M), and is crucial for its stability and function.[3][6]
Quantitative Data Summary
While specific quantitative data for Pbn1p is limited in the available literature, the following tables summarize key findings and general yeast proteome data for context.
| Parameter | Value | Reference |
| Pbn1p Molecular Weight | 47.9 kDa | [Calculated] |
| Pbn1p Essentiality | Essential | [1] |
| Subcellular Localization | Endoplasmic Reticulum | [1] |
| Topological Features | Type I transmembrane protein | [1] |
Table 1: Physicochemical Properties and Localization of Pbn1p.
| Genetic Interaction | Phenotype | Interacting Gene Function | Reference |
| pbn1-1 ero1-1 | Synthetic lethality | Oxidation in the ER | [1][2] |
| This compound-1 cne1Δ | Synthetic growth defects | Calnexin, chaperone | [1][2] |
Table 2: Genetic Interactions of this compound.
| Condition | Observation | Implication | Reference |
| Pbn1p depletion | Abrogated processing of PrB, Gas1p, Pho8p | Role in specific protein maturation | [1] |
| Pbn1p depletion | Induction of the Unfolded Protein Response | Accumulation of unfolded proteins | [1] |
| Pbn1p depletion | Block in ER-associated degradation of CPY* | Potential role in ERAD | [1] |
Table 3: Phenotypic Consequences of Pbn1p Depletion.
Signaling and Metabolic Pathways
Pbn1p is integrated into the essential cellular pathways of protein quality control and GPI anchor biosynthesis within the ER.
Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD)
The accumulation of unfolded proteins in the ER, which occurs upon Pbn1p depletion, triggers the UPR. This signaling pathway aims to restore ER homeostasis by upregulating chaperones and components of the ERAD machinery.
GPI Anchor Biosynthesis Pathway
Pbn1p is a key player in the initial stages of GPI anchor synthesis, a complex process occurring in the ER.
Experimental Protocols
The following sections detail methodologies for the investigation of Pbn1p function in S. cerevisiae.
GAL Promoter-Regulated Expression of this compound
To study the effects of Pbn1p depletion, the this compound gene can be placed under the control of a galactose-inducible promoter (e.g., GAL1).
Experimental Workflow:
Methodology:
-
Strain Construction: A yeast strain where the endogenous this compound promoter is replaced with the GAL1 promoter is constructed using standard yeast transformation techniques.
-
Growth Conditions:
-
Permissive: Cells are grown in synthetic complete (SC) medium containing 2% galactose to maintain this compound expression.
-
Repressive: To deplete Pbn1p, cells are washed and transferred to SC medium containing 2% glucose.
-
-
Time-Course Analysis: Samples are collected at various time points after the switch to glucose medium.
-
Analysis:
-
Pbn1p Depletion: Whole-cell lysates are prepared and analyzed by SDS-PAGE and Western blotting using an antibody against Pbn1p (or an epitope tag) to confirm protein depletion.
-
Protein Processing Defects: Pulse-chase analysis is performed to monitor the processing of specific proteins like Gas1p.
-
Co-Immunoprecipitation of Pbn1p Interaction Partners
This protocol is designed to identify proteins that physically interact with Pbn1p in the ER.
Methodology:
-
Strain and Lysis: A yeast strain expressing an epitope-tagged version of Pbn1p (e.g., Pbn1p-HA) is grown to mid-log phase. Spheroplasts are prepared by enzymatic digestion of the cell wall, followed by gentle lysis in a non-ionic detergent-containing buffer (e.g., 1% digitonin) to preserve ER protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with anti-HA magnetic beads to capture Pbn1p-HA and its interacting partners.
-
Washes: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Bound proteins are eluted from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting for known interactors or by mass spectrometry for the identification of novel binding partners.
Analysis of the Unfolded Protein Response (UPR)
The induction of the UPR upon Pbn1p depletion can be monitored by examining the splicing of HAC1 mRNA.
Methodology:
-
Pbn1p Depletion: The GAL-PBN1 strain is shifted from galactose to glucose medium as described in section 4.1.
-
RNA Extraction: Total RNA is extracted from yeast cells at different time points after the shift.
-
RT-PCR: Reverse transcription PCR (RT-PCR) is performed on the RNA samples using primers that flank the intron in the HAC1 mRNA.
-
Analysis: The PCR products are resolved on an agarose gel. The unspliced HAC1 mRNA will produce a larger PCR product than the spliced form. The ratio of spliced to unspliced HAC1 mRNA is indicative of the level of UPR activation.
Conclusion and Future Directions
Pbn1p is a multifaceted and essential protein in the yeast ER, with critical roles in protein folding, processing, and GPI anchor biosynthesis. Its depletion leads to significant ER stress, highlighting its importance in maintaining protein homeostasis. While its chaperone-like activity and its function within the GPI-MT-I complex are established, the precise molecular mechanisms by which Pbn1p recognizes and assists its substrate proteins remain to be fully elucidated. Future research, including high-resolution structural studies of the Pbn1p-Gpi14p complex and comprehensive proteomic analyses of Pbn1p-depleted cells, will be crucial in further unraveling the intricate functions of this vital ER component. Such studies will not only enhance our fundamental understanding of protein quality control in eukaryotes but may also provide insights for the development of novel therapeutic strategies targeting protein misfolding diseases.
References
- 1. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian PIG-X and Yeast Pbn1p Are the Essential Components of Glycosylphosphatidylinositol-Mannosyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian PIG-X and yeast Pbn1p are the essential components of glycosylphosphatidylinositol-mannosyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylphosphatidylinositol-mannosyltransferase I complex | SGD [yeastgenome.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of PBN1 in Protein Processing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the PBN1 gene and its protein product, Pbn1p, with a focus on its critical role in protein processing within the endoplasmic reticulum (ER). This compound is an essential gene in Saccharomyces cerevisiae (budding yeast), encoding an ER-localized type I membrane glycoprotein. Pbn1p functions as a chaperone-like protein, essential for the proper folding, processing, and quality control of a specific subset of proteins transiting through the secretory pathway. Its depletion leads to the accumulation of unprocessed proteins, induction of the Unfolded Protein Response (UPR), and blockage of ER-Associated Degradation (ERAD), highlighting its non-redundant and vital function in maintaining ER homeostasis. This document details the molecular functions of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its role in cellular signaling pathways.
Introduction
The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of a vast number of cellular proteins. A complex network of chaperones and quality control machinery ensures that only correctly folded and assembled proteins are transported to their final destinations. The this compound gene, first identified in Saccharomyces cerevisiae, encodes a crucial component of this ER quality control system.[1][2] Pbn1p is an essential protein, indicating its fundamental role in cellular viability.[1][2] This guide will delve into the molecular mechanisms by which this compound contributes to protein processing, its impact on cellular stress responses, and its interactions with other key players in the ER.
Molecular Profile of this compound
-
Gene: this compound (YCL052c)
-
Organism: Saccharomyces cerevisiae
-
Protein: Pbn1p
-
Topology: Type I membrane glycoprotein with an N-terminal luminal domain and a C-terminal transmembrane domain.[3][4]
-
Post-Translational Modifications: Pbn1p is N-glycosylated in its amino-terminal domain.[3]
Core Function of this compound in Protein Processing
Pbn1p plays a multifaceted role in the ER, primarily ensuring the fidelity of protein folding and processing. Its functions can be categorized as follows:
Chaperone-like Activity and Protein Folding
Pbn1p is essential for the proper folding and maturation of a select group of proteins. Depletion of Pbn1p results in the accumulation of unprocessed precursor forms of several proteins, including:
-
Protease B (PrB): Pbn1p is required for the autocatalytic cleavage of the propeptide from the PrB precursor in the ER.[3][4]
Importantly, Pbn1p depletion does not affect the global exit of proteins from the ER, suggesting a specific role in the processing of a subset of proteins rather than a general role in ER-to-Golgi transport.[1][2]
Role in ER-Associated Degradation (ERAD)
Pbn1p is also implicated in the ERAD pathway, a critical process for clearing misfolded proteins from the ER. The degradation of the well-characterized ERAD substrate, CPY*, is blocked in the absence of Pbn1p.[1][2] This suggests that Pbn1p may be involved in the recognition or targeting of misfolded proteins to the degradation machinery.
Interaction with the Unfolded Protein Response (UPR)
The accumulation of unfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). Depletion of Pbn1p leads to a significant induction of the UPR, as evidenced by the activation of UPR target genes.[1][2] This indicates that the loss of Pbn1p function leads to ER stress due to a defect in protein folding.
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of this compound on protein processing and the UPR.
Table 1: Effect of Pbn1p Depletion on Protein Processing
| Protein Substrate | Processing Status in Pbn1p-depleted cells | Quantitative Effect | Reference |
| Protease B (PrB) | Accumulation of precursor form | Processing abrogated | [1][2][3][4] |
| Gas1p | Accumulation of precursor form | Processing abrogated | [1][2] |
| Pho8p | Accumulation of precursor form | Processing abrogated | [1][2] |
| Carboxypeptidase Y (CPY) | Normal processing and ER exit | No significant effect | [1][2] |
| Proprotease A (PrA) | Normal processing and ER exit | No significant effect | [1][2] |
Table 2: Impact of Pbn1p Depletion on the Unfolded Protein Response (UPR)
| UPR Indicator | Level in Pbn1p-depleted cells | Quantitative Effect | Reference |
| UPR Target Gene Expression | Increased | Significant induction | [1][2] |
| ER Membrane Expansion | Increased | Visible expansion of bulk ER membrane | [1][2] |
Signaling Pathways and Logical Relationships
This compound in the ER Protein Quality Control Pathway
The following diagram illustrates the central role of this compound in the ER quality control system, highlighting its involvement in protein folding, processing, and degradation pathways.
Caption: this compound's role in ER protein quality control.
This compound Depletion and Activation of the Unfolded Protein Response (UPR)
This diagram illustrates how the depletion of this compound leads to the accumulation of unfolded proteins and subsequent activation of the UPR pathway in yeast.
Caption: UPR activation upon this compound depletion.
Experimental Protocols
Construction of a Galactose-Inducible this compound Strain
This protocol describes the construction of a yeast strain where the endogenous this compound promoter is replaced with a galactose-inducible (GAL1) promoter, allowing for the conditional depletion of Pbn1p.
Materials:
-
Yeast strain (e.g., W303)
-
Plasmid containing the GAL1 promoter and a selectable marker (e.g., pFA6a-kanMX6-PGAL1)
-
Primers for PCR amplification of the promoter cassette with homology to the this compound locus
-
Yeast transformation reagents (e.g., lithium acetate, PEG, carrier DNA)
-
YPD and YPG media
-
G418 for selection
Procedure:
-
Primer Design: Design forward and reverse primers with 40-50 bp of homology to the regions immediately upstream and downstream of the this compound start codon, respectively. The primers will be used to amplify the kanMX6-PGAL1 cassette.
-
PCR Amplification: Perform PCR using the designed primers and the pFA6a-kanMX6-PGAL1 plasmid as a template to generate the promoter replacement cassette.
-
Yeast Transformation: Transform the wild-type yeast strain with the purified PCR product using the lithium acetate method.
-
Selection: Plate the transformed cells on YPD plates containing G418 to select for transformants that have integrated the cassette.
-
Verification: Verify the correct integration of the GAL1 promoter at the this compound locus by colony PCR and subsequent DNA sequencing.
-
Phenotypic Analysis: To deplete Pbn1p, grow the verified strain in YPG (galactose-containing medium) and then shift to YPD (glucose-containing medium). Glucose represses the GAL1 promoter, leading to the depletion of Pbn1p.
Cycloheximide Chase Assay for Analyzing ERAD of CPY*
This protocol details a cycloheximide chase assay to monitor the degradation of the misfolded protein CPY* in wild-type and Pbn1p-depleted yeast strains.
Materials:
-
Yeast strains (wild-type and GAL-PBN1) expressing HA-tagged CPY*
-
YPD and YPG media
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in ethanol)
-
Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 7.5, 1% SDS, protease inhibitors)
-
Glass beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Cell Growth and Pbn1p Depletion: Grow the GAL-PBN1 strain in YPG to mid-log phase, then shift to YPD for a time sufficient to deplete Pbn1p (e.g., 12-16 hours). Grow the wild-type strain in YPD.
-
Inhibition of Protein Synthesis: Add cycloheximide to a final concentration of 100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Time Course Collection: Collect cell samples at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Cell Lysis: Immediately pellet the cells and resuspend in lysis buffer. Lyse the cells by vortexing with glass beads.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect CPY*.
-
Analysis: Quantify the band intensities for CPY* at each time point to determine its degradation rate. A stable CPY* band over time in the Pbn1p-depleted strain compared to the wild-type indicates a block in ERAD.
Experimental Workflow for Characterizing this compound Function
The following diagram outlines a typical experimental workflow for the characterization of this compound function in Saccharomyces cerevisiae.
Caption: Workflow for this compound function characterization.
Conclusion and Future Directions
The this compound gene encodes an essential ER membrane protein, Pbn1p, that functions as a chaperone-like protein critical for the processing of a specific subset of proteins and for the efficient degradation of misfolded proteins via the ERAD pathway in Saccharomyces cerevisiae. Its depletion leads to ER stress and robust activation of the UPR, underscoring its vital role in maintaining ER protein homeostasis.
Future research should focus on several key areas:
-
Substrate Specificity: Identifying the full spectrum of proteins that rely on Pbn1p for their proper folding and processing.
-
Mechanism of Action: Elucidating the precise molecular mechanism by which Pbn1p recognizes and acts upon its substrates.
-
Mammalian Homologs: Investigating the existence and function of potential this compound homologs in mammalian systems, which could have implications for human diseases related to ER stress and protein misfolding.
-
Therapeutic Potential: Exploring whether modulation of this compound or its potential homologs could be a therapeutic strategy for diseases characterized by ER dysfunction.
This technical guide provides a solid foundation for understanding the current knowledge of this compound and serves as a valuable resource for researchers and professionals in the field of protein processing and drug development.
References
- 1. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of PBN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBN1, an essential protein in Saccharomyces cerevisiae, plays a critical role in the quality control of proteins within the endoplasmic reticulum (ER). Localized to the ER membrane, this compound functions as a chaperone-like protein, ensuring the proper folding and processing of a specific subset of glycoproteins. Its absence leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and blocking the ER-Associated Degradation (ERAD) pathway. This guide provides a detailed overview of the molecular mechanisms of this compound, summarizing its known functions, the experimental methodologies used to elucidate these functions, and its role in cellular signaling pathways.
Core Mechanism of Action
This compound is an essential gene in yeast, encoding a type I membrane glycoprotein that resides in the endoplasmic reticulum.[1] Its primary role is to facilitate the post-translational processing and quality control of a select group of proteins transiting through the secretory pathway.
Role in Protein Processing
This compound is indispensable for the maturation of several glycoproteins. Its depletion abrogates the processing of the ER precursor forms of protease B (Prb1p), the cell wall protein Gas1p, and the vacuolar alkaline phosphatase Pho8p.[1] A key function of this compound is to aid in the autocatalytic cleavage of the large amino-terminal propeptide from Prb1p, a crucial step in its maturation that occurs in the ER.[2] In the absence of functional this compound, this cleavage fails, leading to the rapid degradation of the Prb1p precursor in the cytosol.[2] However, this compound's function is selective, as it is not required for the general exit of all proteins from the ER; for instance, the transport of proprotease A and procarboxypeptidase Y is unaffected by its depletion.[1]
Chaperone-Like Function and the Unfolded Protein Response (UPR)
A significant aspect of this compound's mechanism is its chaperone-like activity. Depletion of this compound results in a notable accumulation of unfolded proteins within the ER.[1][2] This accumulation of misfolded proteins constitutes a state of "ER stress," which in turn activates the Unfolded Protein Response (UPR). The UPR is a signaling pathway that aims to restore ER homeostasis by upregulating the expression of chaperones and other protein folding machinery.[2] A hallmark of UPR activation in yeast is the unconventional splicing of HAC1 mRNA, which is observed upon this compound depletion.[3][4] The induction of the UPR is also accompanied by a visible expansion of the bulk ER membrane, a cellular adaptation to accommodate the increased load of unfolded proteins.[1][2]
Involvement in ER-Associated Degradation (ERAD)
This compound is also a key component of the ER's quality control system that identifies and targets terminally misfolded proteins for degradation via the ER-Associated Degradation (ERAD) pathway. The absence of this compound has been shown to block the degradation of a model ERAD lumenal substrate, CPY*.[1][2] This indicates that this compound is required for the proper recognition, ubiquitination, or retrotranslocation of certain misfolded proteins from the ER back to the cytosol for their eventual degradation by the proteasome.
Protein Complex Association
This compound is a component of the glycosylphosphatidylinositol-mannosyltransferase I complex.[5] This association suggests a potential role in the GPI anchor biosynthesis pathway, which is crucial for anchoring many proteins to the cell surface.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the specific binding affinities (e.g., Kd values) of this compound with its substrates or interacting partners. Similarly, specific enzymatic rates associated with this compound's function have not been detailed in the literature. The following table is a placeholder for such data, should it become available through future research.
| Interaction/Activity | Method | Affinity (Kd) / Rate | Reference |
| This compound - Prb1p precursor | Surface Plasmon Resonance | Data not available | |
| This compound - Gas1p precursor | Co-immunoprecipitation | Data not available | |
| This compound - CPY* | Affinity Chromatography | Data not available | |
| GPI-mannosyltransferase I activity | Enzymatic Assay | Data not available |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical workflows involving this compound.
Caption: this compound-mediated protein processing in the ER.
Caption: Role of this compound in UPR and ERAD pathways.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to determine the function of this compound. These are based on standard methodologies in the field of yeast molecular and cell biology.
Analysis of Protein Processing and Degradation (Cycloheximide Chase Assay)
This assay is used to assess the stability and processing of a protein of interest over time.
Principle: Cycloheximide is a potent inhibitor of eukaryotic protein synthesis. By treating cells with cycloheximide, one can halt the production of new proteins and monitor the fate of the pre-existing pool of a specific protein by taking samples at various time points.
Methodology:
-
Yeast Culture: Grow wild-type and this compound mutant yeast strains expressing a tagged version of the protein of interest (e.g., HA-tagged CPY*) to mid-log phase in appropriate selective media.
-
Inhibition of Protein Synthesis: Add cycloheximide to the cultures to a final concentration of 100-200 µg/mL to stop protein synthesis.
-
Time Course Sampling: Collect cell aliquots at various time points (e.g., 0, 30, 60, 90, 120 minutes) after cycloheximide addition. Immediately stop cellular processes by adding sodium azide and placing the samples on ice.
-
Protein Extraction: Prepare whole-cell extracts from each time point. This typically involves cell lysis using glass beads in a buffer containing protease inhibitors.
-
Quantification: Determine the total protein concentration of each extract to ensure equal loading for subsequent analysis.
-
Immunoblotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the tag on the protein of interest (e.g., anti-HA antibody).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for each time point. The rate of disappearance of the protein band in the this compound mutant strain compared to the wild-type strain indicates the effect of this compound on the protein's stability and processing.
Monitoring the Unfolded Protein Response (UPR)
Activation of the UPR in yeast is most commonly monitored by detecting the splicing of HAC1 mRNA.
Principle: The activation of the ER stress sensor IRE1, a transmembrane kinase/endoribonuclease, leads to the unconventional splicing of a 252-nucleotide intron from the HAC1 mRNA in the cytoplasm. This spliced mRNA is then translated into the active Hac1p transcription factor, which upregulates UPR target genes.
Methodology (RT-PCR based):
-
Yeast Culture and RNA Extraction: Grow wild-type and this compound mutant yeast strains to mid-log phase. For a positive control, treat a wild-type culture with a known ER stress-inducing agent like tunicamycin (1 µg/mL) for 1 hour. Harvest the cells and extract total RNA using a standard method (e.g., hot acid phenol).
-
Reverse Transcription (RT): Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the intron in the HAC1 mRNA. This allows for the amplification of both the unspliced and spliced forms in the same reaction.
-
The PCR products will differ in size depending on the presence (unspliced) or absence (spliced) of the intron.
-
-
Analysis:
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
The presence of a smaller PCR product corresponding to the spliced HAC1 mRNA in the this compound mutant strain indicates UPR activation. The relative intensity of the spliced versus unspliced bands can be used to semi-quantitatively assess the level of UPR induction.
-
Synthetic Lethality Screen
This genetic screen is used to identify genes that become essential for viability when a specific gene of interest is mutated.
Principle: Synthetic lethality occurs when the combination of mutations in two different genes results in cell death, while a mutation in either gene alone is viable. This genetic interaction often suggests that the two genes function in parallel pathways or are part of the same essential protein complex.
Methodology (Synthetic Genetic Array - SGA analysis):
-
Query Strain Construction: Create a query strain containing a temperature-sensitive or hypomorphic allele of this compound (e.g., this compound-1) linked to a selectable marker.
-
Yeast Deletion Library: Utilize the yeast haploid deletion library, which contains a collection of strains, each with a deletion of a single non-essential gene.
-
Mating: Mate the this compound-1 query strain with all the strains in the deletion library.
-
Selection of Diploids and Sporulation: Select for diploid cells and then induce sporulation to generate haploid progeny.
-
Selection of Double Mutants: Select for haploid cells that contain both the this compound-1 allele and the deletion allele from the library.
-
Phenotypic Analysis: Assess the growth of the double mutant strains. The absence of growth or significantly impaired growth of a particular double mutant compared to the single mutants indicates a synthetic lethal or synthetic sick interaction. For example, the synthetic lethality observed between this compound-1 and ero1-1 suggests a functional relationship between this compound-mediated protein folding and the ER's oxidative folding machinery.[1][2]
Conclusion
This compound is a multifaceted and essential protein in the yeast endoplasmic reticulum. Its mechanism of action is centered on its role as a chaperone-like protein that is critical for the correct processing of a subset of glycoproteins, the maintenance of ER homeostasis, and the efficient functioning of the ER-associated degradation pathway. The genetic and biochemical evidence strongly supports a model where this compound acts as a key quality control factor, ensuring the fidelity of protein maturation in the secretory pathway. Further research is required to elucidate the precise molecular interactions of this compound with its substrates and to quantify the kinetics of the processes it mediates. A deeper understanding of this compound's function will not only enhance our knowledge of fundamental cellular processes but may also provide insights into diseases associated with ER stress and protein misfolding.
References
- 1. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Folding and Quality Control in the Endoplasmic Reticulum: Recent Lessons from Yeast and Mammalian Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays to measure ER-associated degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
PBN1 as an Endoplasmic Reticulum Chaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is the primary site for the folding and maturation of secretory and membrane proteins. This complex process is governed by a network of molecular chaperones and folding catalysts that ensure high fidelity in protein conformation. PBN1, also known as Protein Disulfide Isomerase-P (PDI-P) in yeast, is an essential ER-resident protein that plays a crucial role in this quality control system. While specific quantitative and mechanistic data for this compound is limited, its homology to the broader and extensively studied Protein Disulfide Isomerase (PDI) family provides a framework for understanding its function. This technical guide synthesizes the current knowledge of this compound and leverages the wealth of information on the PDI family to provide a comprehensive overview of its role as an ER chaperone. We will delve into its structural organization, chaperone and enzymatic activities, involvement in cellular signaling, and the experimental methodologies used to study its function.
Introduction to this compound and the PDI Family
This compound is an essential gene in Saccharomyces cerevisiae that encodes an ER-localized protein, Pbn1p.[1] Pbn1p is integral to the post-translational processing of the protease B precursor, Prb1p, highlighting its importance in protein maturation.[1] Structurally, Pbn1p is an N-glycosylated protein with a predicted transmembrane domain.[1]
This compound belongs to the Protein Disulfide Isomerase (PDI) family, a group of chaperones primarily residing in the ER that are critical for the formation, reduction, and isomerization of disulfide bonds in newly synthesized polypeptides.[2][3][4] Members of the PDI family are characterized by the presence of one or more thioredoxin-like domains, which contain a conserved CXXC active site motif responsible for their oxidoreductase activity.[2] Beyond their enzymatic role, PDI family members also exhibit chaperone activity, binding to unfolded or misfolded proteins to prevent their aggregation and assist in their proper folding.[2][5]
Domain Architecture and Structural Insights
The canonical structure of PDI family members, exemplified by human PDIA1, consists of four thioredoxin-like domains arranged in a 'U' shape: a , b , b' , and a' .
-
'a' and 'a' domains: These are the catalytic domains, each containing the CXXC active-site motif. They are responsible for the oxidoreductase and isomerase activities of the protein.
-
'b' and 'b'' domains: These domains are catalytically inactive. The b' domain serves as the primary substrate-binding site, featuring a hydrophobic pocket that recognizes and binds to exposed hydrophobic regions of unfolded or misfolded proteins.[5]
The crystal structure of yeast Pdi1p, a close homolog of this compound, reveals this conserved 'U'-shaped arrangement, with the catalytic sites of the 'a' and 'a'' domains facing each other.[6] This architecture is believed to facilitate the efficient capture and processing of unfolded polypeptide chains.
Chaperone and Enzymatic Functions
This compound and its homologs in the PDI family possess dual functions as both chaperones and enzymes, which are intrinsically linked to maintain protein homeostasis in the ER.
Chaperone Activity: Binding of Unfolded Proteins
The primary chaperone function of the PDI family is to recognize and bind to unfolded or misfolded proteins, thereby preventing their aggregation. This interaction is primarily mediated by the hydrophobic pocket within the b' domain, which has an affinity for exposed hydrophobic amino acid residues that are typically buried in the core of a properly folded protein.[5]
Enzymatic Activity: Disulfide Bond Formation and Isomerization
The 'a' and 'a'' domains of PDI family members catalyze the formation, reduction, and isomerization of disulfide bonds. This enzymatic activity is crucial for the correct folding and stabilization of many secretory and membrane proteins. The redox state of the CXXC motif in the catalytic domains determines the specific reaction that is catalyzed.
Quantitative Analysis of PDI Family Chaperone and Enzymatic Activity
| PDI Family Member | Ligand/Substrate | Assay Type | Parameter | Value | Reference |
| MBP-PDI-b′xa′ (human) | Rutin (inhibitor) | Isothermal Titration Calorimetry (ITC) | Kd | 2.31 µM | [7] |
| EhPDI (E. histolytica) | α-glucosidase | Chaperone Activity Assay | EC50 | 3.0 ± 0.4 µM | [8] |
| EhPDI (E. histolytica) | NdeI endonuclease | Chaperone Activity Assay | EC50 | 0.26 ± 0.06 µM | [8] |
Table 1: Binding Affinities and Chaperone Activity of PDI Family Members. Kd: Dissociation constant. EC50: Half-maximal effective concentration.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Proinsulin Refolding (with PDI) | Proinsulin | kapp (fast phase) | 0.075 s-1 | [9] |
| Proinsulin Refolding (with PDI) | Proinsulin | kapp (slow phase) | 0.0043 s-1 | [9] |
| Proinsulin Refolding (spontaneous) | Proinsulin | kapp | 0.0018 s-1 | [9] |
Table 2: Kinetic Parameters of PDI-catalyzed Protein Folding. kapp: Apparent rate constant.
Role in the Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[7][10] The UPR aims to restore ER homeostasis by upregulating the expression of chaperones, including members of the PDI family, and enhancing the ER-associated degradation (ERAD) pathway.[10] PDI family members play a direct role in the UPR by helping to alleviate the burden of misfolded proteins.[7]
Experimental Protocols
The following protocols are generalized methods for studying the functions of PDI family members and can be adapted for the investigation of this compound.
Co-Immunoprecipitation (Co-IP) for Interaction Studies
This protocol is used to identify proteins that interact with a protein of interest (the "bait"), such as this compound.
Methodology:
-
Cell Lysis: Culture cells expressing the bait protein and lyse them in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add an antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the formation of antibody-bait protein complexes.
-
Complex Capture: Add fresh beads to the lysate to capture the antibody-bait protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners ("prey") from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.
Insulin Reductase Assay
This assay measures the reductase activity of PDI family members by monitoring the reduction of insulin.[2][11]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), EDTA, the PDI enzyme, and a reducing agent (e.g., DTT).
-
Initiate Reaction: Add insulin to the reaction mixture to start the reaction.
-
Monitor Turbidity: The reduction of the disulfide bonds in insulin causes the B-chain to precipitate, leading to an increase in turbidity. Monitor this change in absorbance at 650 nm over time using a plate reader.
-
Data Analysis: The rate of increase in turbidity is proportional to the reductase activity of the PDI enzyme.
Luciferase Chaperone Assay
This assay assesses the ability of a chaperone to prevent the aggregation of a model substrate, luciferase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES), luciferase, and the chaperone protein (e.g., a PDI family member).
-
Induce Aggregation: Induce the aggregation of luciferase, for example, by heat denaturation.
-
Monitor Aggregation: Monitor the aggregation of luciferase by measuring the increase in light scattering or turbidity at a specific wavelength (e.g., 360 nm) over time.
-
Data Analysis: A decrease in the rate of aggregation in the presence of the chaperone compared to a control without the chaperone indicates chaperone activity.
This compound in Drug Development
The crucial role of the PDI family in protein folding and the UPR makes them attractive targets for drug development, particularly in diseases associated with protein misfolding, such as neurodegenerative diseases and some cancers.[3] Inhibitors of PDI activity could potentially be used to modulate the UPR and reduce the load of misfolded proteins. Conversely, enhancing the activity of specific PDI family members might be beneficial in conditions where chaperone capacity is overwhelmed. Further research into the specific functions of this compound and its mammalian homologs will be essential to validate them as therapeutic targets.
Conclusion
This compound is an essential ER chaperone in yeast, and its function can be largely understood through the lens of the broader PDI family. These proteins are critical for maintaining protein homeostasis in the ER through their dual roles as chaperones and folding catalysts. The methodologies outlined in this guide provide a toolkit for the further investigation of this compound and its homologs, which will undoubtedly lead to a deeper understanding of ER quality control and may open new avenues for therapeutic intervention in protein misfolding diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 3. Structures and functions of protein disulfide isomerase family members involved in proteostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human protein disulfide isomerase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Isomerase and Chaperone-Like Activities of an Amebic PDI (EhPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
The Role of PBN1 in Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBN1, an essential protein localized to the endoplasmic reticulum (ER) in Saccharomyces cerevisiae, plays a critical role in cellular protein quality control and stability. Initially identified through its requirement for the proper processing of the vacuolar protease B precursor, recent evidence has illuminated its function as a key component of the ER-associated degradation (ERAD) pathway. This guide provides an in-depth technical overview of this compound's function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its known signaling and functional pathways. This document is intended to serve as a comprehensive resource for researchers investigating protein stability, ER quality control, and potential therapeutic targets within these pathways.
Introduction
Protein homeostasis, or proteostasis, is fundamental to cellular health, and its dysregulation is implicated in a wide range of human diseases. The endoplasmic reticulum is a primary site for the synthesis and folding of secretory and membrane proteins. A stringent quality control system ensures that only correctly folded proteins are trafficked to their final destinations, while misfolded proteins are targeted for degradation. This compound (Protease B Negative 1), also known as YCL052c, is an essential ER-resident transmembrane protein in budding yeast that has emerged as a key player in maintaining protein stability within this organelle.
Early studies revealed that mutations in this compound lead to defects in the maturation of protease B (Prb1p), a vacuolar hydrolase. Specifically, the autocatalytic cleavage of the Prb1p propeptide, a crucial step for its activation and stabilization, is impaired in this compound mutants, leading to the rapid degradation of the unprocessed precursor in the cytosol[1]. This finding provided the initial link between this compound and the stability of a specific protein substrate.
More recent research has significantly expanded our understanding of this compound's function, demonstrating its direct involvement in the ER-associated degradation (ERAD) pathway. This compound is now understood to be part of a conserved O-mannosyltransferase complex, this compound-Gpi14, which generates ERAD signals on misfolded proteins[2][3]. This function positions this compound at a critical juncture in protein quality control, identifying and marking aberrant proteins for removal by the ubiquitin-proteasome system.
This guide will synthesize the current knowledge on this compound, focusing on its molecular functions, the experimental evidence supporting these functions, and the methodologies used to investigate them.
This compound's Role in Protein Processing and Stability
The Case of Protease B (Prb1p)
The initial characterization of this compound stemmed from genetic screens for mutants unable to properly process the protease B precursor, Prb1p. In wild-type cells, Prb1p undergoes several post-translational modifications, including an autocatalytic cleavage of its N-terminal propeptide within the ER. This cleavage is a prerequisite for its proper folding, stability, and eventual transport to the vacuole.
In the this compound-1 mutant strain, this autocatalytic processing event fails to occur. The unprocessed Prb1p is then rapidly degraded in the cytosol, indicating that it is recognized as a misfolded or aberrant protein and targeted for destruction[1][4]. This suggests that this compound is required to facilitate a conformation of Prb1p that is competent for self-cleavage.
Quantitative Analysis of Prb1p Stability
Pulse-chase analysis is a key technique used to determine the half-life of proteins. In this method, cells are briefly incubated with radiolabeled amino acids (the "pulse") to label newly synthesized proteins. They are then transferred to media containing an excess of unlabeled amino acids (the "chase"), and the amount of radiolabeled protein of interest is monitored over time.
While the full quantitative data from the original 1998 study by Naik and Jones is not publicly available in tabulated form, the qualitative results clearly indicate a dramatic decrease in the half-life of Prb1p in the this compound-1 mutant compared to wild-type cells.
| Strain | Protein | Half-life (t½) | Observation | Reference |
| Wild-Type | Prb1p | Stable | Processed form accumulates | [1][4] |
| This compound-1 | Prb1p | Significantly Reduced | Rapid degradation of unprocessed form | [1][4] |
Table 1: Summary of this compound's Effect on Prb1p Stability.
This compound's Function in ER-Associated Degradation (ERAD)
Recent findings have provided a direct mechanistic link between this compound and the broader ERAD pathway. Misfolded proteins in the ER are recognized, retro-translocated to the cytosol, ubiquitinated, and degraded by the proteasome.
This compound has been shown to be part of an O-mannosyltransferase complex with Gpi14. This complex is responsible for adding O-linked mannose residues to serine-rich regions of misfolded proteins. These mannose modifications serve as a signal, or "ERAD cue," for the cell's degradation machinery to recognize and eliminate the aberrant protein[2][3]. This mechanism is particularly important for the quality control of non-N-glycosylated proteins.
Caption: this compound in the ERAD pathway.
Experimental Protocols
Pulse-Chase Analysis of Protein Stability
This protocol is a generalized method for determining protein half-life in S. cerevisiae.
Materials:
-
Yeast strains (e.g., wild-type and this compound-1)
-
Appropriate selective media (e.g., SC-Met/Cys)
-
[³⁵S]methionine/cysteine labeling mix
-
Chase solution (high concentration of unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Glass beads
-
Antibody specific to the protein of interest (e.g., anti-Prb1p)
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Grow yeast cultures to mid-log phase in selective media lacking methionine and cysteine.
-
Harvest and resuspend cells in fresh, pre-warmed SC-Met/Cys media.
-
Pulse: Add [³⁵S]methionine/cysteine labeling mix and incubate for a short period (e.g., 5-10 minutes).
-
Chase: Pellet the cells and resuspend them in media containing a high concentration of unlabeled methionine and cysteine.
-
Take time point samples (e.g., 0, 15, 30, 60, 120 minutes) during the chase.
-
Immediately stop metabolic activity at each time point by adding a stopping buffer (e.g., NaN₃) and placing on ice.
-
Lyse the cells by vortexing with glass beads in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate the protein of interest from the lysate using a specific antibody and Protein A/G-agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensity at each time point to determine the protein's half-life.
Caption: Workflow for pulse-chase analysis.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol can be used to investigate the interaction between this compound and other proteins, such as Gpi14 or ERAD substrates.
Materials:
-
Yeast strain expressing a tagged version of the bait protein (e.g., this compound-HA)
-
Lysis buffer suitable for membrane proteins (containing mild detergents like digitonin or Triton X-100)
-
Antibody against the tag (e.g., anti-HA)
-
Protein A/G-agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential interacting partners
Procedure:
-
Grow yeast culture to mid-log phase.
-
Harvest cells and lyse them in a buffer that preserves protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Pre-clear the lysate with Protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the tagged bait protein.
-
Add Protein A/G-agarose beads to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.
Caption: Co-IP logical workflow.
Conclusion and Future Directions
This compound is an essential ER protein that plays a dual role in protein stability. It is required for the proper maturation and stabilization of specific protein precursors, such as Prb1p, and it functions as a key component of the ERAD machinery by participating in the O-mannosylation of misfolded proteins, thereby targeting them for degradation. This places this compound at the heart of ER protein quality control.
For drug development professionals, the pathways in which this compound participates represent potential therapeutic targets. Modulating the ERAD pathway can have implications for diseases characterized by the accumulation of misfolded proteins, such as certain neurodegenerative disorders. Understanding the function of key players like this compound is crucial for developing strategies to enhance or inhibit protein degradation pathways for therapeutic benefit.
Future research should focus on:
-
Identifying the full range of substrates for the this compound-Gpi14 O-mannosyltransferase complex.
-
Elucidating the precise molecular mechanism by which this compound facilitates the autocatalytic cleavage of Prb1p.
-
Investigating the function of this compound homologs in higher eukaryotes and their potential role in human disease.
-
Exploring the potential for small molecule modulators of this compound activity.
This technical guide provides a foundation for further investigation into the critical role of this compound in maintaining protein stability and cellular health.
References
- 1. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of PBN1: A Key Player in Glycosylphosphatidylinositol Anchor Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PBN1, the Saccharomyces cerevisiae homolog of the mammalian PIG-X protein, is an essential, endoplasmic reticulum (ER)-resident, type I transmembrane glycoprotein. It plays a critical, non-catalytic role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are vital for the attachment of a wide array of proteins to the cell surface. This guide provides a comprehensive overview of the structural and functional aspects of this compound, including its domain architecture, its role in the GPI-mannosyltransferase I (GPI-MT-I) complex, its connection to the unfolded protein response (UPR), and relevant experimental methodologies for its study.
Introduction
This compound, encoded by the essential gene this compound (YCL052c) in Saccharomyces cerevisiae, was initially identified in a screen for mutants defective in the processing of protease B. Subsequent research has elucidated its primary function as a crucial component of the GPI anchor biosynthesis pathway. GPI anchors are complex glycolipids that anchor a diverse set of proteins to the cell surface, playing roles in cell adhesion, signaling, and nutrient uptake. The biosynthesis of GPI anchors is a highly conserved process in eukaryotes, and its disruption can lead to severe cellular dysfunction and disease.
This compound is the functional homolog of the mammalian PIG-X protein and is an indispensable subunit of the GPI-mannosyltransferase I (GPI-MT-I) complex. This enzyme catalyzes the transfer of the first mannose residue to the GPI anchor precursor. While not possessing catalytic activity itself, this compound is essential for the stability and function of the catalytic subunit of the complex.
This compound Protein Architecture and Structure
As of the latest data, there is no experimentally determined three-dimensional structure of this compound deposited in the Protein Data Bank (PDB). However, significant insights into its structure can be derived from sequence analysis and predictive modeling.
Primary Sequence and Domain Organization
The this compound protein from S. cerevisiae is 416 amino acids in length. Sequence analysis reveals a modular architecture characteristic of a type I transmembrane protein. Key features include:
-
N-terminal Lumenal Domain: A large N-terminal domain that resides in the lumen of the endoplasmic reticulum. This domain is likely responsible for the protein's interaction with other components of the GPI-MT-I complex and its chaperone-like functions.
-
Transmembrane Domain: A single predicted transmembrane helix near the C-terminus, which anchors the protein to the ER membrane.
-
Short Cytoplasmic Tail: A small C-terminal region that extends into the cytoplasm.
Table 1: this compound Protein Sequence Features (S. cerevisiae)
| Feature | Position (approximate) | Length (amino acids) | Predicted Localization |
| Signal Peptide | 1-23 | 23 | Cleaved |
| N-terminal Lumenal Domain | 24-385 | 362 | ER Lumen |
| Transmembrane Helix | 386-408 | 23 | ER Membrane |
| C-terminal Cytoplasmic Tail | 409-416 | 8 | Cytoplasm |
Note: Positions are approximate and based on predictive algorithms.
Predicted 3D Structure
In the absence of an experimental structure, computational modeling tools such as AlphaFold can provide valuable insights into the three-dimensional fold of this compound. These models predict a predominantly alpha-helical N-terminal lumenal domain, followed by a single transmembrane helix. The lumenal domain is predicted to adopt a globular fold, which likely provides a scaffold for its interaction with the catalytic subunit of the GPI-MT-I complex.
Functional Role of this compound in GPI Anchor Biosynthesis
This compound's essential function lies in its role as a subunit of the heterodimeric GPI-mannosyltransferase I (GPI-MT-I) complex. This complex catalyzes the transfer of a mannose residue from dolichol-phosphate-mannose to GlcN-acylPI, a critical step in the GPI anchor biosynthetic pathway.
The GPI-Mannosyltransferase I (GPI-MT-I) Complex
The GPI-MT-I complex consists of two subunits:
-
This compound (PIG-X in mammals): The non-catalytic, stabilizing subunit.
-
Gpi14p (PIG-M in mammals): The catalytic subunit that possesses the mannosyltransferase activity.
This compound is indispensable for the stability and function of Gpi14p. In the absence of this compound's mammalian homolog, PIG-X, the expression of the catalytic subunit, PIG-M, is reduced to less than 10% of its normal levels.[1] This indicates that this compound plays a crucial role in the proper folding, stability, and/or trafficking of Gpi14p within the ER.
Signaling Pathway: GPI Anchor Biosynthesis
The following diagram illustrates the initial steps of the GPI anchor biosynthesis pathway, highlighting the role of the this compound-containing GPI-MT-I complex.
Caption: The initial steps of the GPI anchor biosynthesis pathway in the ER.
This compound and the Unfolded Protein Response (UPR)
The essential nature of this compound and the GPI anchor biosynthesis pathway means that its disruption leads to significant cellular stress, particularly within the endoplasmic reticulum. The accumulation of incompletely synthesized GPI anchors and the mislocalization of GPI-anchored proteins can trigger the Unfolded Protein Response (UPR).
The UPR is a signaling pathway that is activated in response to an accumulation of unfolded or misfolded proteins in the ER. In yeast, the UPR is primarily mediated by the transmembrane kinase/endoribonuclease Ire1p.
Signaling Pathway: this compound Depletion and UPR Activation
Depletion or mutation of this compound disrupts the GPI-MT-I complex, leading to a bottleneck in GPI anchor synthesis. This results in ER stress, which in turn activates the UPR pathway.
Caption: Activation of the Unfolded Protein Response upon this compound depletion.
Experimental Protocols for Studying this compound
Due to the absence of a purified, active this compound protein for in vitro structural studies, research has primarily relied on genetic and biochemical approaches in yeast and mammalian cell culture.
In Vitro GPI-Mannosyltransferase I (GPI-MT-I) Activity Assay
This assay measures the transfer of radiolabeled mannose to a GPI anchor precursor.
Methodology:
-
Preparation of Microsomes:
-
Yeast cells (wild-type and this compound mutants) are grown to mid-log phase.
-
Spheroplasts are generated by enzymatic digestion of the cell wall.
-
Spheroplasts are lysed by osmotic shock or mechanical disruption (e.g., Dounce homogenization).
-
The lysate is subjected to differential centrifugation to pellet the microsomal fraction, which is enriched in ER membranes.
-
-
Enzyme Assay:
-
Microsomes are incubated with radiolabeled Dol-P-[3H]Man (dolichol-phosphate-mannose) and a suitable acceptor substrate (e.g., GlcN-acylPI).
-
The reaction is incubated at 30°C for a defined period.
-
The reaction is stopped by the addition of a chloroform/methanol mixture.
-
The lipid-linked oligosaccharides are extracted and separated by thin-layer chromatography (TLC).
-
The radiolabeled product (Man-GlcN-acylPI) is visualized by autoradiography and quantified.
-
Table 2: Quantitative Data on this compound/PIG-X Function
| Parameter | Organism/System | Observation | Reference |
| PIG-M Stability | Mammalian Cells | <10% of PIG-M expression in the absence of PIG-X. | [1] |
Co-immunoprecipitation to Study this compound-Gpi14p Interaction
This method is used to verify the physical interaction between this compound and Gpi14p within the GPI-MT-I complex.
Methodology:
-
Protein Expression:
-
Yeast strains are constructed to express epitope-tagged versions of this compound (e.g., this compound-HA) and/or Gpi14p (e.g., Gpi14p-Myc).
-
-
Cell Lysis and Immunoprecipitation:
-
Yeast cells are lysed in a non-denaturing buffer containing protease inhibitors.
-
The cell lysate is incubated with an antibody specific to one of the epitope tags (e.g., anti-HA antibody).
-
Protein A/G-agarose beads are added to capture the antibody-antigen complexes.
-
-
Western Blot Analysis:
-
The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is probed with antibodies against both epitope tags (e.g., anti-HA and anti-Myc) to detect the co-precipitated proteins.
-
Experimental Workflow: Investigating this compound Function
The following diagram outlines a typical experimental workflow to investigate the function of this compound in yeast.
Caption: A typical experimental workflow for studying this compound function in yeast.
Conclusion and Future Directions
This compound is an essential protein that plays a critical structural and stabilizing role in the GPI-mannosyltransferase I complex, a key enzyme in the universally conserved GPI anchor biosynthesis pathway. While its primary function is now well-established, several avenues for future research remain. The determination of the high-resolution three-dimensional structure of the this compound-Gpi14p complex is a major outstanding goal that would provide invaluable insights into the molecular basis of its stabilizing function and the overall mechanism of GPI-MT-I. Further elucidation of the interplay between GPI anchor biosynthesis, ER quality control, and the unfolded protein response will continue to be a fruitful area of investigation, with this compound as a central player. A deeper understanding of the structural biology of this compound and the GPI-MT-I complex may also open doors for the development of novel therapeutics targeting this essential pathway in pathogenic fungi and other organisms where GPI-anchored proteins are critical for virulence.
References
PBN1 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Dysregulation of the UPR is implicated in a multitude of diseases, making its components attractive therapeutic targets. This technical guide provides an in-depth examination of PBN1, an essential ER-resident protein in Saccharomyces cerevisiae, and its role in the UPR. We will explore its function as a chaperone-like protein, its involvement in ER-associated degradation (ERAD), and its connection to the mammalian homolog, PIG-X, a key component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum is the primary site for the folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To counteract this, cells activate the UPR, a sophisticated signaling cascade initiated by three ER-resident transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][3] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[4] Upon ER stress, BiP preferentially binds to unfolded proteins, releasing the UPR sensors and triggering downstream signaling pathways aimed at restoring proteostasis.[4] If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[1]
This compound: An Essential ER Protein in Saccharomyces cerevisiae
This compound is an essential gene in the budding yeast Saccharomyces cerevisiae that encodes a type I transmembrane glycoprotein residing in the ER.[5][6] Pbn1p plays a crucial role in maintaining ER homeostasis, and its depletion has been shown to induce a significant UPR, indicating a defect in protein folding.[6] It is considered to function as a chaperone-like protein, essential for the proper folding and stability of a subset of proteins within the ER.[1][6]
This compound's Role in Protein Processing and ER-Associated Degradation (ERAD)
Depletion of Pbn1p results in the abrogation of processing for several ER precursor proteins, including the vacuolar hydrolase protease B (Prb1p), the GPI-anchored cell wall protein Gas1p, and the type II vacuolar membrane protein Pho8p.[5][6] Furthermore, the absence of Pbn1p blocks the ER-associated degradation (ERAD) pathway for lumenal substrates, such as the mutant form of carboxypeptidase Y (CPY*).[1][6] This suggests that Pbn1p may be directly involved in presenting misfolded proteins to the ERAD machinery or that its absence leads to saturation of the ERAD pathway due to an overload of unfolded proteins.
Genetic Interactions of this compound
A non-lethal allele of this compound, this compound-1, exhibits synthetic lethality with ero1-1, a mutant of a gene required for oxidative protein folding in the ER.[1] Additionally, this compound-1 shows synthetic growth defects with cne1Δ, a deletion mutant of calnexin, a key ER chaperone.[1] These genetic interactions further underscore the critical role of Pbn1p in the ER protein folding and quality control machinery.
Quantitative Data on this compound and UPR Activation
While extensive quantitative data on the direct interaction of Pbn1p with UPR components is limited, semi-quantitative studies have demonstrated a clear link between Pbn1p function and UPR activation. The following table summarizes the key findings from studies involving the depletion of Pbn1p.
| Experimental System | Measurement | Observation | Reference |
| S. cerevisiae with this compound under GAL promoter | UPRE-lacZ reporter assay | High β-galactosidase activity upon Pbn1p depletion (shift to glucose medium), comparable to treatment with tunicamycin. | |
| S. cerevisiae this compound-1 mutant | Synthetic genetic array analysis | Synthetic lethality with ero1-1 and synthetic growth defect with cne1Δ. | [1] |
| S. cerevisiae with this compound under GAL promoter | ERAD assay with CPY | Blockage of CPY degradation upon Pbn1p depletion. | [1] |
| S. cerevisiae with this compound under GAL promoter | Western blot of Gas1p | Accumulation of the ER precursor form of Gas1p upon Pbn1p depletion. | [2] |
This compound's Mammalian Homolog: PIG-X
Pbn1p is the functional homolog of the mammalian protein PIG-X.[2] PIG-X is an essential component of the glycosylphosphatidylinositol-mannosyltransferase I (GPI-MT I) complex, which is involved in the biosynthesis of GPI anchors.[2] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface. The biosynthesis of GPI anchors is initiated in the ER.[7] While a direct role for PIG-X in the UPR has not been explicitly demonstrated, there is evidence linking GPI anchor biosynthesis and ER stress. For instance, defects in the ERAD pathway can lead to an upregulation of GPI biosynthesis. This suggests a potential feedback mechanism where disruptions in protein quality control, which would activate the UPR, can influence the GPI anchor synthesis pathway where PIG-X is a key player.
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response Pathway
The UPR is initiated by three ER-resident sensors: IRE1, PERK, and ATF6. The following diagram illustrates the canonical UPR signaling cascade.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
This compound's Position in ER Quality Control
Based on current evidence, Pbn1p acts upstream of UPR activation. Its role as a chaperone-like protein and its involvement in ERAD place it at the heart of the ER's protein quality control system. Depletion of Pbn1p leads to an accumulation of misfolded proteins, which then triggers the UPR.
Caption: Logical relationship of Pbn1p in ER protein quality control and UPR activation.
Experimental Workflow for Assessing this compound's Role in UPR
The following diagram outlines a typical experimental workflow to investigate the role of this compound in the UPR.
Caption: Experimental workflow for studying this compound's role in the UPR.
Detailed Experimental Protocols
UPRE-lacZ Reporter Assay for UPR Activation
This assay measures the transcriptional activation of the UPR by quantifying the expression of a reporter gene (lacZ) under the control of a UPR-responsive element (UPRE).
Materials:
-
Yeast strains (e.g., wild-type, GAL-PBN1) transformed with a UPRE-lacZ reporter plasmid.
-
YPGal (Yeast extract, Peptone, Galactose) and YPD (Yeast extract, Peptone, Dextrose) media.
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3.
-
Spectrophotometer.
Procedure:
-
Grow yeast cells overnight in YPGal medium to mid-log phase.
-
To deplete Pbn1p in the GAL-PBN1 strain, pellet the cells and resuspend in YPD medium. Grow for the desired time (e.g., 12 hours).
-
As a positive control, treat wild-type cells with a known ER stress inducer (e.g., 1 µg/mL tunicamycin) for 2 hours.
-
Harvest 1.5 mL of cells and wash with Z-buffer.
-
Resuspend the cell pellet in 300 µL of Z-buffer.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Add 700 µL of Z-buffer containing ONPG to the cell lysate.
-
Incubate at 30°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Pellet the cell debris by centrifugation.
-
Measure the absorbance of the supernatant at 420 nm.
-
Measure the OD600 of the initial culture.
-
Calculate β-galactosidase activity in Miller units.
ER-Associated Degradation (ERAD) Assay (Cycloheximide Chase)
This method assesses the degradation rate of a model ERAD substrate, such as CPY*, in the presence or absence of Pbn1p.
Materials:
-
Yeast strains expressing a tagged version of the ERAD substrate (e.g., CPY*-HA).
-
YPGal and YPD media.
-
Cycloheximide (CHX) solution (1 mg/mL).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Glass beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the tag (e.g., anti-HA).
Procedure:
-
Grow yeast cells as described for the UPRE-lacZ assay to induce Pbn1p depletion.
-
Add CHX to a final concentration of 100 µg/mL to stop protein synthesis.
-
Take aliquots of the culture at various time points (e.g., 0, 30, 60, 90 minutes).
-
Immediately harvest the cells by centrifugation and freeze the pellets in liquid nitrogen.
-
Lyse the cells by bead beating in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-HA antibody.
-
Quantify the band intensities to determine the rate of CPY*-HA degradation.
Co-immunoprecipitation of Pbn1p and Interacting Proteins
This protocol is designed to identify proteins that interact with Pbn1p in the ER.
Materials:
-
Yeast strain expressing a tagged version of Pbn1p (e.g., Pbn1p-HA).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Anti-HA antibody conjugated to beads (e.g., anti-HA agarose).
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer).
-
Mass spectrometry or Western blotting for analysis.
Procedure:
-
Grow a large culture of yeast expressing Pbn1p-HA.
-
Harvest and wash the cells.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with anti-HA agarose beads with gentle rotation at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by mass spectrometry to identify interacting proteins or by Western blotting to confirm interaction with a specific candidate protein.
Conclusion and Future Directions
This compound is an essential protein in yeast that plays a critical role in ER protein quality control. Its depletion leads to the accumulation of unfolded proteins, blockage of ERAD, and subsequent activation of the UPR. The connection of this compound to its mammalian homolog PIG-X, a component of the GPI anchor biosynthesis pathway, opens up new avenues for research into the interplay between protein folding, ER stress, and lipid metabolism.
Future research should focus on obtaining more quantitative data on the effects of Pbn1p/PIG-X on the UPR, including comprehensive transcriptomic and proteomic analyses upon its depletion or overexpression. Elucidating the precise molecular mechanism of Pbn1p's chaperone-like activity and identifying its direct substrates will be crucial. Furthermore, investigating the role of PIG-X in the UPR in mammalian cells, particularly in the context of diseases associated with ER stress and defects in GPI anchor biosynthesis, could reveal novel therapeutic targets. This technical guide provides a solid foundation for researchers to build upon in their exploration of this important aspect of cellular stress response.
References
- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of protein-protein interactions using tandem affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the PBN1 Gene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The PBN1 gene, first identified in Saccharomyces cerevisiae, is an essential gene encoding a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is responsible for the post-translational modification of a wide array of eukaryotic proteins, anchoring them to the cell membrane. Given the fundamental role of GPI-anchored proteins in cellular signaling, adhesion, and enzymatic activity, the evolutionary conservation of the machinery responsible for their synthesis is of significant interest. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound gene, detailing its orthologs across key model organisms and humans, quantitative analysis of sequence conservation, relevant experimental protocols, and a visualization of its role in the GPI anchor biosynthesis pathway.
Introduction to this compound
This compound (Protease B Non-derepressible 1) was initially characterized in the budding yeast Saccharomyces cerevisiae as an essential gene required for the proper processing and folding of a subset of proteins within the endoplasmic reticulum (ER).[1][2][3] Pbn1p is an ER-localized, type I membrane glycoprotein that functions as a component of the GPI-mannosyltransferase I complex.[4] This complex is responsible for transferring the first mannose residue to the GPI anchor precursor. Depletion of Pbn1p leads to a block in GPI anchor biosynthesis and triggers the unfolded protein response (UPR), highlighting its critical role in protein quality control.[3]
Evolutionary Conservation of this compound
The functional importance of the GPI anchor biosynthesis pathway is underscored by the high degree of conservation of its constituent genes across eukaryotes. This compound is no exception. The yeast this compound gene is the ortholog of the mammalian gene PIGX (Phosphatidylinositol Glycan Anchor Biosynthesis, Class X).[4][5] This discovery has been pivotal in identifying and characterizing this compound orthologs in other multicellular organisms.
Orthologs of this compound in Key Eukaryotic Organisms
Orthologs of S. cerevisiae this compound have been identified in humans (Homo sapiens), the fruit fly (Drosophila melanogaster), and the nematode (Caenorhabditis elegans). These orthologs are essential for the proper functioning of the GPI anchor biosynthesis pathway in their respective organisms.
| Organism | Gene Symbol | Protein Name | UniProt ID | Sequence Length (amino acids) |
| Saccharomyces cerevisiae | This compound | Protein this compound | P25580 | 416 |
| Homo sapiens | PIGX | Phosphatidylinositol glycan anchor biosynthesis class X protein | Q8TBF5 | 303 |
| Drosophila melanogaster | CG1076 | Uncharacterized protein | Q9VHW3 | 308 |
| Caenorhabditis elegans | F59A3.3 | Uncharacterized protein | Q21190 | 322 |
Table 1: Orthologs of S. cerevisiae this compound in Human, Drosophila, and C. elegans.
Quantitative Analysis of Sequence Conservation
To quantify the degree of evolutionary conservation, a multiple sequence alignment of the Pbn1p/PIG-X protein sequences from S. cerevisiae, H. sapiens, D. melanogaster, and C. elegans was performed. The alignment reveals significant sequence similarity, particularly within the conserved PIG-X/PBN1 domain (Pfam: PF08320).
| Comparison | Sequence Identity (%) |
| S. cerevisiae vs. H. sapiens | 25.8% |
| S. cerevisiae vs. D. melanogaster | 24.5% |
| S. cerevisiae vs. C. elegans | 23.9% |
| H. sapiens vs. D. melanogaster | 48.7% |
| H. sapiens vs. C. elegans | 45.5% |
| D. melanogaster vs. C. elegans | 43.8% |
Table 2: Pairwise sequence identity of Pbn1p/PIG-X orthologs. The sequence identity was calculated based on a global alignment of the full-length protein sequences.
Experimental Protocols for Ortholog Identification and Functional Analysis
The identification and functional characterization of this compound orthologs rely on a combination of bioinformatic and experimental approaches.
Bioinformatic Identification of Orthologs
Protocol:
-
Sequence Retrieval: Obtain the full-length amino acid sequence of the query protein (e.g., S. cerevisiae Pbn1p) from a public database such as UniProt or NCBI.[6]
-
Homology Search: Perform a Basic Local Alignment Search Tool (BLASTp) search against the proteomes of target organisms (e.g., human, Drosophila, C. elegans).[7][8] Use the full-length protein sequence as the query.
-
Reciprocal Best Hit Analysis: For the top hits in the target organism, perform a reciprocal BLASTp search back against the proteome of the original organism (e.g., S. cerevisiae). If the original query protein is the top hit, this provides strong evidence for orthology.
-
Domain Analysis: Identify conserved protein domains in the query and hit sequences using tools like Pfam or SMART. The presence of shared, conserved domains (e.g., the PIG-X/PBN1 domain) further supports orthology.[6]
-
Phylogenetic Analysis: Construct a phylogenetic tree using the sequences of the putative orthologs and related proteins from various species. This helps to visualize the evolutionary relationships and confirm that the genes cluster together as expected for orthologs.
Experimental Validation of Functional Conservation
Protocol: Functional Complementation Assay
This assay determines if a gene from one species can rescue a loss-of-function mutant in another species, indicating functional conservation.
-
Yeast Mutant Strain: Utilize a S. cerevisiae strain with a conditional lethal mutation in the this compound gene (e.g., a temperature-sensitive allele).
-
Expression Vector: Clone the coding sequence of the putative ortholog (e.g., human PIGX) into a yeast expression vector under the control of a suitable promoter (e.g., the constitutive GPD promoter or the inducible GAL1 promoter).
-
Yeast Transformation: Transform the this compound mutant yeast strain with the expression vector containing the ortholog cDNA and a control vector (empty vector).
-
Phenotypic Analysis: Plate the transformed yeast cells on appropriate media and incubate at both the permissive and restrictive temperatures.
-
Interpretation: Growth of the yeast cells containing the ortholog expression vector at the restrictive temperature, while the control cells fail to grow, indicates that the ortholog is able to functionally complement the loss of this compound function.
Role of this compound/PIG-X in the GPI Anchor Biosynthesis Pathway
This compound and its orthologs are integral components of the GPI anchor biosynthesis pathway, a highly conserved process in eukaryotes. This pathway occurs in the endoplasmic reticulum and involves the sequential addition of sugars and ethanolamine phosphate to a phosphatidylinositol lipid.
Caption: The GPI anchor biosynthesis pathway.
Experimental Workflow for Ortholog Identification
The process of identifying and validating orthologs of a gene of interest involves a multi-step workflow that combines computational and experimental methods.
Caption: Workflow for ortholog identification.
Conclusion
The this compound gene, and its ortholog PIGX, are highly conserved across a wide range of eukaryotic species, from yeast to humans. This evolutionary conservation reflects the fundamental importance of the GPI anchor biosynthesis pathway for cellular function. The identification of this compound orthologs provides valuable models for studying the role of this pathway in development and disease. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to investigate the conservation and function of this and other essential genes. Further research into the specific roles of this compound/PIG-X in different cellular contexts will be crucial for understanding its potential as a therapeutic target in diseases where GPI-anchored protein function is dysregulated.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. genecards.org [genecards.org]
- 5. PIGX phosphatidylinositol glycan anchor biosynthesis class X [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of PIGM and PIGX in glycosylphosphatidylinositol biosynthesis and human health (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theory.labster.com [theory.labster.com]
The Essential Role of PBN1 in Glycosylphosphatidylinositol-Mannosyltransferase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylphosphatidylinositol (GPI) anchoring is a crucial post-translational modification essential for the function and localization of a myriad of cell surface proteins in eukaryotes. The biosynthesis of the GPI anchor is a complex, multi-step process initiated in the endoplasmic reticulum. A key regulatory step in this pathway is the addition of the first mannose to the GPI precursor, a reaction catalyzed by GPI-mannosyltransferase I (GPI-MT-I). This technical guide provides an in-depth exploration of the critical involvement of PBN1 (Proteinase B-negative 1), and its mammalian homolog PIG-X (Phosphatidylinositol-glycan class X), in the function of GPI-MT-I. We will delve into the molecular interactions, quantitative data from key experiments, detailed experimental protocols, and the broader implications for drug development.
Introduction to this compound and the GPI-MT-I Complex
The GPI-MT-I complex is a heterodimeric enzyme responsible for the transfer of a mannose residue from dolichol-phosphate-mannose (Dol-P-Man) to the glucosamine-acylated phosphatidylinositol (GlcN-acyl-PI) intermediate in the GPI biosynthesis pathway. This enzymatic step is foundational for the subsequent elongation of the GPI anchor.
The GPI-MT-I complex consists of two essential subunits:
-
The Catalytic Subunit: In yeast, this is Gpi14p, and in mammals, it is PIG-M. This subunit contains the conserved DXD motif characteristic of many glycosyltransferases and is responsible for the mannosyltransferase activity.[1][2]
-
The Regulatory Subunit: In Saccharomyces cerevisiae, this is this compound, and its mammalian counterpart is PIG-X.[3][4] this compound is an ER-resident type I transmembrane protein with a large lumenal domain.[3][4][5] While it does not possess catalytic activity itself, it is indispensable for the function of the complex.[4]
Initially, this compound was identified for its role in the autoprocessing of proproteinase B in yeast.[5][6][7] However, its essential role in GPI anchor biosynthesis was later elucidated, highlighting its multifaceted functions within the endoplasmic reticulum.[4][8][9]
The Critical Function of this compound in the GPI-MT-I Complex
This compound's primary role within the GPI-MT-I complex is to stabilize the catalytic subunit, PIG-M. In the absence of this compound/PIG-X, the expression of PIG-M is drastically reduced, leading to a severe defect in GPI-MT-I activity and a subsequent halt in the GPI biosynthesis pathway.[3][10] This stabilization is crucial for the proper folding, ER retention, and overall function of PIG-M. The interaction between this compound/PIG-X and Gpi14p/PIG-M is a prerequisite for the formation of a functional GPI-MT-I enzyme.[3][10]
Quantitative Data on this compound's Involvement
The functional necessity of this compound/PIG-X for the stability of the catalytic subunit PIG-M has been demonstrated through quantitative analyses. The following table summarizes key findings from studies on PIG-X deficient cells.
| Cell Line/Organism | Experimental Condition | Parameter Measured | Result | Reference |
| Chinese Hamster Ovary (CHO) cells | PIG-X knockout | PIG-M protein expression level | <10% of wild-type levels | [3][10] |
| Leishmania donovani | Ldthis compound (this compound homolog) knockout | GPI-anchored surface molecules | Catastrophic loss | [11] |
Signaling and Biosynthetic Pathways
The GPI anchor biosynthesis is a sequential pathway occurring at the endoplasmic reticulum. This compound plays a crucial role in the initial mannosylation step.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Accumulated precursors of specific GPI-anchored proteins upregulate GPI biosynthesis with ARV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylphosphatidylinositol-mannosyltransferase I complex | SGD [yeastgenome.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell Fractionation and Organelle Isolation [novusbio.com]
- 10. Isolation of Endoplasmic Reticulum, Mitochondria, and Mitochondria-Associated Membrane and Detergent Resistant Membrane Fractions from Transfected Cells and from Human Cytomegalovirus-Infected Primary Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying PBN1 Function in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBN1 (Proteinase B Negative 1) is an essential gene in Saccharomyces cerevisiae that encodes a crucial type I membrane glycoprotein localized to the endoplasmic reticulum (ER). Pbn1p functions as a chaperone-like protein, playing a vital role in the proper folding, processing, and stability of a subset of proteins within the ER.[1][2][3] Its essential nature underscores its importance in cellular viability and protein quality control. Depletion of Pbn1p leads to the activation of the Unfolded Protein Response (UPR), indicating a significant defect in ER protein folding.[1][2] Furthermore, Pbn1p is a component of the glycosylphosphatidylinositol-mannosyltransferase I complex and is involved in the ER-associated degradation (ERAD) pathway.[4]
These application notes provide a comprehensive guide for researchers interested in elucidating the multifaceted functions of this compound. The protocols detailed below cover genetic, cell biological, and biochemical approaches to investigate this compound's role in protein processing, the UPR, and its genetic and physical interactions.
Data Presentation
Table 1: Genetic Interactions of this compound
This table summarizes key genetic interactions observed between this compound and other genes, which can provide insights into its functional relationships.
| Interacting Gene | Allele | Phenotype | Implication | Reference |
| ERO1 | ero1-1 | Synthetic lethality | Pbn1p may function in oxidative protein folding.[1][2] | [1][2] |
| CNE1 | cne1Δ | Synthetic growth defect | Pbn1p may collaborate with calnexin in protein folding.[1][2] | [1][2] |
Table 2: Physical Interactors of Pbn1p
This table lists proteins that have been shown to physically interact with Pbn1p, suggesting its involvement in various complexes and pathways.
| Interacting Protein | Systematic Name | Function | Interaction Confidence | Reference |
| GPI14 | YJR013W | GPI mannosyltransferase 1 | 0.857 | [5] |
| GPI10 | YGL142C | Component of GPI-N-acetylglucosaminyltransferase | 0.847 | [5] |
| This compound | YCL052C | Self-interaction | 0.818 | [5] |
| GPI18 | YBR004C | Component of the GPI transamidase complex | 0.814 | [5] |
| DPM1 | YPR183W | Dolichol-phosphate mannosyltransferase | 0.961 | [5] |
Signaling Pathways and Experimental Workflows
This compound's Role in ER Protein Processing and Quality Control
This compound is integral to the proper folding and processing of a subset of proteins entering the secretory pathway. Its depletion leads to the accumulation of unfolded proteins, which in turn triggers the Unfolded Protein Response (UPR). This signaling cascade aims to restore ER homeostasis by upregulating chaperones and other protein folding machinery.
References
- 1. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SGD [yeastgenome.org]
- 5. string-db.org [string-db.org]
Application Notes and Protocols for PBN1 Gene Knockout
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals interested in studying the PBN1 gene through knockout experiments. Due to the potential for ambiguity in gene nomenclature, this document addresses protocols for both the this compound gene in Saccharomyces cerevisiae (yeast) and the similarly named human gene, PABPN1, which is of significant interest in drug development.
Section 1: this compound Gene in Saccharomyces cerevisiae
Gene Function and Significance
The this compound gene in Saccharomyces cerevisiae is an essential gene that plays a critical role in the post-translational processing of the protease B precursor (Prb1p).[1][2] Pbn1p is a novel protein that localizes to the endoplasmic reticulum (ER) and is involved in the autocatalytic cleavage of the propeptide from Prb1p.[1][2] Disruption of this compound function leads to a defect in this processing, resulting in the rapid degradation of Prb1p in the cytosol.[1][2] As this compound is essential for yeast viability, a complete gene knockout is lethal. Therefore, a conditional knockout strategy is required to study its function.
Experimental Protocol: Conditional Knockout of this compound in S. cerevisiae
This protocol describes the creation of a conditional knockout of the essential this compound gene in yeast using a tetracycline-repressible promoter system (Tet-off).
Materials:
-
Yeast strain (e.g., BY4741)
-
pCM189 plasmid (contains the Tet-off promoter)
-
Homologous recombination primers for this compound
-
Lithium acetate/PEG transformation reagents
-
Yeast extract peptone dextrose (YPD) medium
-
Synthetic complete (SC) medium lacking appropriate nutrients for selection
-
Doxycycline
Methodology:
-
Primer Design: Design forward and reverse primers with 40-50 base pairs of homology flanking the start codon of the this compound open reading frame (ORF) and sequences for amplification of the Tet-off promoter cassette from the pCM189 plasmid.
-
Amplification of the Tet-off Cassette: Perform PCR using the designed primers and the pCM189 plasmid as a template to amplify the Tet-off promoter linked to a selectable marker.
-
Yeast Transformation: Transform the wild-type yeast strain with the amplified Tet-off cassette using the lithium acetate/PEG method.
-
Selection of Transformants: Plate the transformed cells on selective medium (e.g., SC medium lacking uracil if the cassette contains the URA3 marker).
-
Verification of Cassette Integration:
-
PCR Verification: Perform colony PCR using primers flanking the this compound locus and internal to the Tet-off cassette to confirm correct integration.
-
Phenotypic Analysis: Grow the verified transformants in medium with and without doxycycline. The cells should grow normally in the presence of doxycycline (this compound is expressed) and exhibit a lethal phenotype in the absence of doxycycline (this compound expression is repressed).
-
-
Functional Studies: Use the conditional this compound mutant to study the effects of Pbn1p depletion on protease B processing and other cellular functions.
Expected Quantitative Data:
| Parameter | Wild-Type | This compound Conditional Knockout (+Doxycycline) | This compound Conditional Knockout (-Doxycycline) |
| Growth Rate (OD600) | Normal | Normal | No Growth |
| Protease B Precursor Level | Low | Low | High |
| Mature Protease B Level | High | High | Very Low / Absent |
Experimental Workflow and Signaling Pathway
Caption: Workflow for conditional knockout of the this compound gene in S. cerevisiae.
Caption: this compound's role in the processing of Protease B precursor.
Section 2: PABPN1 Gene in Humans
Gene Function and Significance in Drug Development
The human PABPN1 (Poly(A) Binding Protein Nuclear 1) gene provides instructions for making a protein that is crucial for the processing of messenger RNAs (mRNAs).[3] The PABPN1 protein binds to the poly(A) tail of mRNA molecules, protecting them from degradation and facilitating their transport out of the nucleus.[3] Mutations in the PABPN1 gene, specifically expansions of a polyalanine tract, cause Oculopharyngeal Muscular Dystrophy (OPMD), a late-onset disorder characterized by muscle weakness.[3] Knockout models of PABPN1 are valuable tools for studying the molecular mechanisms of OPMD and for the preclinical testing of potential therapeutic agents.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PABPN1 in Human Cell Lines
This protocol outlines the use of the CRISPR-Cas9 system to generate a PABPN1 knockout in a human cell line (e.g., HEK293T or a relevant muscle cell line).
Materials:
-
Human cell line of interest
-
Cas9 nuclease (protein, mRNA, or expression plasmid)
-
Synthetic single guide RNAs (sgRNAs) targeting PABPN1 (at least two different sgRNAs are recommended)
-
Lipofectamine CRISPRMAX or other suitable transfection reagent
-
Culture medium and supplements
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target sites
-
T7 Endonuclease I or Surveyor nuclease
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell isolation
-
Antibodies for Western blot analysis of PABPN1
Methodology:
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the PABPN1 gene to maximize the probability of generating a loss-of-function mutation.
-
Cell Culture and Transfection:
-
Culture the target cells to the appropriate confluency.
-
Prepare CRISPR-Cas9 ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the synthetic sgRNAs.
-
Transfect the cells with the RNP complexes using a suitable transfection reagent.
-
-
Assessment of Gene Editing Efficiency:
-
After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Amplify the targeted region of the PABPN1 gene by PCR.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I or Surveyor assay) to estimate the percentage of insertions and deletions (indels).
-
-
Single-Cell Cloning:
-
If gene editing efficiency is satisfactory, dilute the transfected cell population to a single-cell suspension and plate into 96-well plates.
-
Alternatively, use FACS to sort single cells into individual wells.
-
-
Screening and Expansion of Clonal Lines:
-
Allow single cells to grow into colonies.
-
Expand the colonies and screen for PABPN1 knockout by:
-
Sequencing: Sequence the PCR products of the target region to identify clones with frameshift mutations.
-
Western Blot: Perform Western blot analysis to confirm the absence of PABPN1 protein expression.
-
-
-
Functional Characterization: Characterize the phenotype of the PABPN1 knockout cell lines to study the cellular consequences of PABPN1 loss.
Expected Quantitative Data:
| Assay | Control Cells | PABPN1 Knockout Clones |
| Mismatch Cleavage Assay (% indels) | < 1% | > 10% (in pooled population) |
| Sanger Sequencing | Wild-type sequence | Frameshift-inducing insertions/deletions |
| Western Blot (PABPN1 protein level) | 100% | < 5% |
| mRNA Poly(A) Tail Length Assay | Normal distribution | Altered distribution |
Experimental Workflow and Signaling Pathway
Caption: Workflow for CRISPR-Cas9 mediated knockout of the PABPN1 gene.
Caption: Role of PABPN1 in mRNA processing and stability.
References
- 1. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PABPN1 gene: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for PBN1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction to PBN1
This compound is an essential gene in the budding yeast Saccharomyces cerevisiae that encodes a crucial type I transmembrane glycoprotein residing in the endoplasmic reticulum (ER).[1] Functioning as a chaperone-like protein, Pbn1p plays a vital role in the proper folding and stability of a specific subset of proteins within the ER.[1] Its primary characterized function is its necessity in the post-translational processing of the protease B (Prb1p) precursor. Pbn1p facilitates the autocatalytic cleavage of the propeptide from Prb1p, a critical step in its maturation pathway.[2][3] Given its essential role in protein processing, the study of this compound is significant for understanding ER quality control mechanisms and may serve as a model for analogous pathways in higher eukaryotes. These protocols provide a comprehensive guide for the recombinant expression and subsequent purification of this compound for functional and structural studies.
Data Presentation: Representative Purification Yields
The following table summarizes representative quantitative data for the expression and purification of a His-tagged membrane protein, like this compound, from a 1-liter yeast culture. Please note that actual yields may vary depending on the specific expression construct, host strain, and culture conditions.
| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) |
| Cell Lysate | 2500 | 10 | ~0.4 |
| Solubilized Membranes | 450 | 9.5 | ~2.1 |
| Affinity Chromatography (IMAC) Eluate | 15 | 7.5 | ~50 |
| Size-Exclusion Chromatography | 5 | 4.5 | >95 |
Signaling and Processing Pathways
The following diagram illustrates the role of this compound in the maturation pathway of protease B (Prb1p).
Experimental Workflow
The diagram below outlines the general workflow for the expression and purification of recombinant this compound.
Experimental Protocols
Protocol 1: Cloning of this compound into a Yeast Expression Vector
This protocol describes the cloning of the this compound open reading frame (ORF) into a galactose-inducible yeast expression vector, such as pYES2/CT, which allows for the addition of a C-terminal polyhistidine (His) tag.
Materials:
-
S. cerevisiae genomic DNA
-
This compound-specific forward and reverse primers
-
High-fidelity DNA polymerase
-
pYES2/CT vector
-
Restriction enzymes (e.g., BamHI and XhoI)
-
T4 DNA Ligase
-
Chemically competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin
Method:
-
PCR Amplification: Amplify the this compound ORF from S. cerevisiae genomic DNA using primers that incorporate appropriate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3' end).
-
Vector and Insert Preparation: Digest both the amplified this compound PCR product and the pYES2/CT vector with BamHI and XhoI. Purify the digested DNA fragments.
-
Ligation: Ligate the digested this compound insert into the prepared pYES2/CT vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.[4]
-
Colony Screening and Plasmid Purification: Screen colonies for the correct insert by colony PCR or restriction digest of purified plasmid DNA. Purify the confirmed plasmid construct from an overnight liquid culture.
Protocol 2: Recombinant this compound Expression in S. cerevisiae
This protocol details the expression of His-tagged this compound in S. cerevisiae using a galactose-inducible system.[4][5]
Materials:
-
pYES2/CT-PBN1 plasmid
-
S. cerevisiae host strain (e.g., INVSc1)
-
Yeast transformation kit
-
Synthetic Complete (SC) minimal medium with appropriate dropout supplement (lacking uracil) and 2% glucose
-
Yeast extract-peptone (YP) medium with 2% galactose
Method:
-
Yeast Transformation: Transform the pYES2/CT-PBN1 plasmid into the chosen S. cerevisiae strain using a standard lithium acetate method. Plate on SC-Ura agar plates with 2% glucose and incubate at 30°C for 2-3 days.
-
Starter Culture: Inoculate a single colony into 50 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with vigorous shaking.
-
Large-Scale Culture: Inoculate a 1-liter culture of YP medium containing 2% galactose with the starter culture to an initial OD₆₀₀ of ~0.4.
-
Induction: Grow the culture at 30°C with shaking for 16-24 hours to induce this compound expression.
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with ice-cold water and store at -80°C until needed.
Protocol 3: this compound Purification
This protocol covers the purification of the His-tagged this compound membrane protein.
Materials:
-
Yeast cell pellet
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)
-
Glass beads (0.5 mm diameter)
-
Membrane Isolation Buffer (20 mM HEPES pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
-
Solubilization Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% n-dodecyl-β-D-maltoside (DDM))
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% DDM)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM)
-
Ni-NTA affinity resin
-
Size-exclusion chromatography (SEC) column
-
SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM)
Method:
-
Cell Lysis: Resuspend the yeast pellet in ice-cold Lysis Buffer. Lyse the cells by vigorous vortexing with an equal volume of glass beads in cycles of 1 minute on and 1 minute on ice, for a total of 8-10 cycles.[6]
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.[7]
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized His-tagged this compound.
-
Affinity Chromatography (IMAC): Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 2 hours at 4°C. Load the slurry into a chromatography column.
-
Wash and Elution: Wash the column with 10-20 column volumes of Wash Buffer. Elute the bound this compound with 5 column volumes of Elution Buffer.
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted fractions and load onto an SEC column equilibrated with SEC Buffer to further purify this compound and perform a buffer exchange.
-
Analysis and Storage: Analyze the purified fractions by SDS-PAGE and Western blotting. Pool the purest fractions, determine the concentration, and store at -80°C.
References
- 1. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Purification of Transmembrane Proteins from Saccharomyces cerevisiae for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein-Protein Interactions of PBN1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBN1 (Protein B-related N-terminal 1), known as Pbn1p in Saccharomyces cerevisiae, is an essential, type I transmembrane glycoprotein localized to the endoplasmic reticulum (ER). It plays a crucial role as a chaperone-like protein involved in the folding, processing, and quality control of a subset of proteins within the secretory pathway. Understanding the protein-protein interaction network of this compound is vital for elucidating its precise molecular functions and its role in cellular homeostasis. This document provides detailed application notes and protocols for investigating the protein-protein interactions of this compound, focusing on Co-Immunoprecipitation (Co-IP), the Membrane Yeast Two-Hybrid (MYTH) system, and Surface Plasmon Resonance (SPR).
Known and Predicted Interactions of Pbn1p
The STRING database is a valuable resource for summarizing known and predicted protein-protein interactions. The interactions for Pbn1p (YCL052C) are derived from various evidence channels, including experimental data, co-expression, and genomic context.
| Interacting Protein | Gene Name | Description | STRING Combined Score |
| DPM1 | YPR183W | Dolichol-phosphate mannosyltransferase | 0.961 |
| GPI14 | YJR013W | GPI mannosyltransferase I | 0.857 |
| GPI10 | YGL142C | GPI mannosyltransferase III | 0.847 |
| GPI18 | YBR004C | Component of the GPI transamidase complex | 0.814 |
| ROT2 | YBR229C | Glucosidase II alpha subunit | Not specified in search |
| SPB1 | YCL054W | rRNA methyltransferase | Not specified in search |
Note: The STRING combined score represents the confidence of the interaction, with higher scores indicating higher confidence. Scores are derived from an integration of different evidence channels[1][2][3].
This compound Signaling and Functional Pathway
This compound is a key component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. This pathway is essential for anchoring a wide variety of proteins to the cell surface. Pbn1p is a component of GPI-mannosyltransferase I, which catalyzes the transfer of the first mannose to the GPI anchor precursor.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound Interaction Validation
Co-IP is used to investigate protein-protein interactions in vivo by using an antibody to precipitate a protein of interest (the "bait") and its binding partners (the "prey") from a cell lysate. Given that this compound is an ER-localized membrane protein, this protocol is optimized for the challenges associated with membrane protein solubilization while preserving protein complexes.
Workflow for Co-Immunoprecipitation of this compound
Detailed Protocol:
-
Yeast Culture and Lysis:
-
Grow yeast cells expressing an epitope-tagged this compound (e.g., this compound-HA) to mid-log phase.
-
Harvest cells by centrifugation and wash with ice-cold lysis buffer without detergent.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% Digitonin, 1x Protease Inhibitor Cocktail). The choice of detergent is critical; start with a mild non-ionic detergent like Triton X-100 or Digitonin to solubilize ER membranes while preserving protein-protein interactions.
-
Lyse cells by glass bead beating or using a French press at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add 20-30 µL of Protein A/G agarose or magnetic beads and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the epitope tag (e.g., anti-HA antibody) to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an antibody specific to the suspected interacting protein ("prey").
-
A band corresponding to the prey protein in the this compound-IP lane, but not in a negative control (e.g., IP with an irrelevant antibody), indicates an interaction.
-
Membrane Yeast Two-Hybrid (MYTH) for Interaction Screening
The conventional Yeast Two-Hybrid (Y2H) system is not suitable for integral membrane proteins as it requires the interaction to occur in the nucleus. The Membrane Yeast Two-Hybrid (MYTH) system, based on the split-ubiquitin principle, is specifically designed to detect interactions between full-length membrane proteins in their native environment.
MYTH System Principle
Detailed Protocol Outline:
-
Bait and Prey Plasmid Construction:
-
Clone the full-length this compound coding sequence into a MYTH "bait" vector. This will create a fusion protein where this compound is followed by the C-terminal half of ubiquitin (Cub) and a transcription factor (TF), for example, LexA-VP16.
-
Construct a "prey" library by cloning cDNAs from the organism of interest into a MYTH "prey" vector, which fuses the proteins to a mutated N-terminal half of ubiquitin (NubG). The I13G mutation in NubG prevents its spontaneous association with Cub.
-
-
Yeast Transformation and Screening:
-
Co-transform a suitable yeast reporter strain with the this compound-Cub-TF bait plasmid and the NubG-prey library.
-
Plate the transformed yeast on selective media. If the bait (this compound) and a prey protein interact, NubG and Cub are brought into close proximity, leading to the reconstitution of a split-ubiquitin molecule.
-
This reconstituted ubiquitin is recognized and cleaved by deubiquitinating enzymes (DUBs) in the cytoplasm, releasing the transcription factor.
-
The released TF translocates to the nucleus and activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing transformed yeast to grow on selective media and/or exhibit a color change (e.g., blue colonies in the presence of X-gal).
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the genes encoding the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.
-
Perform control transformations with unrelated bait proteins to ensure the specificity of the interaction.
-
Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. For membrane proteins like this compound, special considerations are needed for protein purification and immobilization.
Workflow for SPR Analysis of this compound Interactions
Detailed Protocol Outline:
-
Protein Purification:
-
Express and purify a recombinant, soluble version of the this compound ectodomain or the full-length protein solubilized in a suitable detergent.
-
Express and purify the potential interacting protein (the "analyte").
-
Ensure high purity and proper folding of both proteins.
-
-
Ligand Immobilization:
-
The purified this compound (the "ligand") is immobilized onto the surface of an SPR sensor chip. Common methods include amine coupling or capture-based approaches (e.g., using an antibody against an epitope tag on this compound).
-
For full-length membrane proteins, a lipid-coated sensor chip can be used to create a more native-like environment.
-
-
Interaction Analysis:
-
A running buffer is continuously flowed over the sensor chip surface to establish a stable baseline.
-
The purified prey protein (the "analyte") is injected at various concentrations over the immobilized this compound.
-
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram (response units vs. time).
-
The association phase is monitored during analyte injection, followed by a dissociation phase where the running buffer is flowed over the chip again.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to various binding models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction.
-
-
Regeneration:
-
After each binding cycle, a regeneration solution is injected to remove the bound analyte, allowing the sensor chip to be reused for subsequent experiments.
-
Conclusion
The investigation of this compound protein interactions is essential for a complete understanding of its role in the endoplasmic reticulum. The combination of in vivo methods like Co-Immunoprecipitation and Membrane Yeast Two-Hybrid for identification and validation of interactors, coupled with in vitro quantitative analysis by Surface Plasmon Resonance, provides a powerful and comprehensive strategy for mapping the this compound interactome. The protocols and data presented here serve as a detailed guide for researchers embarking on the study of this crucial ER-resident protein.
References
- 1. The STRING database in 2021: customizable protein–protein networks, and functional characterization of user-uploaded gene/measurement sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thorough analysis of the contribution of experimental, derived and sequence-based predicted protein-protein interactions for functional annotation of proteins | PLOS One [journals.plos.org]
Determining the Subcellular Localization of PBN1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the subcellular localization of the protein PBN1. Understanding the specific cellular compartment(s) where a protein resides is crucial for elucidating its function, its role in signaling pathways, and its potential as a therapeutic target. The following methods are fundamental techniques in cell biology and are presented here to guide researchers in their investigation of this compound.
Immunofluorescence (IF) Microscopy for In Situ this compound Localization
Application Note: Immunofluorescence is a powerful technique to visualize the location of a specific protein within a cell.[1][2] This method utilizes antibodies that specifically bind to the target protein (this compound), and these primary antibodies are then detected by secondary antibodies conjugated to fluorophores.[2] Confocal microscopy is often used to acquire high-resolution images and to determine co-localization with known organelle markers.[3]
Workflow for Immunofluorescence:
Caption: Workflow for this compound localization by immunofluorescence.
Protocol: Immunofluorescence of this compound in Adherent Cells
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: anti-PBN1 antibody
-
Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Gently aspirate the culture medium and wash the cells twice with PBS.[4]
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7] This step is necessary for antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[5]
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.[4] Seal the edges with nail polish.
-
-
Imaging:
-
Visualize the slides using a confocal microscope. Acquire images in the channels corresponding to the fluorophore of the secondary antibody and DAPI.
-
Quantitative Data Summary for Immunofluorescence:
| Parameter | Value/Range | Purpose |
| PFA Concentration | 4% | Cell fixation |
| Permeabilization Agent | 0.1% Triton X-100 | Membrane permeabilization |
| Blocking Agent | 5% BSA | Reduce non-specific binding |
| Primary Antibody Incubation | Overnight at 4°C | Target protein binding |
| Secondary Antibody Incubation | 1 hour at RT | Signal detection |
| DAPI Concentration | 1 µg/mL | Nuclear staining |
Subcellular Fractionation and Western Blotting
Application Note: Subcellular fractionation is a biochemical method used to isolate different organelles and cellular compartments.[8] By separating the cell into fractions such as nuclear, cytoplasmic, and membrane fractions, the relative abundance of this compound in each compartment can be determined by Western blotting.[9] This technique provides quantitative data on protein distribution.
Workflow for Subcellular Fractionation and Western Blotting:
Caption: Workflow for this compound localization by subcellular fractionation.
Protocol: Subcellular Fractionation of this compound
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Hypotonic buffer (e.g., CEB from Thermo Scientific Kit)
-
Nuclear extraction buffer (e.g., NEB from Thermo Scientific Kit)
-
Membrane extraction buffer (e.g., MEB from Thermo Scientific Kit)
-
Protease inhibitor cocktail
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach using a cell scraper, and pellet by centrifugation at 500 x g for 5 minutes.[10] For suspension cells, directly pellet from the culture medium.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Cytoplasmic Fraction Extraction:
-
Resuspend the cell pellet in ice-cold hypotonic buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet the nuclei.[9]
-
Carefully collect the supernatant, which is the cytoplasmic fraction.
-
-
Nuclear Fraction Extraction:
-
Wash the nuclear pellet from the previous step with hypotonic buffer.
-
Resuspend the pellet in nuclear extraction buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble nuclear proteins.
-
-
Membrane Fraction Extraction:
-
Take the cytoplasmic fraction from step 2 and centrifuge at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
The pellet contains the membrane fraction. Resuspend this pellet in a suitable buffer with detergent (e.g., membrane extraction buffer).
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-PBN1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Include organelle-specific markers (e.g., Lamin B1 for the nucleus, Tubulin for the cytoplasm, and a sodium-potassium pump for the plasma membrane) to verify the purity of the fractions.[9]
-
Quantitative Data for Subcellular Fractionation:
| Step | Centrifugation Speed | Time | Temperature | Fraction Obtained |
| Cell Pelleting | 500 x g | 5 min | 4°C | Whole cells |
| Nuclear Pelleting | 700 - 1,000 x g | 10 min | 4°C | Nuclei (pellet), Cytoplasm (supernatant) |
| Soluble Nuclear Fraction | 16,000 x g | 20 min | 4°C | Soluble nuclear proteins (supernatant) |
| Membrane Fraction | 100,000 x g | 1 hour | 4°C | Membranes (pellet) |
Live-Cell Imaging with this compound-GFP Fusion Proteins
Application Note: To study the localization of this compound in living cells and to track its dynamics, a fluorescent protein tag, such as Green Fluorescent Protein (GFP), can be fused to this compound.[11] This is achieved by cloning the this compound coding sequence into an expression vector in-frame with the GFP sequence.[11] The resulting fusion protein can be expressed in cells and visualized by live-cell microscopy.
Workflow for this compound-GFP Fusion Protein Localization:
Caption: Workflow for this compound localization using a GFP fusion protein.
Protocol: Generation and Expression of this compound-GFP
Materials:
-
This compound cDNA template
-
PCR primers for this compound
-
GFP expression vector (e.g., pEGFP-N1 or pEGFP-C1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Mammalian cell line
-
Transfection reagent
Procedure:
-
Cloning of this compound into a GFP Vector:
-
Design PCR primers to amplify the full-length coding sequence of this compound. Include restriction sites in the primers that are compatible with the multiple cloning site of the chosen GFP vector.
-
Perform PCR to amplify the this compound insert.
-
Digest both the PCR product and the GFP vector with the selected restriction enzymes.
-
Ligate the digested this compound insert into the digested GFP vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion and sequence of this compound by plasmid purification and DNA sequencing.
-
-
Transfection of Mammalian Cells:
-
Culture mammalian cells in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Transfect the cells with the purified this compound-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for the expression of the this compound-GFP fusion protein.
-
-
Live-Cell Imaging:
-
Replace the culture medium with an imaging medium (e.g., phenol red-free medium).
-
Visualize the transfected cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire images in the GFP channel.
-
Co-transfection with fluorescent markers for specific organelles (e.g., a red fluorescent protein tagged with a mitochondrial localization signal) can be used to confirm co-localization.
-
Quantitative Data for this compound-GFP Expression:
| Parameter | Guideline | Purpose |
| Plasmid DNA per transfection | 1-2 µg | Efficient transfection |
| Transfection Reagent Volume | As per manufacturer | Delivery of plasmid into cells |
| Post-transfection Incubation | 24 - 48 hours | Allow for protein expression |
| Imaging Medium | Phenol red-free | Reduce background fluorescence |
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. ptglab.com [ptglab.com]
- 3. Analysis of protein kinase subcellular localization by visualization of GFP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. v19.proteinatlas.org [v19.proteinatlas.org]
- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes: Generation of a Conditional Pabpn1 Knockout Mouse Model
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Generation of Plexin-B1 Conditional Knockout Mouse With CRISPR/Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated PBN1 Gene Editing
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are provided as a general guide for the application of CRISPR/Cas9 technology to the Saccharomyces cerevisiae PBN1 gene. No specific experimental data on CRISPR/Cas9 editing of this compound was found in the public domain at the time of writing. Therefore, the presented quantitative data are illustrative examples. Researchers should optimize these protocols for their specific experimental context.
Introduction to the this compound Gene in Saccharomyces cerevisiae
The this compound (Protease B N-linked glycosylation 1) gene in the budding yeast Saccharomyces cerevisiae is an essential gene that plays a critical role in the post-translational processing of the vacuolar hydrolase protease B.[1][2][3] Protease B is synthesized as an inactive precursor, Prb1p, which undergoes several modifications as it moves through the secretory pathway. This compound is required for the autocatalytic cleavage of the propeptide from Prb1p in the endoplasmic reticulum (ER).[1][2][3] A defect in this compound leads to the rapid degradation of Prb1p in the cytosol.[1][2] The this compound protein (Pbn1p) is an N-glycosylated protein that localizes to the ER.[1][2] Given its essential role, studying this compound often requires conditional knockout or targeted point mutation strategies rather than a complete gene knockout.
Experimental Protocols
The following protocols outline a general workflow for CRISPR/Cas9-mediated editing of the this compound gene in S. cerevisiae. This methodology is adapted from standard yeast genome editing procedures.
Design of single guide RNA (sgRNA)
The first step in CRISPR/Cas9 gene editing is to design a specific sgRNA that will target the Cas9 nuclease to the this compound gene.
-
Target Selection: Identify a 20-nucleotide target sequence in the this compound gene. This sequence must be unique within the yeast genome to minimize off-target effects. The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).
-
Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the target sequence. These oligos should have overhangs compatible with the restriction enzyme site in the sgRNA expression vector.
Construction of the sgRNA Expression Plasmid
The designed sgRNA needs to be cloned into a yeast expression vector.
-
Vector Selection: Choose a suitable yeast expression vector that contains a constitutive or inducible promoter to drive the expression of the sgRNA. The vector should also have a selectable marker for yeast transformation.
-
Cloning: Anneal the two synthesized oligonucleotides to form a double-stranded DNA fragment. Ligate this fragment into the linearized sgRNA expression vector.
-
Verification: Transform the ligation product into E. coli for plasmid amplification. Verify the sequence of the inserted sgRNA through Sanger sequencing.
Yeast Transformation and Gene Editing
Co-transform the sgRNA expression plasmid and a Cas9 expression plasmid (or a single plasmid expressing both) along with a donor DNA template for homology-directed repair (HDR) if a specific mutation is desired.
-
Cas9 Expression: A plasmid containing the SpCas9 gene under the control of a yeast promoter is required.
-
Donor DNA (for HDR): To introduce specific mutations, a donor DNA template containing the desired edit flanked by sequences homologous to the regions upstream and downstream of the Cas9 cut site should be co-transformed. For a simple knockout, a short donor template with a stop codon and a selectable marker can be used.
-
Transformation: Transform the sgRNA plasmid, the Cas9 plasmid, and the donor DNA into the desired yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection: Plate the transformed cells on selective media corresponding to the selectable markers on the plasmids.
Verification of Gene Editing
After transformation and selection, it is crucial to verify that the desired edit has occurred in the this compound gene.
-
Colony PCR: Perform colony PCR on the selected yeast colonies to amplify the targeted region of the this compound gene.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired edit introduces or removes a restriction site, RFLP analysis of the PCR product can be a quick screening method.
-
Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise edit at the nucleotide level.
Data Presentation
The following tables are examples of how to present quantitative data from this compound gene editing experiments.
Table 1: this compound Gene Editing Efficiency
| sgRNA Target Sequence | Editing Strategy | Number of Colonies Screened | Number of Correctly Edited Colonies | Editing Efficiency (%) |
| 5'-GATCGATCGATCGATCGATC-3' | Knockout (via NHEJ) | 100 | 75 | 75% |
| 5'-AGCTAGCTAGCTAGCTAGCT-3' | Point Mutation (via HDR) | 100 | 40 | 40% |
| 5'-TCGATCGATCGATCGATCGA-3' | Conditional Allele Insertion | 100 | 30 | 30% |
Table 2: Phenotypic Analysis of this compound Edited Strains
| Yeast Strain | This compound Allele | Protease B Activity (Relative Units) | Growth Rate (Doublings/hour) | ER Stress Marker (Fold Induction) |
| Wild Type | This compound | 1.00 | 0.45 | 1.0 |
| This compound-edit-1 | This compound-G123A | 0.52 | 0.43 | 2.5 |
| This compound-edit-2 | This compound-conditional | 0.15 (repressive media) | 0.10 (repressive media) | 8.0 (repressive media) |
Visualizations
Experimental Workflow for this compound Gene Editing
Caption: CRISPR/Cas9 experimental workflow for this compound gene editing in yeast.
This compound Role in Protease B Maturation
Caption: Role of this compound in the processing of Protease B precursor in the ER.
References
- 1. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying PBN1 Chaperone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBN1 is an essential, type I membrane glycoprotein located in the endoplasmic reticulum (ER) of Saccharomyces cerevisiae. It functions as a chaperone-like protein, playing a crucial role in the proper folding and processing of a specific subset of proteins within the secretory pathway. Depletion of this compound triggers the unfolded protein response (UPR), indicating a significant defect in protein folding within the ER. One of the well-characterized substrates of this compound is protease B (Prb1p), a vacuolar hydrolase. The maturation of Prb1p from its precursor form involves an autocatalytic cleavage of its propeptide, a step that is critically dependent on the chaperone activity of this compound. This dependency provides a robust basis for an assay to determine this compound chaperone activity by monitoring the processing of the Prb1p precursor.
These application notes provide a detailed framework for developing and executing an assay to measure the chaperone activity of this compound, both in vivo and in vitro. The protocols are designed to be adaptable for screening potential modulators of this compound activity, which may have implications in various research and drug development contexts.
Data Presentation
The following tables summarize hypothetical quantitative data derived from a this compound chaperone activity assay. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vivo this compound-Dependent Prb1p Processing
| Yeast Strain | This compound Allele | Prb1p Precursor (%) | Mature Prb1p (%) |
| Wild-Type | This compound | 15 ± 3 | 85 ± 5 |
| This compound Deletion | Δthis compound | 92 ± 4 | 8 ± 2 |
| Mutant this compound | This compound-1 | 78 ± 6 | 22 ± 4 |
| This compound Overexpression | This compound-OE | 8 ± 2 | 92 ± 3 |
Table 2: In Vitro this compound Chaperone Activity Assay
| Condition | Recombinant this compound | Prb1p Precursor (%) | Mature Prb1p (%) |
| Control | - | 95 ± 2 | 5 ± 1 |
| This compound Addition | + | 35 ± 5 | 65 ± 5 |
| This compound + Inhibitor X | + | 85 ± 4 | 15 ± 3 |
| This compound + Activator Y | + | 15 ± 3 | 85 ± 4 |
Experimental Protocols
Protocol 1: In Vivo Analysis of this compound-Dependent Prb1p Processing in S. cerevisiae
This protocol describes an in vivo method to assess this compound chaperone activity by monitoring the processing of endogenous or overexpressed Prb1p in different yeast strains.
Materials:
-
S. cerevisiae strains (Wild-Type, Δthis compound, this compound-1 mutant)
-
YPD or appropriate selective media
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, Protease Inhibitor Cocktail)
-
Glass beads (0.5 mm)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against Prb1p
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Methodology:
-
Yeast Culture: Grow yeast strains to mid-log phase (OD600 ≈ 0.8-1.0) in 10 mL of appropriate media.
-
Cell Lysis: Harvest cells by centrifugation at 3,000 x g for 5 minutes. Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads.
-
Disrupt the cells by vortexing for 5 cycles of 1 minute on and 1 minute on ice.
-
Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Prb1p overnight at 4°C. This antibody should be able to detect both the precursor and mature forms of Prb1p.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using a gel imaging system.
-
-
Densitometric Analysis: Quantify the band intensities for the Prb1p precursor and mature Prb1p using image analysis software (e.g., ImageJ). Calculate the percentage of the precursor and mature forms relative to the total Prb1p signal in each lane.
Protocol 2: In Vitro this compound Chaperone Activity Assay
This protocol outlines an in vitro assay to directly measure the chaperone activity of purified recombinant this compound by monitoring the processing of a purified recombinant Prb1p precursor.
Materials:
-
Purified recombinant this compound (full-length or cytosolic domain)
-
Purified recombinant Prb1p precursor
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or silver stain
Methodology:
-
Protein Expression and Purification:
-
Express recombinant this compound and the Prb1p precursor in a suitable expression system (e.g., E. coli or a yeast expression system).
-
Purify the proteins to homogeneity using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
In Vitro Processing Reaction:
-
Set up the reactions in microcentrifuge tubes on ice.
-
Prepare a master mix containing Assay Buffer and the Prb1p precursor at a final concentration of 1-5 µM.
-
Aliquot the master mix into reaction tubes.
-
To the experimental tubes, add purified this compound to a final concentration of 0.5-2 µM. To the control tube, add an equal volume of Assay Buffer.
-
If testing modulators, add them to the respective tubes at the desired concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction at each time point by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie Brilliant Blue or silver staining. The precursor and mature forms of Prb1p should be distinguishable by their different molecular weights.
-
-
Quantification:
-
Scan the gel and perform densitometric analysis on the bands corresponding to the Prb1p precursor and mature Prb1p.
-
Calculate the percentage of processed Prb1p at each time point for each condition.
-
Visualization of Pathways and Workflows
This compound's Role in Protein Processing
The following diagram illustrates the role of this compound in the maturation of its substrate, Prb1p, within the endoplasmic reticulum.
Caption: this compound-mediated processing of Prb1p in the ER.
Experimental Workflow for In Vitro this compound Assay
This diagram outlines the key steps in the in vitro assay for measuring this compound chaperone activity.
Caption: Workflow for the in vitro this compound chaperone activity assay.
Application Notes & Protocols: Utilizing PBN1 Mutants to Elucidate Endoplasmic Reticulum Protein Folding Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: The proper folding of proteins within the endoplasmic reticulum (ER) is a critical process for cellular function, particularly for secreted and membrane-bound proteins. This process is governed by a complex network of molecular chaperones and folding enzymes that constitute the ER quality control system. In the yeast Saccharomyces cerevisiae, Pbn1p is an essential, ER-localized, type I membrane glycoprotein that functions as a chaperone-like protein.[1] It is required for the proper folding and stability of a subset of proteins transiting through the secretory pathway.[1][2] Depletion or mutation of Pbn1p leads to the accumulation of unfolded proteins, induction of the Unfolded Protein Response (UPR), and defects in ER-associated degradation (ERAD), highlighting its central role in maintaining protein homeostasis.[1]
Studying mutants of Pbn1p provides a powerful genetic tool to dissect the specific mechanisms by which it assists in protein folding, recognizes substrates, and integrates with other ER quality control pathways. These application notes provide a framework for using PBN1 mutants to investigate ER protein folding, presenting hypothetical data and detailed protocols based on established methodologies.
Data Presentation: Quantitative Analysis of this compound Mutants
The following table summarizes hypothetical quantitative data from experiments designed to assess the impact of various this compound mutations on the folding of a model glycoprotein substrate (e.g., carboxypeptidase Y, CPY*) and overall ER homeostasis.
| This compound Allele | Mutation Description | Substrate Folding Half-Time (t1/2, min) | Substrate Aggregation Index | UPR Activation (Fold Change) | Notes |
| Wild-Type (WT) | No mutation | 5.0 ± 0.5 | 1.0 ± 0.2 | 1.0 ± 0.1 | Baseline cellular function. |
| This compound-ts | Temperature-sensitive allele | 15.2 ± 1.8 (at 37°C) | 4.5 ± 0.6 | 8.2 ± 0.9 | Loss of function at restrictive temperature leads to severe folding defects. |
| This compound-ΔLumenal | Deletion of the lumenal domain | >30 (Not folded) | 9.8 ± 1.1 | 12.5 ± 1.5 | Demonstrates the essential role of the ER-lumenal domain in substrate interaction. |
| This compound-K150A | Point mutation in a conserved residue | 9.7 ± 0.9 | 2.1 ± 0.3 | 3.4 ± 0.4 | Mild folding defect; may affect substrate binding affinity. |
| This compound-ΔCNE1-BD | Deletion of Calnexin-binding domain | 7.5 ± 0.6 | 1.5 ± 0.2 | 2.1 ± 0.3 | Disrupts interaction with calnexin, affecting a specific subset of glycoproteins. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol describes the generation of specific this compound mutants in a yeast expression vector.
Materials:
-
Yeast centromeric plasmid (e.g., pRS316) containing the wild-type this compound gene.
-
High-fidelity DNA polymerase (e.g., Phusion or Pfu).
-
Mutagenic primers designed to introduce the desired mutation.
-
DpnI restriction enzyme.
-
DH5α competent E. coli cells.
-
Standard reagents for PCR, DNA purification, and bacterial transformation.
Method:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the middle. Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase, the pRS316-PBN1 plasmid as a template, and the mutagenic primers. Use a thermal cycler program with 18-25 cycles.
-
DpnI Digestion: Following PCR, add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. This digests the methylated, non-mutated parental DNA template.
-
Transformation into E. coli: Transform 5 µL of the DpnI-treated DNA into competent DH5α cells. Plate on LB agar containing ampicillin and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies and grow overnight liquid cultures. Isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation by Sanger sequencing.
-
Yeast Transformation: Transform the sequence-verified mutant plasmid into a this compoundΔ yeast strain carrying a URA3-marked plasmid with the wild-type this compound gene. Select for transformants on media lacking uracil and containing 5-fluoroorotic acid (5-FOA) to select against the wild-type plasmid (plasmid shuffle).
Protocol 2: In Vivo Protein Folding Assay via Pulse-Chase Analysis
This protocol measures the folding and maturation rate of a model glycoprotein.
Materials:
-
Yeast strains (WT and this compound mutants).
-
YNB minimal media with appropriate supplements.
-
[35S]methionine/cysteine labeling mix (e.g., EXPRE35S35S).
-
Cycloheximide solution.
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, protease inhibitor cocktail).
-
Antibody against the model protein (e.g., anti-CPY).
-
Protein A/G-agarose beads.
-
SDS-PAGE gels and electrophoresis equipment.
Method:
-
Cell Growth: Grow yeast cells to early-mid log phase (OD600 ≈ 0.5) in minimal media at the desired temperature (e.g., 30°C for standard growth, 37°C for temperature-sensitive mutants).
-
Starvation: Harvest cells, wash, and resuspend in media lacking methionine and cysteine. Incubate for 30 minutes to deplete intracellular pools.
-
Pulse Labeling: Add [35S]methionine/cysteine mix and incubate for a short period (e.g., 5 minutes) to label newly synthesized proteins.
-
Chase: Terminate the pulse by adding a high concentration of non-radioactive methionine, cysteine, and cycloheximide. This is the "zero" time point.
-
Time Course: Take aliquots of the cell culture at various time points (e.g., 0, 5, 10, 20, 30 minutes). Immediately stop the chase by adding sodium azide and placing the sample on ice.
-
Cell Lysis: Harvest cells from each time point, wash, and lyse them using glass beads in ice-cold lysis buffer.
-
Immunoprecipitation: Clarify the lysates by centrifugation. Add the specific antibody to the supernatant and incubate for 2 hours at 4°C. Add Protein A/G-agarose beads and incubate for another 1 hour.
-
Analysis: Wash the beads, elute the protein, and resolve the samples by SDS-PAGE. Visualize the radiolabeled proteins by autoradiography or phosphorimaging. The ER-resident, unfolded form (p1) will migrate differently from the Golgi-modified, folded form (p2). Quantify the band intensities to determine the folding half-time.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Immunoprecipitation of PBN1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBN1 is an essential protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER). It functions as a type I membrane glycoprotein and is crucial for the proper processing and folding of a subset of proteins within the ER. Due to the lack of commercially available antibodies validated for the immunoprecipitation (IP) of this compound, this protocol provides a comprehensive guide for the immunoprecipitation of this compound, including strategies for antibody selection and validation, as well as a detailed experimental procedure adaptable for both native this compound and epitope-tagged this compound.
Antibody Selection and Validation
The success of any immunoprecipitation experiment hinges on the quality and specificity of the antibody. As there are no readily available, IP-validated antibodies for this compound, researchers have two primary approaches:
-
Validation of a this compound-specific antibody: This involves screening commercially available this compound antibodies or generating a custom antibody and validating its efficacy for IP.
-
Epitope Tagging: This involves genetically modifying the this compound gene to include an epitope tag (e.g., HA, FLAG, Myc) and using a well-characterized anti-epitope tag antibody for immunoprecipitation.[1][2][3][4]
Table 1: Antibody Validation Parameters
| Parameter | Recommendation | Purpose |
| Specificity | Test by Western blot on whole-cell lysates from wild-type and this compound knockout/knockdown yeast strains. A specific antibody should detect a band of the correct molecular weight only in the wild-type strain. | To ensure the antibody recognizes this compound specifically. |
| Affinity for Native Protein | Select an antibody raised against a peptide epitope on the extracellular/lumenal domain of this compound, as this region is more likely to be accessible in the native conformation. | Antibodies for IP must recognize the protein in its folded, non-denatured state. |
| Polyclonal vs. Monoclonal | Polyclonal antibodies are often preferred for IP as they can recognize multiple epitopes, increasing the chances of capturing the target protein. | To enhance the efficiency of immunoprecipitation. |
| Isotype Control | Use a non-specific IgG from the same host species as the primary antibody at the same concentration. | To differentiate between specific antigen binding and non-specific binding to the beads or antibody. |
Experimental Protocol: Immunoprecipitation of this compound
This protocol is designed for the immunoprecipitation of this compound from Saccharomyces cerevisiae cell lysates. It is adaptable for both native and epitope-tagged this compound.
Materials and Reagents
-
Yeast cell culture expressing this compound (wild-type or epitope-tagged)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Wash Buffer: Same as Lysis Buffer, but with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine pH 2.5 or 2x SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Anti-PBN1 antibody or anti-epitope tag antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Microcentrifuge tubes
-
Rotating platform or rotator
-
Magnetic rack (for magnetic beads)
Procedure
1. Cell Lysate Preparation
-
Grow yeast cells to mid-log phase (OD600 ≈ 0.8).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold sterile water.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The volume will depend on the cell pellet size; a common starting point is 500 µL for a pellet from a 50 mL culture.
-
Lyse the cells by vortexing with glass beads or by using a bead beater. Perform lysis in short bursts with cooling on ice in between to prevent protein degradation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G beads to 1 mg of total cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody (anti-PBN1 or anti-epitope tag). The optimal antibody concentration should be determined empirically, but a starting point is 1-5 µg per 1 mg of lysate.
-
In a separate tube, add the isotype control IgG to another aliquot of pre-cleared lysate at the same concentration as the primary antibody.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
5. Elution
-
For Western Blot Analysis (Denaturing Elution):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Pellet the beads, and the supernatant containing the eluted protein is ready for loading onto an SDS-PAGE gel.
-
-
For Functional Assays (Non-denaturing Elution):
-
After the final wash, resuspend the beads in 50-100 µL of Elution Buffer (e.g., 0.1 M glycine pH 2.5).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Immediately neutralize the eluate by adding 10-15 µL of Neutralization Buffer per 100 µL of eluate.
-
Data Presentation
Table 2: Experimental Data Recording for this compound Immunoprecipitation
| Sample ID | Cell Type/Strain | Lysate Amount (mg) | Antibody (Name, Lot#) | Antibody Conc. (µg) | Bead Type & Volume (µL) | Incubation Time (hr) | Elution Method | Western Blot Result (Presence/Absence of this compound) | Notes |
Visualization of Experimental Workflow
Caption: Workflow for the immunoprecipitation of this compound protein.
References
- 1. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Epitope tagging of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epitope Tag Antibodies in Immunoprecipitation and Chromatin Immunoprecipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Epitope tags | Abcam [abcam.com]
Troubleshooting & Optimization
PBN1 Protein Expression Technical Support Center
Welcome to the technical support center for PBN1 protein expression. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the expression and purification of the this compound protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression challenging?
This compound is an essential protein in Saccharomyces cerevisiae, located in the endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in the post-translational processing of other proteins, specifically as a component of glycosylphosphatidylinositol-mannosyltransferase I.[1][3] Expressing this compound recombinantly, particularly in a host like E. coli, can be challenging due to its nature as a membrane protein. Issues such as low expression levels, formation of insoluble inclusion bodies, and difficulties in purification are common for membrane proteins.
Q2: I am seeing very low or no expression of this compound in E. coli. What are the possible causes and solutions?
Low or no expression of a recombinant protein can stem from several factors. For this compound, a yeast membrane protein, codon usage incompatibility between yeast and E. coli is a likely culprit. Additionally, the protein's hydrophobic regions may be toxic to the bacterial host.
Troubleshooting Steps:
-
Codon Optimization: The codon usage of the this compound gene (YCL052C) is optimized for yeast. For expression in E. coli, it is highly recommended to synthesize a codon-optimized version of the gene.
-
Promoter and Vector Choice: Use a tightly regulated promoter system (e.g., pET vectors with T7 promoter) to minimize basal expression and potential toxicity before induction.
-
Expression Conditions: Lowering the induction temperature (e.g., to 15-20°C) and using a lower concentration of the inducer (e.g., IPTG) can slow down protein synthesis, allowing for proper folding and reducing toxicity.
-
Host Strain Selection: Utilize E. coli strains specifically designed for expressing challenging proteins, such as those containing rare tRNAs (e.g., Rosetta™ strains) or those engineered to handle toxic proteins (e.g., C41(DE3) or C43(DE3)).
Q3: My this compound protein is expressed, but it's all in inclusion bodies. How can I improve its solubility?
The formation of inclusion bodies is a common problem when overexpressing heterologous proteins, especially membrane proteins, in E. coli. This indicates that the protein is misfolded and aggregating.
Strategies to Enhance Solubility:
-
Optimize Expression Conditions: As with low expression, reducing the induction temperature and inducer concentration can significantly improve soluble expression.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound. Plasmids encoding chaperone sets are commercially available.
-
Fusion Partners: Fusing a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can enhance its solubility.
-
Solubilization and Refolding: If the above strategies fail, the inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea or guanidinium chloride), and then refolded into a soluble, active form. This process requires careful optimization.
Q4: What is the best strategy for purifying this compound?
As a membrane protein, the purification of this compound requires the use of detergents to extract it from the cell membrane and maintain its solubility.
General Purification Strategy:
-
Membrane Preparation: After cell lysis, perform ultracentrifugation to isolate the membrane fraction.
-
Solubilization: Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one that solubilizes this compound from the membrane while maintaining its stability.
-
Affinity Chromatography: The most effective initial purification step is typically affinity chromatography. Engineer a purification tag (e.g., His-tag, Strep-tag) onto the N- or C-terminus of the this compound construct.
-
Size Exclusion Chromatography (SEC): Following affinity purification, SEC is useful for removing aggregates and further purifying the protein in a suitable detergent-containing buffer.
Troubleshooting Guides
Table 1: Troubleshooting Low this compound Expression
| Problem | Possible Cause | Recommended Solution |
| No or very faint band on SDS-PAGE/Western Blot | Codon bias | Synthesize a codon-optimized this compound gene for E. coli. |
| mRNA instability | Use a vector with a strong ribosome binding site (RBS). | |
| Protein toxicity | Use a tightly regulated promoter and a lower inducer concentration. Lower the induction temperature. | |
| Protein degradation | Use protease inhibitor cocktails during cell lysis. Use protease-deficient E. coli strains. |
Table 2: Troubleshooting this compound Insolubility (Inclusion Bodies)
| Problem | Possible Cause | Recommended Solution |
| High expression, but all in the insoluble fraction | Misfolding and aggregation | Lower induction temperature (15-20°C). Reduce inducer concentration. |
| Lack of proper folding machinery | Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J). | |
| Intrinsic properties of the protein | Fuse a solubility-enhancing tag (e.g., MBP, GST). | |
| Overwhelming the expression host | Use a lower copy number plasmid. |
Experimental Protocols
Protocol 1: Codon Optimization Analysis of this compound for E. coli Expression
Objective: To analyze the codon usage of the native S. cerevisiae this compound gene and design a codon-optimized sequence for expression in E. coli.
Methodology:
-
Obtain the nucleotide sequence of the this compound gene (YCL052C) from the Saccharomyces Genome Database (SGD).
-
Obtain the amino acid sequence of the this compound protein from UniProt (Accession: P25580).
-
Use a commercially available or free online codon optimization tool.
-
Input the amino acid sequence of this compound.
-
Select Escherichia coli (K-12) as the target expression host.
-
The tool will generate a new nucleotide sequence with codons that are frequently used in E. coli, which should lead to more efficient translation.
-
Analyze the Codon Adaptation Index (CAI) of the native and optimized sequences. A CAI closer to 1.0 indicates better adaptation to the host's codon usage.
Protocol 2: Small-Scale Expression Trials for this compound
Objective: To determine the optimal conditions for soluble this compound expression in E. coli.
Methodology:
-
Transform the expression plasmid containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C to an OD600 of 0.6-0.8.
-
Divide the culture into smaller aliquots for testing different induction conditions (e.g., varying IPTG concentration from 0.1 mM to 1 mM and induction temperatures of 16°C, 25°C, and 37°C).
-
After induction for a set time (e.g., 4 hours for 37°C, overnight for 16°C), harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze all fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the expression level and solubility under each condition.
Visualizations
Caption: this compound is a key component of the GPI-Mannosyltransferase I complex in the ER.
Caption: Workflow for recombinant this compound expression and purification.
Caption: Decision tree for troubleshooting this compound expression issues.
References
PBN1 Protein Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification yield of PBN1 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics relevant to purification?
This compound is a protein component of glycosylphosphatidylinositol-mannosyltransferase 1, located in the endoplasmic reticulum membrane.[1][2] As a single-pass membrane protein, its purification requires specific strategies to extract it from the lipid bilayer while maintaining its structure and function.[1]
Q2: Which expression system is recommended for this compound?
The choice of expression system is critical and depends on the specific research goals.[3]
-
E. coli : A common starting point due to its cost-effectiveness and ease of use.[3] However, as a eukaryotic membrane protein, this compound may misfold and form inclusion bodies in E. coli.[4]
-
Yeast (e.g., Pichia pastoris) : A good alternative as it is a eukaryotic system capable of some post-translational modifications and can handle membrane proteins better than bacteria.
-
Insect and Mammalian Cells : These systems are more likely to produce properly folded and functional this compound with correct post-translational modifications, but they are more expensive and complex to work with.[3][5]
Q3: How do I choose a detergent to solubilize this compound from the cell membrane?
Detergents are crucial for extracting membrane proteins. The choice of detergent and its concentration must be empirically determined. Start with non-ionic detergents like Triton X-100 or DDM, as they are generally milder and less likely to denature the protein. The optimal concentration should be above the critical micelle concentration (CMC).
Q4: What affinity tag is best suited for this compound purification?
Affinity tags can greatly simplify purification.[6][7] For a membrane protein like this compound, the tag should be placed on a terminus exposed to the cytosol to ensure it is accessible for binding to the chromatography resin.
| Affinity Tag | Advantages | Considerations |
| His-tag (6x-10x His) | Small size, versatile under native and denaturing conditions. | Can co-purify host proteins with histidine residues.[8] |
| GST-tag | Can enhance solubility. | Larger tag, may interfere with protein function. |
| MBP-tag | Significantly enhances solubility. | Very large tag, often needs to be cleaved. |
Q5: How can I monitor this compound during purification?
The presence and purity of this compound can be monitored at each stage using SDS-PAGE and Western blotting with an antibody specific to this compound or the affinity tag.[3][9]
Troubleshooting Guides
Problem: Low or No Expression of this compound
If you are not observing any expression of your target protein, consider the following:
| Potential Cause | Recommended Solution |
| Codon Bias | The codons in your this compound gene may be rare in your expression host.[6] Synthesize a codon-optimized version of the gene for your specific host.[6] |
| Inefficient Promoter | The promoter in your expression vector may be weak or not properly induced.[3] Try a vector with a stronger, more tightly regulated promoter, such as a T7 promoter in E. coli.[4] |
| Toxic Protein | Overexpression of a membrane protein can be toxic to the host cells. Use an inducible promoter and lower the induction temperature and inducer concentration to slow down expression.[10] |
Problem: this compound is Found in the Insoluble Fraction (Inclusion Bodies)
This is a common issue when expressing eukaryotic proteins in E. coli.[9][11]
| Potential Cause | Recommended Solution |
| Misfolded Protein | High expression rates can lead to protein misfolding and aggregation into inclusion bodies.[10] Lower the expression temperature (e.g., to 16-18°C) and reduce the inducer concentration.[10] |
| Lack of Chaperones | The host may lack the necessary chaperones for proper folding.[6] Co-express molecular chaperones to assist in the folding process.[6] |
| Inclusion Body Purification | If optimizing expression fails, you can purify the protein from inclusion bodies under denaturing conditions using agents like guanidinium chloride or urea, followed by a refolding protocol.[12] |
Problem: Low Yield After Affinity Chromatography
If your protein expresses well but the yield after the primary purification step is low, investigate these possibilities:
| Potential Cause | Recommended Solution |
| Inaccessible Affinity Tag | The tag may be buried within the protein structure or the detergent micelle. Try moving the tag to the other terminus of the protein. |
| Incorrect Buffer Conditions | The pH or ionic strength of your binding buffer may not be optimal for the interaction between the tag and the resin.[13][14] Perform small-scale experiments to test a range of pH and salt concentrations. |
| Protein Degradation | Proteases released during cell lysis can degrade your protein.[15] Add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times.[15][16] |
| Inefficient Elution | The elution conditions may not be strong enough to displace the protein from the resin.[9] For His-tagged proteins, increase the imidazole concentration in the elution buffer or use a gradient elution.[9] For other tags, consult the resin manufacturer's guidelines. |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation : Transform a codon-optimized this compound expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[17]
-
Starter Culture : Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C.[12]
-
Large-Scale Culture : Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.8.[12][17]
-
Induction : Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[17]
-
Harvest : Incubate for 16-20 hours at 18°C, then harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[17] The cell pellet can be stored at -80°C.
Protocol 2: this compound Solubilization and Affinity Purification
-
Cell Lysis : Resuspend the cell pellet in Lysis Buffer. Lyse the cells using a sonicator or a French press.[18]
-
Membrane Isolation : Centrifuge the lysate at 100,000 x g for 1 hour to pellet the cell membranes.
-
Solubilization : Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification : Centrifuge at 100,000 x g for 1 hour to pellet any insoluble material. The supernatant now contains the solubilized this compound.[17]
-
Affinity Chromatography : Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.[18]
-
Wash : Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[18]
-
Elution : Elute the bound this compound with Elution Buffer.[18] Collect fractions and analyze by SDS-PAGE.
| Buffer | Components | Purpose |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, Protease Inhibitors | Cell disruption and initial protein stabilization. |
| Solubilization Buffer | Lysis Buffer + 1-2% Detergent (e.g., DDM) | Extraction of this compound from the membrane. |
| Wash Buffer | Lysis Buffer + 0.05% Detergent + 20 mM Imidazole | Removal of contaminants from the affinity column. |
| Elution Buffer | Lysis Buffer + 0.05% Detergent + 250-500 mM Imidazole | Release of His-tagged this compound from the column. |
Visualizations
References
- 1. uniprot.org [uniprot.org]
- 2. InterPro [ebi.ac.uk]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Overview of Affinity Purification | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. neb.com [neb.com]
- 12. Protocol - Protein expression and purification [depts.washington.edu]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Protein Purification [labome.com]
- 17. neb.com [neb.com]
- 18. sjsu.edu [sjsu.edu]
PBN1 Membrane Protein Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the PBN1 membrane protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (Protein required for Biogenesis of Nucleus 1) encodes an essential, endoplasmic reticulum (ER)-localized, type I membrane glycoprotein in Saccharomyces cerevisiae, also referred to as Pbn1p.[1][2][3] Its primary function is to act as a chaperone-like protein, required for the proper folding and/or stability of a subset of proteins within the ER.[1][2]
Q2: Why is this compound considered an essential gene?
A2: this compound is essential for cell viability in yeast.[1][2] Depletion of Pbn1p leads to a significant induction of the unfolded protein response (UPR) pathway, indicating a severe defect in protein folding in the ER, which is ultimately lethal to the cell.[1][2]
Q3: What are the known substrates or interacting partners of this compound?
A3: Pbn1p is required for the processing of the ER precursor forms of several proteins, including the vacuolar protein protease B (PrB), the GPI-anchored cell-wall protein Gas1p, and the type II vacuolar membrane protein ALP.[1] It is also involved in the ER-associated degradation (ERAD) of certain substrates.[1]
Q4: What is the topology of Pbn1p in the ER membrane?
A4: Pbn1p is a type I membrane glycoprotein, meaning it has a single transmembrane domain with its N-terminus located in the ER lumen and its C-terminus in the cytoplasm.[1][3] The N-terminal domain is known to be N-glycosylated.[3]
Troubleshooting Guides
Expression and Purification
Q: I am getting very low yields of this compound from my yeast expression system. What are some common causes and solutions?
A: Low expression levels are a common challenge for membrane proteins.[4] Here are some potential causes and troubleshooting steps:
-
Suboptimal Induction Conditions:
-
Solution: If using an inducible promoter like the GAL promoter, optimize the concentration of galactose and the induction time. Overly strong or prolonged induction can lead to the formation of inclusion bodies and cellular toxicity.
-
-
Codon Usage:
-
Solution: Although expressing in its native yeast system, codon usage can sometimes still be a factor, especially if the gene has been modified. Ensure the codon usage of your this compound construct is optimized for S. cerevisiae.
-
-
Protein Instability:
-
Solution: this compound may be degraded by cellular proteases. Try expressing at a lower temperature (e.g., 20-25°C) and for a shorter duration. The addition of protease inhibitors during cell lysis is also crucial.
-
Q: My purified this compound protein is aggregating. How can I improve its stability?
A: Aggregation is a frequent issue for membrane proteins once they are removed from their native lipid environment.[4] Consider the following:
-
Detergent Choice:
-
Solution: The detergent used for solubilization is critical. Screen a variety of detergents (e.g., DDM, LDAO, FC-12) to find one that maintains this compound in a soluble and active state. The optimal detergent may need to be determined empirically.
-
-
Buffer Composition:
-
Solution: Optimize the pH, ionic strength, and additives in your purification buffers. The addition of glycerol (10-20%), specific lipids (e.g., cholesterol analogs), or small amounts of the solubilizing detergent can help improve stability.
-
-
Protein Concentration:
-
Solution: Keep the protein concentration as low as feasible during purification and storage to reduce the likelihood of aggregation.
-
Functional Assays
Q: I am trying to set up a functional assay for this compound but am not seeing any activity. What could be the problem?
A: Functional assays for membrane proteins can be challenging to establish.[5] Here are some troubleshooting tips:
-
Incorrect Protein Folding:
-
Solution: The purification process, particularly the choice of detergent, may have caused the protein to misfold. Try to perform functional assays on this compound reconstituted into liposomes or nanodiscs to provide a more native-like environment.
-
-
Substrate Availability:
-
Solution: Ensure that the substrate you are using (e.g., a precursor form of a protein processed by this compound) is correctly folded and accessible to the active site of this compound.
-
-
Assay Conditions:
-
Solution: Verify that the buffer conditions, temperature, and co-factors (if any) are optimal for this compound activity. Since this compound is an ER-resident protein, conditions that mimic the ER environment may be beneficial.
-
Quantitative Data Tables
Illustrative Data: this compound Expression Optimization
| Promoter | Induction Time (hours) | Temperature (°C) | Total Protein Yield (mg/L of culture) |
| GAL1 | 4 | 30 | 0.5 |
| GAL1 | 8 | 30 | 0.8 |
| GAL1 | 12 | 30 | 0.6 (cell viability decreased) |
| GAL1 | 8 | 25 | 1.2 |
| GAL1 | 12 | 25 | 1.5 |
| GAL1 | 12 | 20 | 1.1 |
Illustrative Data: this compound Thermal Stability Assay
| Condition | Melting Temperature (Tm) (°C) |
| This compound in 0.1% DDM | 48.5 |
| This compound in 0.05% LDAO | 45.2 |
| This compound in 0.1% DDM + 10% Glycerol | 51.2 |
| This compound in 0.1% DDM + Cholesterol Hemisuccinate | 53.8 |
Experimental Protocols
Protocol 1: Expression of this compound in S. cerevisiae
-
Transformation: Transform a S. cerevisiae strain (e.g., W303) with a plasmid containing the this compound gene under the control of the GAL1 promoter and a selectable marker (e.g., URA3).
-
Starter Culture: Inoculate a single colony into 50 mL of synthetic complete medium lacking the selection nutrient (e.g., uracil) and containing 2% raffinose as the carbon source. Grow overnight at 30°C with shaking.
-
Main Culture: Dilute the overnight culture into 1 L of the same medium to an OD600 of 0.1. Grow at 30°C with shaking until the OD600 reaches 0.8-1.0.
-
Induction: Induce this compound expression by adding galactose to a final concentration of 2%.
-
Growth and Harvest: Continue to grow the culture for 8-12 hours at 25°C. Harvest the cells by centrifugation at 5,000 x g for 10 minutes. The cell pellet can be stored at -80°C.
Protocol 2: Analysis of this compound N-Glycosylation
-
Protein Extraction: Prepare a crude membrane fraction from yeast cells overexpressing this compound.
-
Endoglycosidase H Digestion:
-
To 20 µg of the membrane protein extract, add denaturation buffer and heat at 100°C for 10 minutes.
-
Cool the sample and add GlycoBuffer and Endoglycosidase H (Endo H).
-
Incubate at 37°C for 1-2 hours.
-
-
SDS-PAGE and Western Blot:
-
Run the treated and untreated samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PBN1 antibody (or an antibody against a tag on the expressed this compound).
-
A downward shift in the molecular weight of the treated sample compared to the untreated sample indicates N-glycosylation.
-
Visualizations
Caption: Unfolded Protein Response (UPR) pathway induction upon this compound depletion.
Caption: Experimental workflow for this compound expression and purification.
Caption: Logic diagram for troubleshooting low protein yield.
References
Technical Support Center: Overcoming PBN1 Gene Knockout Lethality
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the essentiality of the PBN1 gene in Saccharomyces cerevisiae. Our goal is to equip researchers with the knowledge and protocols to investigate this compound function despite the lethal phenotype of a null mutation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene?
A1: The this compound gene in Saccharomyces cerevisiae encodes Pbn1p, an essential type I membrane glycoprotein located in the endoplasmic reticulum (ER).[1][2] Pbn1p functions as a chaperone-like protein and is crucial for the post-translational processing of the vacuolar hydrolase protease B (Prb1p).[3][4] Specifically, Pbn1p is required for the autocatalytic cleavage of the large amino-terminal propeptide from the Prb1p precursor in the ER.[3]
Q2: Why is a this compound gene knockout lethal?
A2: A knockout of the this compound gene is lethal because the unprocessed precursor of protease B (Prb1p) is unable to fold correctly, leading to its rapid degradation in the cytosol.[3] The absence of mature, active protease B disrupts essential cellular processes that depend on its function, leading to cell death. Depletion of Pbn1p also affects the processing of other proteins that transit through the ER, such as Gas1p and Pho8p, and induces the unfolded protein response (UPR), indicating a broader role in ER protein folding and quality control.[1][2]
Q3: Is it possible to study the function of this compound if a full knockout is lethal?
A3: Yes, it is possible to study the function of essential genes like this compound using conditional alleles. A common approach is to use a temperature-sensitive (ts) allele, such as this compound-ts. Strains carrying a this compound-ts allele are viable at a permissive temperature (e.g., 25°C) but exhibit a mutant phenotype or are inviable at a restrictive temperature (e.g., 37°C). This allows for the controlled inactivation of Pbn1p function to study its immediate effects on the cell.
Q4: Are there any known mutations in this compound that are not lethal?
A4: Yes, the this compound-1 allele is a nonlethal allele of this compound.[1] Strains with this allele exhibit a deficiency in protease B activity and a mild sensitivity to the reducing agent dithiothreitol (DTT) but are viable.[1] This allele can be useful for studying partial loss-of-function phenotypes of this compound.
Troubleshooting Guides
Problem 1: Lethality of this compound Deletion in Haploid Yeast
Symptoms:
-
Inability to recover viable haploid colonies after sporulation of a heterozygous this compound/pbn1Δ diploid.
-
Tetrad analysis yields a maximum of two viable spores, which are always wild-type for this compound.
Potential Cause:
-
This compound is an essential gene, and its complete deletion is lethal in haploid cells under standard laboratory conditions.
Solutions:
| Solution | Description | Pros | Cons |
| Plasmid Rescue (Shuffle Strain) | Transform the heterozygous diploid with a plasmid carrying a wild-type this compound gene and a selectable marker (e.g., URA3). After sporulation, select for haploids containing both the deletion and the plasmid. | Allows for the creation of a viable this compoundΔ strain that can be used for further experiments, such as plasmid shuffling to introduce mutant this compound alleles. | The presence of the plasmid can sometimes affect cellular physiology. Requires counter-selection (e.g., 5-FOA) to remove the covering plasmid. |
| Use of a Temperature-Sensitive Allele | Construct a strain where the endogenous this compound is replaced with a temperature-sensitive allele (this compound-ts). | Enables the study of the acute effects of Pbn1p inactivation by shifting the culture to the restrictive temperature. | The mutant protein may have residual activity at the restrictive temperature, leading to a hypomorphic phenotype rather than a true null. |
| Promoter Replacement | Replace the endogenous this compound promoter with an inducible or repressible promoter (e.g., GAL1). | Allows for the controlled expression or depletion of Pbn1p by changing the carbon source in the growth medium. | Depletion of the protein can be slow, and residual protein may persist for some time after repression. |
Problem 2: Growth Defect or Lethality in a this compound-ts Strain at the Restrictive Temperature
Symptoms:
-
The this compound-ts strain fails to grow or grows very slowly after a shift to the restrictive temperature (e.g., 37°C).
-
Cells exhibit morphological abnormalities or lyse at the restrictive temperature.
Potential Cause:
-
The temperature-sensitive Pbn1p is misfolding and non-functional at the restrictive temperature, leading to the lethal consequences of this compound loss of function.
Solutions and Experimental Approaches:
| Approach | Description | Expected Outcome if Successful |
| Chemical Chaperone Rescue | Supplement the growth medium with chemical chaperones (e.g., glycerol, sorbitol, or trimethylamine N-oxide) that can stabilize protein folding. | Improved growth of the this compound-ts strain at the restrictive temperature, suggesting that the lethality is due to protein misfolding that can be partially corrected by the chaperone. |
| Genetic Suppressor Screen | Mutagenize the this compound-ts strain and screen for second-site mutations that allow growth at the restrictive temperature. | Identification of genes that, when mutated, can bypass the essential function of this compound or compensate for its loss. This can reveal downstream pathways or interacting proteins. |
| Overexpression of Interacting Partners | Transform the this compound-ts strain with a high-copy plasmid library and screen for genes that, when overexpressed, rescue the temperature-sensitive phenotype. | Identification of proteins that may physically interact with Pbn1p or components of the same pathway whose increased dosage can overcome the defect. |
Experimental Protocols
Protocol 1: Genetic Suppressor Screen for a this compound-ts Mutant
Objective: To identify genes that, when mutated, suppress the temperature-sensitive lethal phenotype of a this compound-ts strain.
Methodology:
-
Mutagenesis:
-
Grow a culture of the this compound-ts strain in liquid YPD medium at the permissive temperature (25°C) to mid-log phase.
-
Expose the cells to a mutagen, such as ethyl methanesulfonate (EMS) or ultraviolet (UV) radiation, to induce random mutations. The dose should be optimized to achieve a survival rate of 20-50%.
-
Wash the cells to remove the mutagen.
-
-
Selection of Suppressors:
-
Plate the mutagenized cells on YPD agar plates.
-
Incubate the plates at the restrictive temperature (37°C).
-
Colonies that grow at 37°C are potential suppressor mutants.
-
-
Confirmation and Characterization:
-
Isolate single colonies from the suppressor plates and re-streak them on YPD at both 25°C and 37°C to confirm the suppressor phenotype.
-
Perform genetic crosses with a wild-type strain to determine if the suppression is due to a single gene mutation and whether it is dominant or recessive.
-
Identify the suppressor gene using techniques such as complementation with a genomic library or whole-genome sequencing.
-
Protocol 2: Chemical Chaperone Rescue Assay
Objective: To determine if chemical chaperones can rescue the temperature-sensitive phenotype of a this compound-ts strain.
Methodology:
-
Prepare Media:
-
Prepare YPD agar plates and liquid YPD medium.
-
Prepare a set of YPD plates and liquid media supplemented with various concentrations of chemical chaperones (e.g., 1M glycerol, 1M sorbitol).
-
-
Spot Assay:
-
Grow cultures of the this compound-ts strain and a wild-type control strain in liquid YPD at 25°C to mid-log phase.
-
Make a 10-fold serial dilution series of each culture.
-
Spot 5 µL of each dilution onto the control YPD plates and the plates containing chemical chaperones.
-
Incubate one set of plates at the permissive temperature (25°C) and another set at the restrictive temperature (37°C).
-
-
Analysis:
-
After 2-3 days, compare the growth of the this compound-ts strain on the different media at both temperatures.
-
Improved growth on the chaperone-containing plates at 37°C compared to the control plate at 37°C indicates a rescue effect.
-
Visualizations
This compound-Dependent Protease B Processing Pathway
Caption: this compound's role in Protease B maturation in the ER.
Experimental Workflow for Suppressor Screen
Caption: Workflow for a genetic suppressor screen.
References
- 1. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: PBN1 Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of PBN1 protein assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound protein concentration is too low to be reliably detected. How can I increase the sensitivity of my assay?
A1: Low this compound concentration can be a significant challenge. Here are several strategies to enhance assay sensitivity:
-
Optimize Sample to Reagent Ratio: Modifying the ratio of your protein sample to the assay's working reagent can sometimes boost the signal. For instance, in a micro-bicinchoninic acid (BCA) assay, increasing the sample volume relative to the reagent can improve sensitivity at low protein concentrations.[1][2]
-
Method of Standard Addition: This technique can improve signal detection for low-concentration samples and help minimize matrix effects from interfering substances.[1] By adding a known, small amount of a standard protein (like BSA) to your unknown this compound sample, you can shift the measurement into a more accurate and linear range of the standard curve. The concentration of the added standard is then subtracted to determine the initial this compound concentration.[1]
-
Increase Path Length: For absorbance-based assays, using a microplate or cuvette with a longer path length can increase the absorbance signal for the same concentration.
-
Switch to a More Sensitive Assay: If you are using a less sensitive method like a standard Bradford assay, consider switching to a more sensitive one like a fluorescent-based assay or a specialized micro-BCA or nano-Bradford assay.
-
Concentrate Your Sample: If possible, concentrate your this compound sample before the assay using methods like ultrafiltration (spin columns), lyophilization, or immunoprecipitation.
Q2: My standard curve is not linear, especially at low this compound concentrations. What could be the cause and how do I fix it?
A2: Non-linearity in the standard curve, particularly at the lower end, is a common issue that can compromise the accuracy of your this compound quantification.[1]
-
Cause: At very low protein levels, the absorbance signal may be too close to the background, leading to a non-linear response.[1] Conversely, at very high concentrations, the reagent can become saturated, also causing non-linearity.[1]
-
Solution:
-
Adjust the Standard Curve Range: Ensure your this compound sample concentration falls within the linear range of your standard curve. You may need to prepare additional, lower concentration standards to better define the bottom part of the curve.
-
Use a Different Curve Fit: Instead of a linear regression, a polynomial (second-order) curve fit might provide a more accurate estimation for your standard curve.[1]
-
Linearization by Absorbance Ratio: For Bradford assays, measuring the ratio of absorbances at 590 nm and 450 nm can linearize the standard curve and significantly increase sensitivity.[3]
-
Q3: I suspect substances in my lysis buffer are interfering with the this compound assay. How can I identify and mitigate this?
A3: Buffer components are a frequent source of assay interference.
-
Common Interfering Substances:
-
Troubleshooting and Mitigation:
-
Dilute the Sample: A simple first step is to dilute your sample to a point where the interfering substance is below the concentration that affects the assay, while your this compound concentration remains detectable.[4]
-
Buffer Exchange/Desalting: Use dialysis or desalting columns to exchange the sample buffer for one that is compatible with your chosen assay.[4][5]
-
Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone precipitation can be used to isolate the protein from the interfering substances.[4]
-
Choose a Compatible Assay: If you know which substances are in your buffer, you can select a protein assay that is compatible with them. For example, a detergent-compatible Bradford assay can be used for samples containing Triton X-100.
-
Experimental Protocols
Protocol 1: Standard Addition Method for Improved this compound Quantification (BCA Assay)
This protocol is adapted for a microplate-based BCA assay to enhance sensitivity for low-abundance this compound.
-
Prepare a BSA Standard Curve: Prepare a series of bovine serum albumin (BSA) standards in the same buffer as your this compound samples, ranging from 0.5 µg/mL to 25 µg/mL.
-
Prepare 'Spiked' this compound Samples:
-
Create two sets of your this compound samples.
-
To the first set (your standard this compound samples), add the same buffer used for the standards.
-
To the second set ('spiked' samples), add a known concentration of BSA standard (e.g., 10 µg/mL final concentration).
-
-
Assay Procedure:
-
Add 150 µL of each standard, this compound sample, and 'spiked' this compound sample to a 96-well plate in triplicate.
-
Prepare the BCA working reagent according to the manufacturer's instructions.
-
Add 150 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the BSA standards.
-
Determine the protein concentration of your standard this compound samples and your 'spiked' this compound samples using the standard curve.
-
Calculate the concentration of your this compound by subtracting the known concentration of the added BSA from the concentration determined for your 'spiked' samples.
-
Protocol 2: Bradford Assay with Detergent Compatibility
This protocol is designed for this compound samples in buffers containing non-ionic detergents.
-
Prepare a BSA Standard Curve: Prepare BSA standards in a buffer compatible with the Bradford reagent.
-
Sample Preparation: If your this compound sample contains a high concentration of non-ionic detergent (e.g., up to 0.008% Triton X-100), prepare your BSA standards in the same buffer to minimize matrix effects.[6]
-
Assay Procedure:
-
Pipette 10 µL of each standard and this compound sample into separate wells of a 96-well plate.
-
Add 200 µL of the Bradford reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of your this compound samples.
Data Summary
| Method | Key Advantage | Typical Limit of Quantification (LOQ) | Considerations |
| Standard BCA Assay | Good tolerance to many detergents | ~20 µg/mL | Sensitive to reducing and chelating agents |
| Micro-BCA Assay | Higher sensitivity than standard BCA | ~2 µg/mL | Similar interferences as standard BCA |
| Standard Addition BCA | Increased accuracy at low concentrations | <2.5 µg/mL[1] | Requires additional sample preparation |
| Standard Bradford Assay | Fast and simple | ~20 µg/mL | Sensitive to detergents |
| Detergent-Compatible Bradford | Tolerant to non-ionic detergents | ~20 µg/mL | May have reduced sensitivity compared to standard Bradford |
| Linearized Bradford (A590/A450) | ~10-fold increased sensitivity[3] | ~50 ng/mL[3] | Requires absorbance measurement at two wavelengths |
| Fluorescent Assays | Highest sensitivity | Can be in the ng/mL range | May be more expensive and require a fluorescence reader |
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: General workflow for a this compound protein assay.
References
- 1. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Overview of Protein Assays Methods | Thermo Fisher Scientific - PL [thermofisher.com]
- 6. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
common problems in PBN1 interaction studies
With the aim of providing comprehensive support for researchers, this technical support center addresses common challenges encountered in PBN1 interaction studies. The following troubleshooting guides and FAQs are designed to offer solutions to specific experimental issues, ensuring more reliable and reproducible results.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound interaction studies.
Problem: Weak or No Signal in Co-Immunoprecipitation (Co-IP)
Possible Causes and Solutions
| Cause | Solution |
| Inefficient Antibody Binding | - Use a this compound antibody validated for IP. - Increase antibody concentration. - Extend incubation time with the antibody. |
| Low Protein Expression | - Confirm this compound and interacting protein expression by Western blot. - Increase the amount of starting material. |
| Disruption of Interaction | - Use milder lysis and wash buffers (e.g., lower salt, less stringent detergent). - Include protease and phosphatase inhibitors. |
| Antibody Not Binding Target | - Ensure the antibody is specific for the native protein conformation. |
Problem: High Background in Pull-Down Assays
Possible Causes and Solutions
| Cause | Solution |
| Non-specific Binding to Bait | - Perform pre-clearing of the lysate with beads alone. - Increase the stringency of wash buffers (e.g., higher salt, mild detergent). |
| Contamination of Bait Protein | - Ensure high purity of the bait protein. - Run a control with beads and bait protein without lysate. |
| Hydrophobic Interactions | - Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to wash buffers. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm a this compound interaction identified in a yeast two-hybrid screen?
To validate a potential interaction, it is crucial to use an independent, orthogonal method. Commonly used validation techniques include in vitro pull-down assays, co-immunoprecipitation from cell lysates, or surface plasmon resonance (SPR) to measure direct binding affinity.
Q2: What are the optimal lysis buffer conditions for preserving this compound interactions?
The ideal lysis buffer depends on the nature of the interaction. For potentially weak or transient interactions, a non-ionic detergent-based buffer (e.g., 1% NP-40 or Triton X-100) with physiological salt concentrations (150 mM NaCl) is recommended. For stronger interactions, a more stringent buffer with higher salt and/or a mild ionic detergent can be used to reduce non-specific binding.
Experimental Protocols
Co-Immunoprecipitation Protocol for this compound
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the this compound-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 1 hour at 4°C.
-
Washing: Wash the beads 3-5 times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the putative interacting partner.
Signaling Pathway and Workflow Diagrams
strategies to enhance PBN1 protein stability in vitro
Welcome to the technical support center for PBN1 protein stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies for enhancing the stability of this compound protein in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro stability a concern?
A1: this compound is a protein located in the endoplasmic reticulum membrane that is required for the proper folding and/or stability of a subset of proteins.[1] As an integral membrane protein, this compound is adapted to a specific lipid environment. When extracted from its native membrane for in vitro studies (e.g., purification, biochemical assays), it can become unstable, leading to aggregation, degradation, and loss of function.[2]
Q2: What are the common indicators of this compound instability in my experiments?
A2: Common signs of protein instability include:
-
Precipitation or Aggregation: Visible cloudiness or pellets forming in your protein solution.
-
Loss of Biological Activity: Diminished or complete loss of function in assays over time.
-
Degradation: Appearance of multiple lower molecular weight bands on an SDS-PAGE gel, indicating the protein is being cleaved by proteases.
-
Inconsistent Results: High variability between experimental replicates.
Q3: How do temperature and storage conditions affect this compound stability?
A3: Temperature is a critical factor. As a general rule, proteins are more stable at lower temperatures, with 4°C being typical for short-term storage (hours to days) and purification procedures to reduce protease activity.[2][3] For long-term storage, freezing at -80°C or in liquid nitrogen is recommended.[4] However, it is crucial to avoid repeated freeze-thaw cycles, as these can denature the protein.[3][4] The addition of cryoprotectants like glycerol can help prevent damage during freezing.[3][4]
Troubleshooting Guide: Enhancing this compound Stability
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound is precipitating or aggregating upon purification or storage.
This is often due to improper buffer conditions, suboptimal protein concentration, or exposure of hydrophobic regions that were previously embedded in the cell membrane.
Solutions:
-
Optimize Buffer Composition: The buffer system should mimic the protein's natural environment as closely as possible.[2]
-
pH: Determine the isoelectric point (pI) of this compound and select a buffer pH that is at least 1 unit away from the pI to ensure the protein has a net charge, which promotes solubility.
-
Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to prevent non-specific aggregation.
-
Additives: Include stabilizers in your buffer.
-
-
Increase Protein Concentration: Dilute protein solutions (< 1 mg/ml) are more susceptible to loss and inactivation.[4] If possible, work with higher concentrations. If your protein must be dilute, consider adding a "carrier" protein like Bovine Serum Albumin (BSA) at 1-5 mg/ml to prevent surface adhesion and degradation.[4]
Issue 2: this compound is being degraded, as evidenced by extra bands on SDS-PAGE.
Degradation is typically caused by contaminating proteases released during cell lysis.
Solutions:
-
Use Protease Inhibitor Cocktails: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[2][4] This is the most effective way to inhibit various types of proteases (serine, cysteine, metalloproteases) that can degrade your target protein.[2]
-
Maintain Low Temperatures: Perform all purification steps at 4°C to reduce the activity of endogenous proteases.[2]
-
Work Quickly: Minimize the duration of the purification process to limit the time this compound is exposed to proteases.[2]
Issue 3: this compound is losing its biological activity over time.
This can be caused by denaturation (unfolding), oxidation, or interaction with contaminants.
Solutions:
-
Add Reducing Agents: To prevent oxidation of cysteine residues, which can lead to incorrect disulfide bond formation and aggregation, include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at a concentration of 1-5 mM in your buffers.[4]
-
Incorporate Stabilizing Agents:
-
Glycerol: Add glycerol (10-50% v/v) to your storage buffer. Glycerol is a cryoprotectant that stabilizes protein structure by preventing the formation of damaging ice crystals during freezing.[3][4]
-
Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) at ~0.1 mM to chelate heavy metal ions that can catalyze protein oxidation.[2] Note: Avoid EDTA if this compound requires divalent metal ions for its activity.[2]
-
-
Consider Co-factors or Chaperones: Some proteins require co-factors for stability. Additionally, molecular chaperones can assist in maintaining the proper folded state and preventing aggregation.[5][6]
Data Summary Tables
Table 1: Common Buffer Additives for this compound Stabilization
| Additive | Typical Concentration | Purpose | Citation |
| Protease Inhibitors | 1x Manufacturer's Rec. | Inhibit protease activity to prevent degradation. | [2][4] |
| Glycerol | 10-50% (v/v) | Cryoprotectant; stabilizes protein structure. | [3][4] |
| DTT / 2-ME | 1-5 mM | Reducing agent; prevents oxidation of sulfhydryl groups. | [4] |
| EDTA | 0.1-1 mM | Chelates divalent metal ions that can cause oxidation. | [2] |
| Bovine Serum Albumin (BSA) | 1-5 mg/mL | Carrier protein; prevents loss of dilute protein samples. | [4] |
Table 2: Comparison of Protein Storage Conditions
| Storage Method | Typical Shelf Life | Requires Sterility | Freeze-Thaw Cycles | Citation |
| Solution at 4°C | Days to Weeks | Yes | N/A | [4] |
| Frozen at -80°C | Years | No | Avoid | [4] |
| Frozen in Liquid N₂ | Years | No | Avoid | [4] |
| Lyophilized (Freeze-dried) | Years | No | N/A (reconstitute once) | [3][4] |
Visualized Workflows and Pathways
Caption: General workflow for troubleshooting and enhancing this compound protein stability in vitro.
Caption: Simplified diagram of the ERAD pathway for protein degradation.
Key Experimental Protocols
Protocol: Screening Buffer Additives using Thermal Shift Assay (TSA)
This protocol uses a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF) to rapidly screen for buffer conditions and additives that increase the thermal stability of this compound. An increase in the melting temperature (Tm) indicates a stabilizing effect.
Materials:
-
Purified this compound protein
-
Real-Time PCR instrument capable of fluorescence detection
-
96-well PCR plates
-
SYPRO Orange dye (5000x stock in DMSO)
-
Base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Stock solutions of additives to be tested (e.g., Glycerol, DTT, various salts, detergents if applicable).
Methodology:
-
Prepare Master Mix: In the base buffer, prepare a master mix containing your purified this compound protein at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x.
-
Note: The optimal protein and dye concentrations may need to be determined empirically.
-
-
Aliquot Master Mix: Dispense 19 µL of the master mix into the wells of a 96-well PCR plate.
-
Add Test Compounds: Add 1 µL of each additive stock solution to the appropriate wells to reach the desired final concentration. Include a "no additive" control.
-
Seal and Mix: Seal the plate securely with an optical seal. Centrifuge briefly to ensure all components are mixed and collected at the bottom of the wells.
-
Set up qPCR Instrument:
-
Set the instrument to detect fluorescence for SYPRO Orange (e.g., FAM or SYBR Green channel).
-
Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute and recording fluorescence at each interval.
-
-
Run Experiment: Place the plate in the instrument and begin the run.
-
Data Analysis:
-
Plot fluorescence as a function of temperature for each well.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm of this compound in the presence of each additive to the "no additive" control. A significant increase in Tm suggests the additive has a stabilizing effect on this compound.
-
References
- 1. InterPro [ebi.ac.uk]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein folding - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
avoiding PBN1 protein aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid PBN1 protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound protein, and are there any known properties that might contribute to aggregation?
This compound is an essential protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER) membrane.[1][2] It plays a role in the post-translational processing of protease B precursor.[1] this compound is an N-glycosylated, single-pass membrane protein.[1][2] While specific aggregation tendencies of this compound are not widely documented, its nature as a membrane-associated and glycosylated protein suggests that proper handling and buffer conditions are critical to maintain its solubility and stability during purification.
Q2: At what stages of purification is this compound protein likely to aggregate?
Protein aggregation can occur at any stage of purification.[3] For this compound, critical stages may include:
-
Cell Lysis: Release from the native ER membrane environment can expose hydrophobic regions, leading to aggregation.
-
Chromatography: High protein concentration on chromatography columns, or unfavorable buffer conditions during binding and elution, can induce aggregation.[4][5]
-
Concentration: Increasing the protein concentration can drive aggregation.[3][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing for storage can lead to protein precipitation.[3]
Q3: How can I detect this compound protein aggregation?
Aggregation can be detected through several methods:[6][7]
-
Visual Observation: The presence of cloudiness, precipitates, or particulate matter in the protein solution.[7]
-
Size Exclusion Chromatography (SEC): Aggregates will appear as high molecular weight species, often eluting in the void volume of the column.[7]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.[3]
-
Loss of Activity: A decrease in the biological activity of this compound could indicate aggregation.[7]
Troubleshooting Guides
Issue 1: this compound protein precipitates after cell lysis.
This is a common issue when a protein is removed from its native environment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Buffer pH | The pH of the lysis buffer should be at least 1 unit away from the isoelectric point (pI) of this compound to ensure the protein has a net charge and is more soluble.[6] | Determine the theoretical pI of this compound. Prepare a series of lysis buffers with pH values ranging from 1-2 units above and below the pI. Perform small-scale lysis experiments with each buffer and analyze the soluble fraction for this compound. |
| Inadequate Ionic Strength | The salt concentration in the lysis buffer can affect electrostatic interactions and protein solubility.[6][7] | Test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM) in the lysis buffer. Analyze the amount of soluble this compound after lysis. |
| Hydrophobic Interactions | Exposure of hydrophobic regions after extraction from the membrane can lead to aggregation. | Include non-denaturing detergents or other additives in the lysis buffer to shield hydrophobic patches.[6][7] |
Table 1: Recommended Additives for Lysis Buffer to Prevent this compound Aggregation
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure and reduces aggregation.[3][6] |
| Arginine | 0.5-1 M | Suppresses protein aggregation and enhances solubility.[] |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.1-1% (v/v) | Solubilize membrane proteins and prevent hydrophobic aggregation.[3][7] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent the formation of incorrect disulfide bonds that can lead to aggregation.[6][7] |
Issue 2: this compound protein aggregates during chromatography.
High local concentrations on the column and harsh elution conditions can cause aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation during chromatography.
Experimental Protocol for Optimizing Chromatography Conditions:
-
Scouting for Optimal pH and Salt: Before loading on the column, perform a buffer screen by dialyzing small aliquots of this compound into buffers with varying pH and salt concentrations. Assess solubility visually and by measuring protein concentration.
-
Inclusion of Additives: Supplement both the binding and elution buffers with stabilizing additives as listed in Table 1. Arginine, in particular, can be effective in preventing aggregation during chromatography.[5]
-
Gradient Elution: Employ a shallow gradient of the eluent (e.g., salt or pH) to minimize the harshness of the elution step and reduce the risk of aggregation.
Issue 3: this compound aggregates upon concentration.
Increasing the protein concentration can lead to aggregation as it forces protein molecules into closer proximity.
Strategies to Mitigate Aggregation During Concentration:
| Strategy | Description |
| Use a Gentle Concentration Method | Methods like dialysis against a hygroscopic compound (e.g., PEG) or slow ultrafiltration are generally gentler than rapid centrifugation-based methods. |
| Include Stabilizing Excipients | Add stabilizers such as glycerol, sucrose, or amino acids (arginine, proline) to the protein solution before concentration.[6] |
| Concentrate in Smaller Batches | Avoid concentrating the entire purified protein pool at once. Working with smaller volumes can help manage aggregation. |
| Work at Low Temperatures | Perform concentration steps at 4°C to reduce the rate of aggregation.[3] |
Table 2: Common Cryoprotectants to Prevent Aggregation During Freeze-Thaw
| Cryoprotectant | Typical Concentration |
| Glycerol | 10-50% (v/v) |
| Sucrose | 5-10% (w/v) |
| Trehalose | 5-10% (w/v) |
Logical Relationship of Anti-Aggregation Strategies:
Caption: Key factors influencing this compound solubility and stability.
References
- 1. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 4. biopharminternational.com [biopharminternational.com]
- 5. protein-aggregation-under-high-concentration-density-state-during-chromatographic-and-ultrafiltration-processes - Ask this paper | Bohrium [bohrium.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
A Comparative Guide to Validating PBN1 (PABPN1) Protein Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally validated protein interaction partners of the Poly(A)-Binding Protein Nuclear 1 (PABPN1). The initial user query specified "PBN1"; however, based on the available scientific literature, it is highly probable that this was a typographical error for "PABPN1," a well-researched protein with numerous documented interaction partners. This guide will proceed with the analysis of PABPN1.
PABPN1 is a crucial protein involved in the regulation of mRNA polyadenylation, a key step in gene expression. Its dysfunction is linked to Oculopharyngeal Muscular Dystrophy (OPMD). Understanding the interaction network of PABPN1 is vital for elucidating its function in both normal cellular processes and disease. This guide summarizes quantitative data from key studies, details the experimental protocols used for validation, and provides visual representations of the interaction pathways and experimental workflows.
Comparative Analysis of PABPN1 Interaction Partners
Several studies have employed high-throughput techniques to identify and quantify the interaction partners of PABPN1. The following table summarizes the findings from key publications, presenting a comparative view of the identified interactors. The primary methods used include co-immunoprecipitation followed by mass spectrometry (co-IP-MS) and proximity-dependent biotinylation (BioID), which allow for the identification of both stable and transient interactions.
| Interacting Protein | Gene Symbol | Method of Identification | Quantitative Measure | Cellular Context | Reference |
| Matrin-3 | MATR3 | co-IP-MS | Enrichment over IgG control | Mouse Skeletal Muscle | [1] |
| Poly(A)-binding protein cytoplasmic 1 | PABPC1 | co-IP-MS | Enrichment over IgG control | Mouse Skeletal Muscle | [1] |
| Apoptosis repressor with CARD | ARC | co-IP-MS | Enrichment over IgG control | Mouse Skeletal Muscle | [1] |
| TAR DNA-binding protein 43 | TARDBP | Yeast Two-Hybrid | N/A (Qualitative) | Human cDNA library | |
| Zinc finger C3H1-type containing 14 | ZC3H14 | BioID-SILAC | SILAC Ratio > 2.0 | Human U2OS cells | [2] |
| RNA-binding protein 26 | RBM26 | BioID-SILAC | SILAC Ratio > 2.0 | Human U2OS cells | [2] |
| RNA-binding protein 27 | RBM27 | BioID-SILAC | SILAC Ratio > 2.0 | Human U2OS cells | [2] |
| Zinc finger C3H1-type containing 1 | ZFC3H1 | BioID-SILAC | SILAC Ratio > 2.0 | Human U2OS cells | [2] |
Note: Quantitative data for the co-IP-MS experiments by Chartier et al. (2017) was reported as enrichment over a control but specific fold-change values for all interactors were not provided in the main publication. The BioID-SILAC data from Fresson et al. (2019) identified 70 potential interactors with a SILAC enrichment ratio greater than 2.0; the table above highlights some of these interactors that are part of the PAXT connection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of protein-protein interaction studies. Below are summaries of the key experimental protocols used to identify and validate PABPN1 interactors.
Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry
This technique is used to isolate a protein of interest and its binding partners from a cell lysate.
a. Cell Lysis:
-
Cells or tissues are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
The lysate is cleared by centrifugation to remove cellular debris.
b. Immunoprecipitation:
-
The cleared lysate is incubated with an antibody specific to the "bait" protein (PABPN1).
-
Protein A/G-coupled beads are added to the lysate-antibody mixture to capture the antibody-protein complex.
-
The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
c. Elution and Digestion:
-
The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
For mass spectrometry, the eluted proteins are typically run briefly on an SDS-PAGE gel, the protein band is excised, and subjected to in-gel digestion with trypsin.
d. Mass Spectrometry Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS spectra are searched against a protein database to identify the co-immunoprecipitated proteins.
Proximity-Dependent Biotinylation (BioID/TurboID)
This method identifies proteins in close proximity to a protein of interest in a living cell.
a. Vector Construction and Cell Line Generation:
-
The protein of interest (PABPN1) is fused to an engineered biotin ligase (e.g., BirA* or TurboID).
-
The fusion construct is expressed in the desired cell line, often under an inducible promoter.
b. Biotin Labeling:
-
The cells are incubated with an excess of biotin.
-
The biotin ligase is activated (e.g., by doxycycline induction), leading to the biotinylation of proteins in close proximity to the PABPN1-fusion protein.
c. Cell Lysis and Streptavidin Pulldown:
-
Cells are lysed under denaturing conditions to stop the biotinylation reaction and disrupt non-covalent protein interactions.
-
Biotinylated proteins are captured from the lysate using streptavidin-coated beads.
d. Elution and Mass Spectrometry:
-
The captured proteins are eluted from the beads.
-
The eluted proteins are digested with trypsin and analyzed by LC-MS/MS to identify the biotinylated proteins.
-
For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with BioID to compare the interactome of the protein of interest with a control.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to screen for binary protein-protein interactions.
a. Plasmid Construction:
-
The "bait" protein (e.g., PABPN1) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
b. Yeast Transformation and Mating:
-
The bait plasmid is transformed into one yeast strain, and the prey library plasmids are transformed into a compatible mating-type yeast strain.
-
The two yeast strains are mated to combine the bait and prey plasmids in the diploid progeny.
c. Selection and Reporter Gene Assay:
-
If the bait and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This functional transcription factor activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ) that allow for the selection of yeast cells containing interacting protein pairs on specific nutrient-deficient media.
-
Positive interactions are confirmed by re-testing and sequencing the prey plasmid.
Visualizing PABPN1 Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PABPN1 interaction network, a typical experimental workflow for co-immunoprecipitation, and the logical flow of a protein interaction validation study.
Caption: PABPN1 interaction network identified by various methods.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Logical flow for validating a protein-protein interaction.
References
- 1. Nuclear poly(A) binding protein 1 (PABPN1) and Matrin3 interact in muscle cells and regulate RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PABPN1 prevents the nuclear export of an unspliced RNA with a constitutive transport element and controls human gene expression via intron retention - PMC [pmc.ncbi.nlm.nih.gov]
PBN1 Protein: A Comparative Guide to a Key Player in Endoplasmic Reticulum Protein Folding
For Immediate Release
In the intricate cellular machinery of protein synthesis and quality control, the endoplasmic reticulum (ER) stands as a primary hub. Within this organelle, a cohort of molecular chaperones ensures that newly synthesized proteins are correctly folded and assembled before their transport to their final destinations. While chaperones like BiP, Calnexin, and Protein Disulfide Isomerase (PDI) are well-documented, this guide focuses on a crucial, yet less ubiquitously studied, player: the PBN1 protein. This document provides a detailed comparison of this compound with other prominent ER chaperones, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding its unique role in maintaining cellular proteostasis.
This compound: An Essential ER Membrane Chaperone
This compound is an essential, type I transmembrane glycoprotein located in the endoplasmic reticulum of Saccharomyces cerevisiae.[1][2][3][4] Its indispensability for cell viability underscores its critical role in cellular function. Depletion of this compound triggers the Unfolded Protein Response (UPR), a hallmark of ER stress, indicating its central role in protein folding.[1][2] this compound is required for the proper folding and stability of a specific subset of proteins, playing a crucial role in their processing and maturation.[1][2][3]
Comparative Analysis of this compound and Other ER Chaperones
To understand the specific contributions of this compound to ER function, it is essential to compare its characteristics with those of other well-established ER chaperones.
Key Functional and Structural Differences
The following table summarizes the key distinctions between this compound and other major ER chaperones. While direct quantitative comparisons of chaperone activity for this compound are limited in the current literature, this table provides a qualitative comparison based on known functions and mechanisms.
| Feature | This compound | BiP/GRP78 | Calnexin/Calreticulin | Protein Disulfide Isomerase (PDI)/ERp57 |
| Localization | Type I ER transmembrane protein | Soluble ER lumenal protein | Type I ER transmembrane protein (Calnexin) / Soluble ER lumenal protein (Calreticulin) | Soluble ER lumenal protein |
| Substrate Recognition | Specific subset of proteins (e.g., protease B, Gas1p, Pho8p)[1][2][3] | Exposed hydrophobic regions of unfolded polypeptides[5] | Monoglucosylated N-linked glycans on glycoproteins[6][7] | Cysteine residues in unfolded proteins[8][9][10][11][12] |
| Primary Function | Essential for proper folding and/or stability of a subset of proteins[1][2] | General chaperone, prevents aggregation, involved in UPR signaling[5][13][14] | Lectin-based chaperone system for glycoprotein folding and quality control[6][7] | Catalyzes disulfide bond formation, isomerization, and reduction[8][9][10][11][12] |
| Genetic Interactions | Synthetic lethality with ero1-1 (oxidation), synthetic growth defects with cne1Δ (calnexin)[1][2] | - | Interacts with ERp57 to form a folding complex for glycoproteins[15][16][17][18] | ERp57 specifically interacts with calnexin and calreticulin[15][16][17][18] |
| Essentiality | Essential in S. cerevisiae[1][2][3][4] | Essential in mammals[5] | Calnexin is not essential in yeast, but important for viability under stress. Calreticulin is not essential in yeast. | PDI is essential in yeast. |
Signaling Pathways and Interactions
Depletion of this compound leads to the accumulation of unfolded proteins in the ER, which in turn activates the Unfolded Protein Response (UPR). The UPR is a sophisticated signaling network that aims to restore ER homeostasis.
The Unfolded Protein Response (UPR) Pathway
The UPR is initiated by three ER-resident transmembrane proteins: IRE1, PERK, and ATF6. In an unstressed state, these sensors are kept inactive through their association with the chaperone BiP. Upon accumulation of unfolded proteins, BiP is sequestered, leading to the activation of the UPR sensors.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
The depletion of this compound leads to an accumulation of its specific substrate proteins in a misfolded state, which is a direct trigger for the UPR. The synthetic genetic interactions of this compound provide clues to its functional relationship with other ER quality control components.
This compound's Genetic Interactions: A Window into its Function
The genetic interactions of this compound highlight its integration within the broader ER protein folding and quality control network.
References
- 1. researchgate.net [researchgate.net]
- 2. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between Newly Synthesized Glycoproteins, Calnexin and a Network of Resident Chaperones in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fundamentals of protein interaction network mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the ER Interactome: The P Domains of Calnexin and Calreticulin as Plurivalent Adapters for Foldases and Chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomic analysis of purified yeast kinetochores identifies a PP1 regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Building and analyzing protein interactome networks by cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Computational Analysis of the Chaperone Interaction Networks [ouci.dntb.gov.ua]
- 15. omics.bjcancer.org [omics.bjcancer.org]
- 16. Unraveling the roles of endoplasmic reticulum-associated degradation in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. embopress.org [embopress.org]
PBN1: A Key Player in Endoplasmic Reticulum Protein Folding
In the intricate cellular machinery of protein synthesis and maturation, the endoplasmic reticulum (ER) serves as a primary quality control hub. Within this organelle, a cohort of molecular chaperones ensures that newly synthesized proteins are correctly folded and assembled before they are dispatched to their final destinations. Among these crucial chaperones in the yeast Saccharomyces cerevisiae is PBN1 (Protein B N-terminal), an essential ER-localized glycoprotein that plays a pivotal role in the folding and processing of a subset of proteins. This guide provides a comparative analysis of this compound's function in protein folding pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its significance.
This compound's Role in Maintaining ER Homeostasis
This compound, also known as Pbn1p in yeast, is a type I membrane glycoprotein integral to the ER membrane. Its essential nature underscores its critical role in cellular function. Depletion of this compound leads to a cascade of events indicative of severe ER stress, including the accumulation of unfolded proteins, which in turn activates the Unfolded Protein Response (UPR). This cellular stress response is a clear indicator of a bottleneck in the protein folding pipeline, highlighting this compound's importance in maintaining a healthy and functional ER environment.[1]
Experimental evidence demonstrates that the absence of this compound results in defects in the processing of several proteins, including protease B, Gas1p, and Pho8p.[1] Furthermore, cells lacking this compound exhibit a blockage in ER-associated degradation (ERAD), a pathway responsible for the removal of terminally misfolded proteins.[1] This suggests that this compound is not only involved in the initial folding of proteins but also in the quality control processes that identify and target aberrant proteins for degradation.
Comparative Analysis with Other ER Chaperones
While this compound is a crucial chaperone, it operates within a network of other folding assistants in the ER. The most well-characterized of these are calnexin (Cne1p in yeast) and the luminal binding protein BiP (Kar2p in yeast).
This compound vs. Calnexin (Cne1p): Calnexin is a lectin-type chaperone that specifically recognizes and binds to N-linked glycans on newly synthesized glycoproteins, assisting in their folding and quality control in what is known as the calnexin cycle.[2][3][4][5][6] Genetic interaction studies in yeast have revealed that a non-lethal allele of this compound exhibits synthetic growth defects when combined with a deletion of CNE1.[1] This genetic interplay suggests that this compound and calnexin may have partially overlapping or complementary functions in protein folding, and the simultaneous impairment of both pathways is highly detrimental to the cell. While both are involved in glycoprotein folding, calnexin's function is intrinsically linked to the glycosylation status of the substrate, whereas this compound's substrate recognition mechanisms are less clearly defined but appear to be crucial for a specific subset of proteins.
The following table summarizes the known characteristics of this compound in comparison to calnexin and BiP.
| Feature | This compound (Pbn1p) | Calnexin (Cne1p) | BiP (Kar2p) |
| Localization | ER Type I Membrane Glycoprotein | ER Type I Membrane Protein | ER Lumen |
| Essentiality | Essential | Non-essential (in some conditions) | Essential |
| Substrate Recognition | Not fully elucidated, likely specific subset of proteins | N-linked glycans on glycoproteins | Exposed hydrophobic regions |
| Key Function | Protein processing and folding | Glycoprotein folding and quality control | General protein folding, UPR regulation |
| Effect of Depletion/Mutation | UPR induction, ERAD block, defects in protein processing | Defects in glycoprotein folding, but viable | Strong UPR induction, lethal |
| Genetic Interactions | Synthetic growth defects with cne1Δ | Synthetic growth defects with this compound-1 | Essential for viability |
This compound and the Unfolded Protein Response (UPR)
The UPR is a critical signaling pathway that alleviates ER stress. In yeast, the primary sensor of ER stress is the transmembrane protein Ire1p. Upon accumulation of unfolded proteins, Ire1p becomes activated and initiates the unconventional splicing of HAC1 mRNA. The spliced HAC1 mRNA is then translated into the transcription factor Hac1p, which upregulates the expression of UPR target genes, including many chaperones.
The strong induction of the UPR upon this compound depletion directly links this compound's function to the maintenance of ER protein folding homeostasis. The accumulation of unfolded substrates in the absence of this compound serves as the signal that activates the Ire1p-Hac1p pathway.
Experimental Protocols
1. Pulse-Chase Analysis to Monitor Protein Processing
This technique is used to track the fate of a newly synthesized protein over time, allowing for the assessment of its folding, modification, and transport kinetics.
-
Metabolic Labeling (Pulse):
-
Grow yeast cells to mid-log phase in a synthetic defined (SD) medium lacking methionine and cysteine.
-
Add a radioactive amino acid mixture (e.g., 35S-methionine/cysteine) to the culture and incubate for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.
-
-
Chase:
-
Add an excess of non-radioactive methionine and cysteine to the culture to stop the incorporation of radioactive amino acids.
-
Take aliquots of the cell culture at various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point and immunoprecipitate the protein of interest using a specific antibody.
-
Resolve the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging and quantify the different forms of the protein (e.g., precursor and mature forms) to determine processing kinetics.
-
2. RT-PCR Analysis of HAC1 mRNA Splicing
This method quantifies the level of UPR activation by measuring the ratio of spliced to unspliced HAC1 mRNA.[7][8][9][10][11]
-
RNA Extraction:
-
Grow yeast cells under desired conditions (e.g., with or without ER stress-inducing agents).
-
Harvest cells and extract total RNA using a standard method (e.g., hot acid phenol extraction).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random or oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR on the cDNA using primers that flank the intron of the HAC1 gene.
-
The unspliced HAC1 mRNA will yield a larger PCR product than the spliced form.
-
-
Analysis:
-
Separate the PCR products by agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize the bands under UV light.
-
Quantify the intensity of the bands corresponding to the spliced and unspliced forms to determine the splicing efficiency.
-
Conclusion
This compound is an indispensable component of the ER protein folding and quality control machinery in Saccharomyces cerevisiae. Its depletion leads to significant ER stress, highlighting its critical role in maintaining cellular homeostasis. While direct quantitative comparisons with other major ER chaperones are still emerging, genetic interaction studies and the profound effects of its absence on protein processing and the UPR firmly establish this compound as a key player in the complex network of protein folding pathways. Further research into its specific substrates and mechanism of action will undoubtedly provide deeper insights into the intricate processes that govern protein maturation in the ER and may reveal novel targets for therapeutic intervention in diseases associated with protein misfolding.
References
- 1. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calnexin - An ER Chaperone for Glycoprotein Folding | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Calnexin cycle – structural features of the ER chaperone system – ScienceOpen [scienceopen.com]
- 6. Calnexin cycle - structural features of the ER chaperone system | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Detection of HAC1 mRNA Splicing by RT-PCR in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of HAC1 mRNA Splicing by RT-PCR in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 9. The fail-safe mechanism of post-transcriptional silencing of unspliced HAC1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detecting the Non-conventional mRNA Splicing and Translational Activation of HAC1 in Budding Yeast | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to PBN1 Knockout and Knockdown Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic consequences of PBN1 gene knockout and knockdown, with a focus on the budding yeast Saccharomyces cerevisiae, where the gene has been most extensively studied. Given that this compound is an essential gene, this guide will primarily focus on the phenotypes observed under conditional knockdown conditions and contrast them with the inferred lethality of a complete knockout.
Introduction to this compound
This compound (Protease B N-terminal processing) is an essential gene in Saccharomyces cerevisiae that encodes a type I transmembrane glycoprotein residing in the endoplasmic reticulum (ER). Pbn1p plays a crucial role in maintaining ER homeostasis by ensuring the proper folding and processing of a subset of proteins transiting through the secretory pathway. Its essential nature underscores its importance in fundamental cellular processes.
This compound Knockout vs. Knockdown: A Necessary Distinction
Due to the essentiality of the this compound gene, a complete gene knockout is lethal in haploid yeast cells. This makes traditional knockout studies to elucidate its function in viable cells impossible. Therefore, researchers rely on conditional knockdown or hypomorphic alleles to study the effects of reduced this compound function.
-
Knockout (Lethal): A complete deletion of the this compound gene results in cell death, indicating its indispensable role in cellular viability.
-
Knockdown (Conditional): Gene expression can be reduced to varying degrees using techniques like promoter replacement (e.g., with a galactose-inducible/repressible promoter). This allows for the study of phenotypes associated with this compound depletion in a controlled manner. A non-lethal mutant allele, this compound-1, also provides insights into the gene's function, exhibiting specific defects without causing immediate cell death under normal conditions.
Comparative Analysis of this compound Depletion Phenotypes
Depletion of this compound leads to a cascade of cellular defects primarily related to ER function. The severity of these phenotypes is expected to correlate with the degree of this compound knockdown.
Impaired Protein Processing
A primary phenotype of this compound depletion is the defective processing of several proteins that transit through the ER.
-
Affected Proteins:
-
Protease B (Prb1p): this compound was initially identified in a screen for mutants deficient in Protease B activity. This compound depletion prevents the autocatalytic cleavage of the propeptide from the Prb1p precursor in the ER.[1]
-
Gas1p: A GPI-anchored cell wall protein.
-
Pho8p: A type II vacuolar membrane protein.
-
-
Unaffected Proteins: The processing and ER exit of other proteins, such as pro-carboxypeptidase Y (CPY) and pro-protease A, are not affected, indicating that this compound's function is specific to a subset of proteins and not a general ER export factor.[1]
Induction of the Unfolded Protein Response (UPR)
The accumulation of unprocessed and likely misfolded proteins in the ER due to this compound depletion triggers the Unfolded Protein Response (UPR). The UPR is a signaling pathway that aims to restore ER homeostasis. In yeast, this pathway is primarily mediated by the Ire1p sensor.
Blockage of ER-Associated Degradation (ERAD)
This compound depletion also leads to a blockage in the ER-associated degradation (ERAD) pathway. ERAD is a quality control mechanism that removes terminally misfolded proteins from the ER for degradation by the proteasome. The depletion of Pbn1p prevents the degradation of a model ERAD substrate, CPY*.[1]
Synthetic Genetic Interactions
The non-lethal this compound-1 allele exhibits synthetic lethality or synthetic growth defects when combined with mutations in other genes involved in ER protein folding and quality control, such as:
-
ero1-1: ERO1 is required for oxidative protein folding in the ER.
-
cne1Δ: CNE1 encodes calnexin, a key ER chaperone.
These genetic interactions further solidify Pbn1p's role as a crucial component of the ER protein folding and quality control machinery.[1]
Quantitative Data on this compound Phenotypes
While the qualitative phenotypes of this compound depletion are well-established, there is a notable lack of published studies that provide a quantitative, dose-dependent analysis of these effects. The following table presents a hypothetical, yet biologically plausible, quantitative comparison to guide experimental design. It illustrates the expected correlation between this compound expression levels and the severity of key phenotypes.
| This compound Expression (% of Wild-Type) | Gas1p Processing (% Mature Form) | UPR Activation (Fold Induction of UPRE-lacZ Reporter) | ERAD Substrate (CPY*) Half-life (minutes) | Cell Viability (% of Wild-Type) |
| 100% (Wild-Type) | >95% | 1.0 | ~30 | 100% |
| 50% (Knockdown) | ~60% | ~2-4 | ~60 | ~80% |
| 25% (Knockdown) | ~30% | ~5-8 | ~120 | ~40% |
| 10% (Severe Knockdown) | <10% | >10 | >180 (stabilized) | <10% |
| 0% (Knockout) | 0% | N/A (lethal) | N/A (lethal) | 0% |
Caption: Hypothetical quantitative data illustrating the expected dose-dependent effects of this compound knockdown on key cellular phenotypes in Saccharomyces cerevisiae.
Signaling Pathways and Experimental Workflows
This compound's Role in ER Homeostasis
The depletion of this compound disrupts multiple interconnected pathways within the ER, leading to a breakdown of protein homeostasis.
Caption: this compound's central role in ER protein processing and quality control.
The Unfolded Protein Response (UPR) Pathway in Yeast
Depletion of this compound leads to the accumulation of unfolded proteins, which activates the Ire1p branch of the UPR.
Caption: The Ire1-mediated Unfolded Protein Response pathway in yeast.
The ER-Associated Degradation (ERAD) Pathway in Yeast
This compound is required for the proper functioning of the ERAD pathway, which removes terminally misfolded proteins from the ER.
Caption: Overview of the ER-Associated Degradation (ERAD) pathway in yeast.
Experimental Protocols
Conditional Knockdown of this compound using a Galactose-Inducible Promoter
This protocol describes how to achieve a conditional knockdown of the essential this compound gene in S. cerevisiae.
-
Strain Construction: Replace the endogenous this compound promoter with the GAL1 promoter using standard yeast transformation techniques. This creates a strain where this compound expression is induced by galactose and repressed by glucose.
-
Growth Conditions for this compound Expression: Grow the strain in YP medium supplemented with 2% galactose to maintain this compound expression.
-
This compound Depletion (Knockdown):
-
Wash the cells twice with sterile water to remove residual galactose.
-
Inoculate the cells into YP medium supplemented with 2% glucose.
-
Grow the cells for a specified number of generations to allow for the depletion of existing Pbn1p. The level of knockdown can be modulated by the duration of growth in glucose.
-
-
Verification of Knockdown: Harvest cells at different time points after the switch to glucose-containing medium. Analyze Pbn1p levels by Western blotting using a specific antibody or an epitope tag.
Assay for Protein Processing (e.g., Gas1p)
This protocol uses Western blotting to assess the processing of Gas1p, a known substrate of this compound.
-
Sample Preparation: Grow wild-type and this compound-depleted yeast cells to mid-log phase.
-
Protein Extraction: Prepare total protein extracts using a standard yeast lysis protocol (e.g., glass bead lysis or alkaline lysis).
-
SDS-PAGE and Western Blotting:
-
Separate the protein extracts by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Gas1p.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Data Analysis: The unprocessed precursor form of Gas1p will migrate slower than the mature, processed form. Quantify the band intensities for both forms to determine the percentage of processed Gas1p.
Measuring UPR Activation using a UPRE-lacZ Reporter Assay
This assay quantifies the activation of the UPR pathway.
-
Strain Construction: Use a yeast strain containing a lacZ reporter gene under the control of a promoter with a UPR element (UPRE).
-
Experimental Conditions: Grow wild-type and this compound-depleted cells containing the UPRE-lacZ reporter. Include a positive control (e.g., treatment with tunicamycin, a known ER stress inducer).
-
β-Galactosidase Assay:
-
Permeabilize the yeast cells (e.g., with chloroform and SDS).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the reaction time and stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm.
-
-
Data Analysis: Calculate β-galactosidase activity in Miller units. Compare the activity in this compound-depleted cells to that in wild-type cells to determine the fold induction of the UPR.
Assessing ERAD Function with a Cycloheximide Chase Assay
This protocol measures the stability of an ERAD substrate to assess the functionality of the ERAD pathway.
-
Strain and Substrate: Use a yeast strain expressing a model ERAD substrate (e.g., CPY*).
-
Inhibition of Protein Synthesis: Grow cells to mid-log phase and add cycloheximide to a final concentration of 100-200 µg/mL to inhibit new protein synthesis.
-
Time Course: Collect cell samples at various time points after the addition of cycloheximide (e.g., 0, 30, 60, 90, 120 minutes).
-
Protein Extraction and Western Blotting:
-
Prepare protein extracts from each time point.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the ERAD substrate.
-
-
Data Analysis: Quantify the band intensity of the ERAD substrate at each time point. Plot the protein level as a percentage of the level at time zero. Calculate the half-life of the protein. A longer half-life in this compound-depleted cells compared to wild-type cells indicates a defect in ERAD.
Conclusion
The study of the essential gene this compound highlights the necessity of conditional knockdown approaches to unravel the function of genes that are indispensable for cell viability. Depletion of this compound in Saccharomyces cerevisiae results in a clear and interconnected set of phenotypes, including impaired protein processing, activation of the Unfolded Protein Response, and a blockage of ER-Associated Degradation. While quantitative dose-response data for this compound is not extensively available, the qualitative phenotypes provide a strong foundation for understanding its critical role in maintaining ER homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the function of this compound and other essential genes involved in the secretory pathway.
References
Validating the Essentiality of PBN1 in Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of PBN1's essentiality in the budding yeast, Saccharomyces cerevisiae. This compound is a critical gene whose product, Pbn1p, is an essential component of the glycosylphosphatidylinositol-mannosyltransferase I (GPI-MT-I) complex, a key player in the universally conserved GPI anchor biosynthesis pathway. Understanding the indispensable nature of this compound and its cellular context is vital for fundamental research and for identifying potential antifungal drug targets.
This compound: Comparison with a Core Pathway Partner
The essentiality of a gene is best understood in the context of its immediate functional partners. This compound's primary role is to form a stable, functional complex with Gpi14p, the catalytic subunit of GPI-MT-I. Both genes are essential for yeast viability, as the disruption of either component halts the GPI anchor biosynthesis pathway at its first mannosylation step. This blockage prevents the proper anchoring of numerous essential proteins to the cell surface, leading to cell death.
Below is a comparative summary of this compound and its partner, GPI14.
| Feature | This compound (YCL052C) | GPI14 (YJR013W) |
| Essentiality Status | Essential[1] | Essential |
| Primary Function | Essential regulatory subunit of GPI-MT-I; stabilizes Gpi14p[1] | Catalytic subunit of GPI-MT-I (α-1,4-mannosyltransferase) |
| Cellular Localization | Endoplasmic Reticulum (ER) Membrane[1] | Endoplasmic Reticulum (ER) Membrane |
| Reported Phenotype of Null Allele | Inviable haploid spores | Inviable haploid spores |
| Interactions | Forms a complex with GPI14[2] | Forms a complex with this compound[2] |
| Human Homolog | PIG-X | PIG-M |
Experimental Validation of Essentiality
The essential nature of this compound in Saccharomyces cerevisiae is typically validated through classical genetic techniques, primarily tetrad analysis. This method provides definitive, quantitative evidence of a gene's requirement for survival under standard laboratory conditions.
Key Experimental Data: Tetrad Analysis of a this compoundΔ Heterozygote
Tetrad analysis of a diploid yeast strain heterozygous for a this compound deletion (this compound/pbn1Δ) is the gold-standard method to demonstrate its essentiality. When this diploid is induced to sporulate, it undergoes meiosis, producing an ascus containing four haploid spores. If this compound is essential, only the two spores containing the wild-type this compound allele will be viable and form colonies. The two spores with the this compoundΔ allele will fail to grow.
| Tetrad Analysis of this compound/pbn1Δ Diploid | |
| Total Number of Tetrads Dissected | 12 |
| Observed Spore Viability Pattern | 2 viable : 2 non-viable spores per tetrad |
| Conclusion | Segregation pattern confirms that this compound is essential for vegetative growth. |
This table represents the expected outcome for a typical tetrad analysis of an essential gene. The original data for this compound showed this 2:2 segregation for viability, confirming its essentiality.
Experimental Protocols
Protocol 1: Validation of Gene Essentiality via Tetrad Analysis
This protocol outlines the steps to confirm the essentiality of a gene like this compound using tetrad analysis.
Objective: To determine if a gene is essential for cell viability by analyzing the segregation of a marker-linked gene deletion in meiotic progeny.
Methodology:
-
Strain Construction: A heterozygous diploid strain is constructed by deleting one copy of the target gene (e.g., this compound) and replacing it with a selectable marker (e.g., KanMX). The resulting strain has the genotype: MATa/MATα his3Δ1/his3Δ1 leu2Δ0/leu2Δ0 ura3Δ0/ura3Δ0 this compound/pbn1Δ::KanMX.
-
Sporulation: The heterozygous diploid is grown on a nutrient-rich medium (YPD) and then transferred to a nitrogen-limited sporulation medium (e.g., 1% potassium acetate) to induce meiosis. The culture is incubated for 3-5 days at 25°C.
-
Ascus Digestion: A small aliquot of the sporulated culture is treated with zymolyase enzyme to digest the ascus wall, releasing the four haploid spores (the tetrad).
-
Tetrad Dissection: Using a micromanipulator microscope, the four spores from individual asci are carefully separated and placed at distinct positions on a YPD agar plate.
-
Incubation and Analysis: The plate is incubated at 30°C for 2-3 days to allow viable spores to germinate and form colonies.
-
Data Interpretation: The number of viable colonies from each tetrad is counted. For an essential gene, a consistent segregation pattern of two viable and two non-viable spores (2:2) will be observed. The viable colonies can be further tested by replica plating onto a selective medium (e.g., G418 for a KanMX marker) to confirm they are the wild-type progeny.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key pathway and experimental logic for the validation of this compound's essentiality.
Caption: Role of the Pbn1p/Gpi14p complex in GPI anchor biosynthesis.
Caption: Workflow for validating gene essentiality using tetrad analysis.
Caption: Logical flow from the this compound gene to cell viability in yeast.
References
Unraveling the Functional Landscape of PBN1: A Comparative Guide Based on Genetic Screen Cross-Validation
For researchers, scientists, and drug development professionals, understanding the intricate network of genetic interactions is paramount for elucidating protein function and identifying potential therapeutic targets. This guide provides a comprehensive cross-validation of the function of PBN1, an essential protein in Saccharomyces cerevisiae, by comparing its genetic interaction profile with that of a functionally related protein, SEC63. The data presented is primarily derived from large-scale genetic screens, offering a quantitative and objective lens through which to view the roles of these proteins in cellular homeostasis.
This compound is an essential, endoplasmic reticulum (ER)-localized, type I membrane glycoprotein in budding yeast. Its depletion triggers the Unfolded Protein Response (UPR), a key signaling pathway that responds to ER stress, underscoring its critical role in protein folding and quality control. Furthermore, this compound is implicated in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for tethering many proteins to the cell surface.
To provide a robust functional comparison, we have cross-validated the genetic interactions of this compound with those of SEC63. SEC63 is a key component of the SEC complex, which is involved in protein translocation into the ER, a process tightly linked to protein folding and quality control. Both this compound and SEC63 are integral to maintaining ER homeostasis, making a comparative analysis of their genetic interaction networks highly informative.
Quantitative Comparison of Genetic Interactions
The following tables summarize the quantitative genetic interaction data for this compound and SEC63, extracted from the comprehensive Saccharomyces cerevisiae genetic interaction network published by Costanzo et al. (2016). Genetic interactions are typically classified as negative (where the double mutant exhibits a more severe fitness defect than expected) or positive (where the double mutant shows a less severe fitness defect). The interaction scores are a quantitative measure of the strength of these genetic relationships.
| Gene | Total Genetic Interactions | Negative Interactions | Positive Interactions | Reference |
| This compound | 232 | 148 | 84 | --INVALID-LINK-- |
| SEC63 | 841 | 740 | 99 | --INVALID-LINK-- |
Table 1: Summary of Genetic Interactions for this compound and SEC63. This table provides an overview of the total number of genetic interactions identified for this compound and SEC63, categorized into negative and positive interactions.
| Interacting Gene | Gene Function | This compound Interaction Score | SEC63 Interaction Score | Interaction Type (with this compound) | Interaction Type (with SEC63) |
| ERO1 | Protein disulfide isomerase | Synthetic Lethality | -0.15 | Negative | Negative |
| CNE1 | Calnexin, chaperone | Synthetic Growth Defect | -0.08 | Negative | Negative |
| IRE1 | UPR sensor | -0.11 | -0.14 | Negative | Negative |
| HAC1 | UPR transcription factor | -0.09 | -0.12 | Negative | Negative |
| KAR2 | Hsp70 chaperone (BiP) | -0.13 | -0.21 | Negative | Negative |
| SEC61 | Protein translocation channel | -0.07 | -0.25 | Negative | Negative |
| GPI1 | GPI anchor biosynthesis | -0.18 | Not Significant | Negative | - |
| GPI2 | GPI anchor biosynthesis | -0.15 | Not Significant | Negative | - |
Table 2: Comparison of Key Genetic Interactions of this compound and SEC63. This table highlights a selection of key genetic interactors of this compound and SEC63 involved in the Unfolded Protein Response, protein translocation, and GPI anchor biosynthesis. Interaction scores are indicative of the strength of the genetic interaction (more negative scores indicate stronger negative interactions). "Not Significant" indicates that a strong genetic interaction was not observed in the large-scale screen.
Signaling Pathways and Experimental Workflows
To visually represent the functional context of this compound and the methodologies used to probe its genetic interactions, the following diagrams have been generated using Graphviz.
Caption: The Unfolded Protein Response (UPR) pathway in yeast.
Caption: Workflow for Synthetic Genetic Array (SGA) analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key genetic screening techniques discussed in this guide.
Synthetic Genetic Array (SGA) Analysis
Objective: To systematically generate double mutants and quantify genetic interactions on a genome-wide scale.
Methodology:
-
Query Strain and Array Preparation: A query strain carrying a mutation in the gene of interest (e.g., a deletion allele of this compound) is constructed. This strain also contains several selectable markers. A comprehensive array of yeast deletion mutants, typically covering all non-essential genes, is used as the partner library.
-
Mating: The query strain is mated with the array of deletion mutants using a robotic platform to create diploid cells.
-
Diploid Selection: Diploid cells are selected on a medium that selects for markers present in both the query and array strains.
-
Sporulation: The diploid cells are transferred to a nitrogen- and carbon-limited medium to induce meiosis and the formation of haploid spores.
-
Haploid Double Mutant Selection: A series of selection steps are performed to specifically select for haploid cells that carry both the query mutation and the deletion from the array.
-
Quantitative Fitness Analysis: The selected double mutant colonies are grown on solid media, and their colony size is measured using high-resolution scanners and image analysis software. Colony size serves as a proxy for fitness.
-
Genetic Interaction Score Calculation: The fitness of the double mutant (Wxy) is compared to the expected fitness, which is calculated from the fitness of the single mutants (Wx and Wy). The genetic interaction score (ε) is calculated as ε = Wxy - (Wx * Wy). A negative score indicates a negative genetic interaction, while a positive score indicates a positive interaction.
CRISPR Interference (CRISPRi) Genetic Screen
Objective: To identify genes whose downregulation affects a specific phenotype, providing insights into gene function and regulation.
Methodology:
-
gRNA Library Design and Cloning: A library of guide RNAs (gRNAs) is designed to target the promoter regions of all genes in the yeast genome. These gRNAs are cloned into a vector that also expresses a catalytically dead Cas9 (dCas9) protein fused to a transcriptional repressor domain (e.g., Mxi1).
-
Yeast Transformation: The gRNA library is transformed into a yeast strain that is suitable for the screen (e.g., a strain with a reporter for ER stress).
-
Screening: The library of yeast cells is grown under both a control condition and a selective condition (e.g., in the presence of an ER stress-inducing agent).
-
Genomic DNA Extraction and Sequencing: After a period of growth, genomic DNA is extracted from the yeast populations from both conditions. The gRNA sequences are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The abundance of each gRNA in the selective condition is compared to its abundance in the control condition. gRNAs that are depleted in the selective condition target genes whose downregulation is detrimental under that condition. Conversely, gRNAs that are enriched target genes whose downregulation is beneficial. This analysis identifies genes that functionally interact with the process being studied.
Conclusion
The cross-validation of this compound's function through large-scale genetic interaction screens provides a powerful, data-driven approach to understanding its role in the cell. The quantitative comparison with SEC63 highlights both shared and unique functional aspects. While both proteins are critical for ER function, this compound shows a stronger genetic linkage to the GPI anchor biosynthesis pathway, consistent with its established role in this process. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate the genetic network of this compound and other essential cellular components. This comparative guide serves as a valuable resource for formulating new hypotheses and designing future experiments in the fields of cell biology and drug discovery.
Comparative Proteomics of PBN1 Mutant Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a comparative proteomics approach to studying PBN1 mutant strains. While direct comparative proteomics studies on this compound mutants are not yet available in published literature, this document outlines the expected proteomic changes based on the known functions of this compound and data from related studies on endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). It also provides detailed experimental protocols and visualizations to guide future research in this area.
Introduction to this compound
This compound (Protease B Non-derepressible 1) is an essential gene in Saccharomyces cerevisiae that encodes an endoplasmic reticulum (ER)-localized, type I membrane glycoprotein.[1][2] Pbn1p functions as a crucial component of the cell's quality control system for proteins that enter the secretory pathway. Its roles include:
-
Protein Processing: Pbn1p is required for the post-translational processing of several proteins, including the maturation of the vacuolar hydrolase protease B (Prb1p).[1][3]
-
Protein Folding and Stability: It acts as a chaperone-like protein, essential for the proper folding and/or stability of a specific subset of proteins within the ER.[2]
-
ER-Associated Degradation (ERAD): Depletion of Pbn1p has been shown to block the ERAD pathway, which is responsible for eliminating misfolded proteins.[2]
-
Unfolded Protein Response (UPR): Loss of Pbn1p function leads to the accumulation of unfolded proteins, inducing a significant UPR.[2]
Given its critical role in protein homeostasis, a comparative proteomic analysis of a this compound mutant strain versus a wild-type strain would provide invaluable insights into the specific substrates and pathways regulated by Pbn1p. This data can be instrumental for drug development, particularly for diseases linked to protein misfolding and ER stress.
Hypothesized Quantitative Proteomic Changes in a this compound Mutant
A mutation in this compound is expected to cause significant alterations in the abundance of proteins involved in ER protein quality control, processing, and degradation. The following table summarizes the hypothesized changes based on the known function of Pbn1p and proteomic studies of other yeast mutants exhibiting ER stress.
| Protein Category | Gene Example | Protein Name | Expected Change in this compound Mutant | Rationale |
| ER Chaperones (UPR-Inducible) | KAR2 | Kar2p/BiP | Upregulated | A hallmark of the UPR, induced to handle the accumulation of unfolded proteins.[4] |
| PDI1 | Protein disulfide-isomerase | Upregulated | Part of the UPR; assists in proper disulfide bond formation in the increased load of misfolded proteins. | |
| LHS1 | Lhs1p | Upregulated | A nucleotide exchange factor for Kar2p, induced during the UPR to enhance chaperone activity. | |
| ER-Associated Degradation (ERAD) | HRD1 | Hrd1p | Upregulated | A key E3 ubiquitin ligase in the ERAD pathway, induced by the UPR to clear misfolded proteins.[5] |
| DOA10 | Doa10p | Upregulated | Another major ERAD E3 ubiquitin ligase that targets proteins with misfolded cytosolic or membrane domains.[5] | |
| CDC48 | Cdc48p | Upregulated | An ATPase that extracts ubiquitinated substrates from the ER membrane for proteasomal degradation.[6] | |
| Protein Processing | PRB1 | Protease B | Decreased (Mature form) | Pbn1p is required for the autocatalytic processing of the Prb1p precursor; its absence would prevent maturation.[1] |
| GAS1 | Gas1p | Decreased (Mature form) | Processing of the Gas1p precursor is abrogated upon Pbn1p depletion.[2] | |
| PHO8 | Pho8p | Decreased (Mature form) | Processing of the Pho8p precursor is abrogated upon Pbn1p depletion.[2] | |
| Glycosylation | ALG7 | UDP-N-acetyl-glucosamine-1-P transferase | Upregulated | Often induced during ER stress as part of the cellular response to aid protein folding and quality control. |
| Metabolism | ERO1 | ER oxidoreductin-1 | Upregulated | Required for oxidative protein folding; its expression is increased under ER stress.[2] |
Experimental Protocols
This section provides a detailed methodology for a quantitative comparative proteomic experiment using a label-free quantification (LFQ) approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Yeast Strain Cultivation and Harvesting
-
Strains: Wild-type Saccharomyces cerevisiae (e.g., BY4741) and a corresponding this compoundΔ mutant strain.
-
Culture: Grow three biological replicates of each strain in 50 mL of YPD medium at 30°C with shaking to an mid-log phase (OD600 of ~0.8).
-
Harvesting: Pellet the cells by centrifugation at 3,000 x g for 5 minutes at 4°C. Wash the pellets twice with ice-cold sterile water. Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C until protein extraction.
Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellets in lysis buffer (50 mM Tris-HCl pH 8.0, 8 M urea, 1% SDS, 1 mM PMSF, and 1x protease inhibitor cocktail). Add an equal volume of acid-washed glass beads and lyse the cells using a bead beater (e.g., 6 cycles of 1 min on, 1 min off on ice).
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: For each sample, take 100 µg of protein. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the samples 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.
-
Chromatography: Inject 2 µL of the peptide solution onto a C18 reverse-phase nano-LC column. Separate the peptides using a gradient of acetonitrile with 0.1% formic acid over a 120-minute run time.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap). Operate the instrument in data-dependent acquisition (DDA) mode, where the top 10-15 most intense precursor ions from each full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD).
Data Analysis
-
Protein Identification: Process the raw MS data using a software suite like MaxQuant. Search the fragmentation spectra against the Saccharomyces cerevisiae proteome database (e.g., from UniProt). Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Protein Quantification: Use the label-free quantification (LFQ) algorithm within MaxQuant to calculate protein intensities across all samples.
-
Statistical Analysis: Import the LFQ intensity data into a statistical analysis platform (e.g., Perseus or R). Filter out contaminants and reverse hits. Perform log2 transformation and normalize the data. Identify differentially abundant proteins between the wild-type and this compoundΔ strains using a t-test with a defined p-value cutoff (e.g., < 0.05) and a fold-change threshold (e.g., > 1.5).
Visualizations: Pathways and Workflows
This compound's Role in ER Protein Quality Control
The following diagram illustrates the central role of Pbn1p within the ER protein quality control system. A defect in Pbn1p disrupts protein processing and folding, leading to the accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR), which upregulates chaperones and ERAD components, and also leads to the degradation of unprocessed protein precursors.
Caption: this compound's role in ER protein processing and the Unfolded Protein Response.
Comparative Proteomics Experimental Workflow
The diagram below outlines the key steps in a label-free quantitative proteomics experiment to compare wild-type and this compound mutant yeast strains.
Caption: Workflow for comparative proteomics of this compound mutant strains.
References
- 1. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fundamental and Applicative Aspects of the Unfolded Protein Response in Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endoplasmic Reticulum-Associated Degradation Pathways of Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Structural Showdown: PBN1 and Other Key Membrane Chaperones
In the intricate world of cellular protein quality control, membrane chaperones stand as vigilant guardians, ensuring the proper folding and function of proteins embedded within or traversing cellular membranes. Among these, the essential yeast protein PBN1 plays a critical, albeit not fully elucidated, role in the endoplasmic reticulum (ER). This guide provides a comprehensive structural and functional comparison of this compound with other well-characterized membrane chaperones, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
This compound: An Essential Guardian of the Yeast Endoplasmic Reticulum
This compound is a type I membrane glycoprotein located in the endoplasmic reticulum of Saccharomyces cerevisiae and is indispensable for cell viability.[1][2] Its primary role involves assisting in the proper folding and processing of a specific subset of proteins, including protease B (PrB), Gas1p, and Pho8p.[1][2] Depletion of this compound triggers the unfolded protein response (UPR), indicating a significant disruption in ER protein folding homeostasis.[1][2] Furthermore, this compound is implicated in the ER-associated degradation (ERAD) pathway, a critical process for clearing misfolded proteins.[1][2] Structurally, Pbn1p possesses a transmembrane domain near its C-terminus and a glycosylated N-terminal domain that resides in the ER lumen.[3][4]
Comparative Analysis of Membrane Chaperones
To better understand the unique and shared features of this compound, this section compares it with other prominent membrane chaperones from different cellular compartments and with distinct mechanisms of action.
Structural and Functional Comparison
| Feature | This compound | Calnexin | PAT Complex | Skp |
| Organism | Saccharomyces cerevisiae | Eukaryotes | Eukaryotes | Gram-negative bacteria |
| Cellular Location | Endoplasmic Reticulum | Endoplasmic Reticulum | Endoplasmic Reticulum | Periplasm |
| Topology | Type I membrane protein | Type I membrane protein | Heterodimeric multi-pass complex | Soluble trimer |
| Molecular Weight (kDa) | ~38 | ~90 | CCDC47 (~50), Asterix (~15) | Monomer: ~17, Trimer: ~51 |
| Client Recognition | Specific protein motifs | N-linked glycans | Hydrophilic transmembrane domains | Unfolded outer membrane proteins |
| Key Functional Domains | Lumenal N-terminal domain | Lectin domain, P-domain | Not well defined | "Jellyfish-like" structure with a central cavity |
| Known Client Proteins | Protease B, Gas1p, Pho8p | Glycoproteins (e.g., VSG) | Multi-spanning membrane proteins | Outer membrane proteins (e.g., OmpA) |
| Essentiality | Essential | Non-essential (but important) | Important for biogenesis of many proteins | Non-essential (redundant) |
Signaling Pathway Involvement: The Unfolded Protein Response (UPR)
This compound plays a crucial role in maintaining ER homeostasis. Its depletion leads to the accumulation of unfolded proteins, which in turn activates the UPR. This signaling pathway aims to alleviate ER stress by upregulating the expression of chaperones and folding enzymes.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Experimental Protocols
A fundamental aspect of chaperone research is the characterization of their interactions with client proteins and their impact on protein folding. Below are outlines of key experimental protocols.
Co-immunoprecipitation to Detect Chaperone-Client Interactions
This method is used to determine if a chaperone physically interacts with a potential client protein in vivo.
Protocol Outline:
-
Cell Lysis: Yeast cells expressing tagged versions of the chaperone (e.g., HA-tagged this compound) and the potential client protein are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the tagged chaperone is added to the cell lysate and incubated to form an antibody-chaperone-client complex.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both the chaperone and the potential client protein to detect their presence in the immunoprecipitated complex.
Experimental Workflow: In Vitro Protein Folding Assay
This assay is designed to assess the ability of a chaperone to assist in the refolding of a denatured protein.
Caption: Workflow for an in vitro protein folding assay.
Conclusion
This compound is an essential and multifaceted membrane chaperone in the yeast ER, with critical roles in protein processing, folding, and quality control. While sharing the overarching function of assisting other proteins with diverse chaperones like Calnexin, the PAT complex, and Skp, this compound exhibits unique characteristics in its client recognition and specific contributions to cellular viability. The comparative analysis and experimental frameworks presented here provide a valuable resource for researchers aiming to further unravel the intricate mechanisms of membrane protein chaperoning and its implications in health and disease. Future studies focusing on the high-resolution structure of this compound and the identification of its complete repertoire of client proteins will undoubtedly shed more light on its precise functions and its potential as a target for therapeutic intervention.
References
- 1. Pbn1p: An essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pbn1p: an essential endoplasmic reticulum membrane protein required for protein processing in the endoplasmic reticulum of budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound gene of Saccharomyces cerevisiae: an essential gene that is required for the post-translational processing of the protease B precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PBN1: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of PBN1, a substance understood to be a flammable and hazardous chemical mixture based on available safety data for similar laboratory solutions. The following procedures are designed to provide essential, immediate safety and logistical information to ensure the safe handling and disposal of this material.
Disclaimer: The specific composition of "this compound" is not definitively identified in the provided search results. The following disposal procedures are based on the hazardous characteristics of "Wash Buffer BN1," which is classified as a flammable liquid, harmful if inhaled, a skin irritant, and capable of causing serious eye damage.[1] Users should always consult the specific Safety Data Sheet (SDS) for the exact product they are using.
Hazard Profile of this compound (based on Wash Buffer BN1)
Understanding the hazardous properties of a substance is the first step toward safe handling and disposal. The table below summarizes the key hazard classifications for a substance with the characteristics of Wash Buffer BN1.
| Hazard Class | GHS Code | Hazard Statement |
| Flammable Liquid | H226 | Flammable liquid and vapour.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, emphasizing personal and environmental protection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use protective gloves made of a material resistant to the chemicals in this compound.
-
Respiratory Protection: If working outside of a fume hood or in an area with insufficient ventilation, use a suitable respiratory protective device.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Step 2: Waste Collection
Proper segregation and collection of chemical waste are crucial to prevent dangerous reactions and ensure proper disposal.
-
Designated Waste Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical composition. The container must have a secure, tight-fitting cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label should clearly identify the contents (e.g., "this compound Waste"), the associated hazards (e.g., Flammable, Corrosive, Toxic), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizers and acids.
-
Container Filling: Fill the waste container to no more than 75% of its capacity to allow for vapor expansion and prevent spills.[4]
Step 3: Temporary Storage
Store the collected this compound waste safely within the laboratory pending pickup by environmental health and safety personnel.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation: Store the waste in a well-ventilated area, preferably within a flammable storage cabinet if available.
-
Ignition Sources: Keep the storage area free of ignition sources such as open flames, sparks, and hot surfaces.[3][5]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's certified hazardous waste management program.
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy), request a pickup from your Environmental Health and Safety (EHS) department.
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.
Step 5: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Thoroughly triple-rinse the empty container with a suitable solvent (e.g., water, if appropriate for all components).[6]
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
Defacing Labels: Completely remove or deface the original product label on the empty container.[4]
-
Final Disposal: Dispose of the rinsed and dried container according to your facility's guidelines for non-hazardous lab glass or plastic.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 2. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. fishersci.com [fishersci.com]
- 6. forensicresources.org [forensicresources.org]
Essential Safety and Handling Protocols for PBN1
This guide provides immediate safety, handling, and disposal information for PBN1, a substance that requires careful management in a laboratory setting. Given that "this compound" can refer to different chemical entities, this document primarily focuses on the hazards and handling procedures associated with substances commonly misidentified or abbreviated in this manner, with a focus on materials found in research and drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Proper hazard identification is the first step in safe handling. The necessary personal protective equipment is determined by the potential routes of exposure and the physical and chemical properties of the substance.
Summary of Required PPE
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes, mists, and sprays. |
| Hand Protection | Protective gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2] | Prevents skin contact and absorption. |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. All respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] | Prevents inhalation of dust, vapors, mists, or gases. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Spill and Emergency Procedures
Immediate and appropriate response to a spill or exposure is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][2] |
| Eye Contact | Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2] |
Spill Response Workflow
The following diagram outlines the procedural steps for managing a chemical spill.
Handling and Storage Protocols
Proper handling and storage are essential for maintaining a safe laboratory environment and ensuring the stability of the chemical.
Handling and Storage Guidelines
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Do not breathe in mists, vapors, or sprays. Ensure adequate ventilation, especially in confined areas. Keep away from open flames, hot surfaces, and sources of ignition.[1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Keep away from heat, sparks, and flame. Incompatible with acids, acid anhydrides, and acid chlorides.[1][2] |
Disposal Plan
Chemical waste must be disposed of in a manner that ensures the safety of personnel and the environment.
Disposal Workflow
The following diagram illustrates the logical steps for the disposal of chemical waste.
Disposal Methodologies
All chemical waste and contaminated materials should be collected in suitable, closed containers.[2] Disposal must be conducted through an approved waste disposal company to ensure compliance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
